1,4-Bis((1H-imidazol-1-yl)methyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-83-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
An In-depth Technical Guide to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly abbreviated as 'bix', is a versatile organic ligand extensively utilized in the fields of coordination chemistry, crystal engineering, and materials science.[1][2] Its molecular architecture, featuring a rigid para-phenylene spacer flanked by two flexible methylene-imidazole groups, allows for a variety of coordination modes and conformational flexibility.[1][3] This unique combination of rigidity and flexibility makes bix an excellent building block for the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][4] These materials exhibit a wide range of potential applications, including fluorescent sensing, gas adsorption, and catalysis.[1][2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| CAS Number | 56643-83-5 | [1] |
| Melting Point | ~132 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is through a direct nucleophilic substitution reaction.[1] This process involves the reaction of 1,4-bis(chloromethyl)benzene with imidazole in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-bis(chloromethyl)benzene
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
To this suspension, add imidazole portion-wise while stirring at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Slowly add a solution of 1,4-bis(chloromethyl)benzene in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Coordination Chemistry and Materials Science
The bix ligand is a cornerstone in the construction of coordination polymers and metal-organic frameworks due to its ability to bridge metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.[3][5] The resulting materials have shown significant promise in various applications.
Synthesis of Coordination Polymers and Metal-Organic Frameworks
The synthesis of CPs and MOFs incorporating the bix ligand is typically achieved through hydrothermal or solvothermal methods.[3] These methods involve heating a mixture of a metal salt, the bix ligand, and often a co-ligand in a sealed vessel. The choice of metal ion, co-ligand, solvent, and reaction temperature can significantly influence the final structure and properties of the resulting framework.
Experimental Protocol: Hydrothermal Synthesis of a Co(II)-bix MOF
This protocol is a representative example of the synthesis of a metal-organic framework using this compound.
Materials:
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
This compound (bix)
-
Ethylene glycol
-
Deionized water
Procedure:
-
A mixture of CoSO₄·7H₂O, bix, ethylene glycol, and deionized water is prepared in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Coordination of 'bix' in MOF Formation
Caption: Schematic of MOF formation from 'bix' and metal ions.
Fluorescent Sensing
MOFs derived from this compound have demonstrated potential as fluorescent sensors for the detection of specific ions and small molecules.[1][2] The sensing mechanism often relies on the quenching or enhancement of the MOF's intrinsic luminescence upon interaction with the analyte. For instance, certain MOFs have been shown to be effective in detecting Fe(III) ions and ketone molecules with high selectivity and sensitivity.[2][4]
Gas Adsorption
The porous nature of MOFs constructed with the bix ligand makes them suitable candidates for gas storage and separation applications.[6] The size and functionality of the pores can be tuned by varying the synthesis conditions and the choice of co-ligands. For example, some MOFs incorporating a derivative of bix have shown selective adsorption of CO₂ over N₂.[2][4]
Quantitative Performance Data
The following table summarizes key performance data for materials synthesized using this compound or its derivatives.
| Application | Material | Analyte/Gas | Performance Metric | Value | Reference |
| Fluorescent Sensing | [Zn(L)(bpdc)]·1.6H₂O | Fe(III) ions | Detection Limit | 0.25 µM | [4] |
| Fluorescent Sensing | [Cd₂(L)(Hbptc)₂] | Nitrobenzene | Detection Limit | 0.624 µM | [4] |
| Gas Adsorption | TIBM-Cu MOF | CO₂ | Adsorption Capacity (298 K, 1 bar) | 3.60 mmol/g | [6] |
| Gas Adsorption | TIBM-Cu MOF | CO₂/N₂ | Selectivity | 53 | [6] |
*L = 1,4-di(1H-imidazol-4-yl)benzene (a derivative of bix); H₂bpdc = 4,4′-benzophenonedicarboxylic acid; H₃bptc = biphenyl-2,4′,5-tricarboxylic acid; TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene.
Conclusion
This compound is a highly valuable and versatile ligand in the construction of functional coordination polymers and metal-organic frameworks. Its unique structural characteristics allow for the synthesis of a wide array of materials with tunable properties. The applications of these materials in fluorescent sensing and gas adsorption are particularly promising areas of current research. The detailed synthetic protocols and quantitative performance data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, coordination chemistry, and drug development. Further exploration into the catalytic and other potential applications of bix-based materials is an active and exciting area of investigation.
References
- 1. This compound|CAS 56643-83-5 [benchchem.com]
- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
1,4-Bis((1H-imidazol-1-yl)methyl)benzene structure and properties
An In-Depth Technical Guide to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Structure, Properties, and Applications
Part 1: Foundational Understanding of a Versatile Ligand
This compound, commonly referred to in scientific literature by the abbreviation 'bix', is a bifunctional N-heterocyclic organic compound.[1] Its unique molecular architecture, featuring a rigid aromatic core flanked by flexible imidazole-containing arms, has established it as a cornerstone ligand in the fields of supramolecular chemistry, crystal engineering, and materials science.[1][2] The molecule's design principle—a combination of a rigid para-phenylene spacer with adaptable methylene-imidazole linkages—confers significant conformational flexibility.[1][3] This allows the terminal imidazole rings to rotate and orient themselves to satisfy the coordination geometries of a wide array of metal ions, making bix an exceptionally versatile building block for constructing complex, high-dimensional structures like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1][2][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers in chemistry and drug development.
Part 2: Molecular Profile and Physicochemical Characteristics
The utility of bix is fundamentally derived from its distinct structural and chemical properties. Its structure consists of a central benzene ring substituted at the 1 and 4 positions with methyl groups, which are in turn bonded to the N1 atom of two imidazole rings.[1][5]
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | [5] |
| Common Abbreviation | bix | [1][2] |
| CAS Number | 56643-83-5 | [1][5] |
| Molecular Formula | C₁₄H₁₄N₄ | [1][5] |
| Molecular Weight | 238.29 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][6][7] |
| Melting Point | 130-134 °C | [1][8] |
| Boiling Point | 487.0 ± 25.0 °C (Predicted) | |
| Solubility | Soluble in Methanol | [8] |
The key to its function lies in the rotational freedom around the methylene (-CH₂-) bridges, which allows the two terminal imidazole rings to adopt various orientations (e.g., syn, anti). This conformational adaptability is critical, enabling the ligand to bridge metal centers at varying distances and angles, thus giving rise to a rich diversity of network topologies in the resulting coordination polymers.[2][3]
Part 3: Synthesis and Experimental Characterization
The synthesis of bix is well-established, allowing for its reliable production in a laboratory setting. Proper characterization is crucial to confirm its identity and purity before its use in constructing more complex superstructures.
Standard Synthesis Protocol
The most widely adopted method for synthesizing bix is a direct nucleophilic substitution reaction.[1] This approach is favored for its high efficiency and straightforward execution.
Rationale: The protocol leverages the nucleophilicity of the deprotonated imidazole nitrogen and the electrophilicity of the benzylic carbons in the xylene precursor. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate imidazole, forming the imidazolate anion, a potent nucleophile. Anhydrous polar aprotic solvents like DMF or THF are chosen to solvate the reactants without interfering with the strong base.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (2.2 equivalents) to a flask containing an anhydrous solvent such as Dimethylformamide (DMF).
-
Deprotonation: Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.
-
Activation: Allow the mixture to stir at room temperature for approximately 1-2 hours until the gas evolution ceases, indicating the complete formation of the sodium imidazolate salt.
-
Nucleophilic Substitution: Dissolve α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of bix ligand.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will characteristically show signals for the aromatic protons of the central phenyl ring, the methylene bridge protons, and the distinct protons of the imidazole rings.
-
Infrared (IR) Spectroscopy: IR analysis is used to verify the functional groups. More importantly, when bix is coordinated to a metal center, shifts in the vibrational frequencies of the imidazole ring (particularly C=N stretching) provide direct evidence of ligand-metal bond formation.[1]
-
Single-Crystal X-ray Diffraction: For coordination polymers and MOFs constructed from bix, this is the definitive technique for elucidating the 3D structure, determining bond lengths and angles, and understanding the overall network topology.[9]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of bix-containing materials, which is a critical parameter for applications in catalysis and gas storage.[1]
Part 4: Core Application in Coordination Chemistry and Materials Science
The primary application of bix is as a versatile bridging ligand for the synthesis of coordination polymers and MOFs.[1][10] Its ability to connect metal centers leads to the formation of extended networks with diverse structures and potential functions.[2][3]
Mechanism of Action as a Ligand: The two nitrogen atoms on the imidazole rings act as Lewis bases (N-donors), coordinating to metal ions (Lewis acids). The length of the p-xylene spacer dictates the distance between metal centers, while the flexibility of the methylene linkers allows the ligand to bend and twist, accommodating different coordination numbers and geometries of the metal ions. This results in structures of varying dimensionality, from 1D chains and 2D sheets to complex 3D interpenetrated frameworks.[9][11]
Caption: Imidazole moieties as key pharmacophoric features.
Part 6: Safety and Handling
This compound is labeled with the GHS07 pictogram. [1]Appropriate safety precautions should be taken during handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. This product is intended for research use only. [1]
Part 7: Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a powerful tool in the hands of chemists and materials scientists. Its elegant design, combining rigidity and flexibility, has enabled the construction of countless novel materials with tailored properties. While its primary impact has been in the realm of coordination polymers and MOFs, the inherent biological relevance of its imidazole components suggests untapped potential in medicinal chemistry. Future research may focus on developing soluble bix-metal complexes for homogeneous catalysis, creating more sophisticated functional materials for sensing and electronics, and exploring the bix scaffold as a platform for the design of new therapeutic agents.
References
-
Lone, S. A., et al. (2021). Imidazole: Having Versatile Biological Activities. SciSpace. Retrieved from [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. Retrieved from [Link]
-
Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
An, H., et al. (2024). The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4. ResearchGate. Retrieved from [Link]
-
Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. (n.d.). MDPI. Retrieved from [Link]
-
Li, F.-A., et al. (2011). Crystal structure of bisnitrate-bis(1-(4-((1H-imidazol-1yl)methyl)- benzyl)-1H-imidazole)cadmium(II). ResearchGate. Retrieved from [Link]
-
1,4-Bis(imidazol-1-ylmethyl)benzene dihydrate. (n.d.). PubChem. Retrieved from [Link]
-
Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (2015). Semantic Scholar. Retrieved from [Link]
-
1,1'-(1,4-Phenylenebis(methylene))di(1H-imidazole). (n.d.). PubChem. Retrieved from [Link]
-
Figure S1. The IR spectrum of ligand of 1,4-bis(triazol-1-ylmethyl) benzene (btx). (n.d.). ResearchGate. Retrieved from [Link]
-
1,4-Bis(imidazole-l-ylmethyl)benzene. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. 1,4-ビス[(1H-イミダゾール-1-イル)メチル]ベンゼン | 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | 東京化成工業株式会社 [tcichemicals.com]
- 7. Page loading... [guidechem.com]
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- 11. tandfonline.com [tandfonline.com]
The Bix Ligand Family: A Technical Deep Dive into Bis(oxazoline) Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The bis(oxazoline) ligand, commonly referred to as the "bix ligand" or "BOX ligand," represents a cornerstone class of C₂-symmetric chiral ligands that have revolutionized the field of asymmetric catalysis. Their modular nature, straightforward synthesis, and profound ability to induce high stereoselectivity in a vast array of chemical transformations have established them as indispensable tools in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the bix ligand family, focusing on their chemical identity, key applications, and the experimental methodologies that underpin their use.
Deciphering the Bix Ligand: Formula and Nomenclature
The term "bix ligand" does not refer to a single molecule but rather to a family of compounds characterized by two oxazoline rings connected by a backbone.[1] This structural motif allows for extensive variation in both the linker and the substituents on the oxazoline rings, enabling the fine-tuning of steric and electronic properties to suit specific catalytic reactions.[1] Consequently, a universal chemical formula or IUPAC name is not applicable. Instead, individual members of the family are named based on their specific structure.
Herein, we will focus on three prominent and widely utilized examples of bix ligands:
| Common Name | IUPAC Name | Chemical Formula |
| tBuBOX | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | C₁₅H₂₆N₂O₂ |
| PhBOX | (S,S)-2,2'-Bis(4-phenyl-2-oxazolin-2-yl)propane | C₂₅H₂₄N₂O₂ |
| PyBOX | 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | C₂₅H₁₉N₃O₂ |
Applications in Asymmetric Catalysis: A Quantitative Perspective
Bix ligands, in complex with various transition metals such as copper, palladium, and nickel, are highly effective catalysts for a wide range of enantioselective transformations.[1] Their primary utility lies in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals.[1] The table below summarizes the performance of selected bix ligand-metal complexes in key asymmetric reactions.
| Reaction Type | Bix Ligand Example | Metal | Substrate Example | Product Enantiomeric Excess (ee) | Yield (%) | Reference |
| Cyclopropanation | tBuBOX | Cu(I) | Styrene & Ethyl Diazoacetate | >99% | up to 99% | Evans, D. A., et al. J. Am. Chem. Soc.1991 |
| Aziridination | PhBOX | Cu(I) | Styrene & (p-Tolylsulfonyl)iminophenyliodinane | up to 94% | ~85% | Evans, D. A., et al. J. Am. Chem. Soc.1993 |
| Diels-Alder | PhBOX | Fe(III) | 3-Acryloyl-2-oxazolidinone & Cyclopentadiene | up to 98% | up to 95% | Corey, E. J., et al. J. Am. Chem. Soc.1991 |
| Michael Addition | PyBOX | Cu(II) | Indole & β-Nitrostyrene | up to 99% | up to 98% | Evans, D. A., et al. J. Am. Chem. Soc.2003 |
| Allylic Alkylation | PyBOX | Pd(0) | 1,3-Diphenyl-2-propenyl Acetate & Dimethyl Malonate | up to 98% | up to 99% | Trost, B. M., et al. J. Am. Chem. Soc.1996 |
Experimental Protocols: A Guide to Practice
The successful application of bix ligands in asymmetric catalysis hinges on precise and reproducible experimental procedures. Below are detailed methodologies for the synthesis of a representative bix ligand and its application in a catalytic reaction.
Synthesis of (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) (tBuBOX)
This protocol is adapted from the seminal work of Evans and coworkers.
Materials:
-
(S)-tert-Leucinol
-
Diethyl malonimidate dihydrochloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of (S)-tert-leucinol (2.0 equivalents) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add diethyl malonimidate dihydrochloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure tBuBOX ligand.
Asymmetric Cyclopropanation using a Cu(I)-tBuBOX Catalyst
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
(S,S)-tBuBOX ligand
-
Styrene
-
Ethyl diazoacetate
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (CuOTf)₂·C₆H₆ (0.01 equivalents) and the tBuBOX ligand (0.011 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to form the active catalyst complex.
-
Cool the solution to -78 °C and add styrene (1.0 equivalent).
-
Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane via a syringe pump over a period of 4 hours.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
Quench the reaction by adding a few drops of acetic acid.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Cycle: A Graphviz Representation
The following diagram illustrates a generalized workflow for an asymmetric catalytic reaction using a bix ligand-metal complex.
This guide has provided a foundational overview of the bix ligand family, from their fundamental chemical structures to their practical application in asymmetric synthesis. The modularity and efficacy of these ligands ensure their continued prominence in the development of novel synthetic methodologies and the efficient construction of complex chiral molecules.
References
Physical and chemical properties of 1,4-bis(imidazol-1-ylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(imidazol-1-ylmethyl)benzene, also known as bix, is a versatile organic compound that has garnered significant interest in the fields of coordination chemistry and materials science. Its unique molecular architecture, featuring a rigid benzene core flanked by two flexible imidazole-containing arms, makes it an excellent building block for the construction of sophisticated supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers (CPs).[1] This guide provides a comprehensive overview of the physical and chemical properties of 1,4-bis(imidazol-1-ylmethyl)benzene, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications.
Physical and Chemical Properties
1,4-bis(imidazol-1-ylmethyl)benzene is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄N₄ | [2] |
| Molecular Weight | 238.29 g/mol | [1][3] |
| Melting Point | 130-134 °C | |
| Boiling Point | 487.0 ± 25.0 °C at 760 mmHg | |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | >98.0% (GC) | [4] |
| Solubility | Soluble in methanol and ethanol | [1] |
| CAS Number | 56643-83-5 | [1] |
Synthesis and Purification
The most common and well-established method for the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene is through a direct nucleophilic substitution reaction.[1]
Experimental Protocol: Synthesis
Materials:
-
1,4-bis(chloromethyl)benzene
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in anhydrous DMF or THF.
-
Cool the solution in an ice bath.
-
Gradually add sodium hydride to the solution with stirring. The addition should be slow to control the exothermic reaction.
-
Once the addition of sodium hydride is complete, allow the mixture to stir at room temperature for a designated period to ensure the complete formation of the imidazolide anion.
-
Slowly add a solution of 1,4-bis(chloromethyl)benzene in the same anhydrous solvent to the reaction mixture.
-
The reaction mixture is then stirred, typically at room temperature or with gentle heating, for several hours to overnight to ensure the completion of the bis-substitution.[1]
-
Upon completion, the reaction is quenched, and the product is isolated.
Experimental Protocol: Purification
The crude product is typically purified by recrystallization.
Materials:
-
Crude 1,4-bis(imidazol-1-ylmethyl)benzene
-
Methanol or Ethanol
Procedure:
-
Dissolve the crude product in a minimum amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
The identity and purity of the synthesized 1,4-bis(imidazol-1-ylmethyl)benzene are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene and imidazole rings, and a characteristic singlet for the methylene bridge protons. |
| ¹³C NMR | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. |
| FTIR (KBr, cm⁻¹) | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the aromatic rings. |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |
Applications
The primary application of 1,4-bis(imidazol-1-ylmethyl)benzene is in the field of coordination chemistry, where it serves as a versatile N-donor bridging ligand for the synthesis of:
-
Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. MOFs have potential applications in gas storage, separation, and catalysis.
-
Coordination Polymers (CPs): These are extended structures formed by the self-assembly of metal ions and organic ligands. They exhibit a wide range of topologies and potential applications in areas such as luminescence and magnetism.
The flexibility of the methylene linkages in 1,4-bis(imidazol-1-ylmethyl)benzene allows the imidazole rings to rotate and adapt to the coordination preferences of various metal ions, leading to the formation of diverse and intricate structures.[1]
Relevance to Drug Development
While the broader class of imidazole-containing compounds has been extensively studied for various medicinal applications, including as anticancer and enzyme inhibitory agents, there is currently a lack of specific research on the biological activity of 1,4-bis(imidazol-1-ylmethyl)benzene itself. Its primary utility in a drug development context may lie in its role as a versatile scaffold for the synthesis of more complex molecules or as a component in drug delivery systems based on MOFs. Further research is required to explore any intrinsic therapeutic properties of this compound or its direct involvement in biological signaling pathways.
Conclusion
1,4-bis(imidazol-1-ylmethyl)benzene is a valuable and versatile building block in the field of supramolecular chemistry. Its well-defined synthesis and predictable coordination behavior make it an important tool for the rational design and construction of novel functional materials. While its direct application in drug development is yet to be established, its role as a ligand in the formation of biocompatible MOFs for drug delivery and other biomedical applications presents an exciting avenue for future research. This guide provides a solid foundation for researchers and scientists working with or considering the use of this intriguing molecule.
References
In-Depth Technical Guide: 1,4-bis(imidazol-1-ylmethyl)benzene (CAS Number: 56643-83-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(imidazol-1-ylmethyl)benzene, commonly referred to in scientific literature by the abbreviation 'bix', is a versatile organic compound with the CAS number 56643-83-5. Its molecular structure features a rigid para-phenylene core flanked by two flexible methylene spacers, which in turn are connected to two imidazole rings. This unique combination of rigid and flexible components makes it an important building block in the fields of supramolecular chemistry and materials science.
Primarily, 1,4-bis(imidazol-1-ylmethyl)benzene serves as a versatile N-donor bridging ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The flexible nature of the methylene linkages allows the imidazole rings to rotate and adapt to the coordination geometries of various metal centers. This adaptability has led to the synthesis of a vast number of CPs and MOFs with diverse and intriguing structural topologies.
While the imidazole moiety is of interest in medicinal chemistry, the primary application of 1,4-bis(imidazol-1-ylmethyl)benzene is not in drug development. The scientific literature does not indicate known interactions with biological signaling pathways. Instead, its utility is centered on the development of functional materials, such as those with potential applications in gas adsorption and fluorescent sensing.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of 1,4-bis(imidazol-1-ylmethyl)benzene are summarized in the tables below.
Table 2.1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 56643-83-5 | |
| Molecular Formula | C₁₄H₁₄N₄ | |
| Molecular Weight | 238.29 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130.0 to 134.0 °C | |
| Boiling Point (Predicted) | 487.0 ± 25.0 °C at 760 mmHg | |
| Solubility | Soluble in Methanol | |
| IUPAC Name | 1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N |
Table 2.2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (Predicted) | Signals for aromatic protons (benzene and imidazole rings), and a singlet for the methylene protons. |
| ¹³C NMR (Predicted) | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. |
| FT-IR | Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the aromatic rings. |
| Mass Spectrometry (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |
Experimental Protocols
Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene
The most common method for the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene is through a direct nucleophilic substitution reaction. The following is a representative protocol:
Reaction Scheme:
Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene
Materials:
-
1,4-bis(chloromethyl)benzene
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Slowly add a solution of imidazole in anhydrous DMF to the sodium hydride suspension while stirring. The reaction is exothermic and may require cooling to maintain room temperature.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the sodium salt of imidazole.
-
To this mixture, add a solution of 1,4-bis(chloromethyl)benzene in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 1,4-bis(imidazol-1-ylmethyl)benzene as a white solid.
General Protocol for Hydrothermal Synthesis of a Metal-Organic Framework (MOF)
1,4-bis(imidazol-1-ylmethyl)benzene is frequently used in the hydrothermal synthesis of MOFs. The following is a generalized protocol.
Hydrothermal Synthesis of a MOF using 'bix' Ligand
Materials:
-
A metal salt (e.g., cadmium nitrate, cobalt nitrate, zinc nitrate)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
A co-ligand (optional, e.g., a dicarboxylic acid)
-
A solvent or solvent mixture (e.g., deionized water, DMF, ethanol)
Procedure:
-
In a glass vial, combine the metal salt and 1,4-bis(imidazol-1-ylmethyl)benzene in the desired stoichiometric ratio.
-
Add the solvent(s) to the vial.
-
If a co-ligand is used, add it to the mixture.
-
The mixture is typically sonicated for a few minutes to ensure homogeneity.
-
The vial is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 120-180 °C) for a period ranging from 24 to 72 hours.
-
After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with the reaction solvent, and typically dried in air.
Applications in Materials Science
The primary utility of 1,4-bis(imidazol-1-ylmethyl)benzene lies in its role as a linker to construct CPs and MOFs. The structural diversity of the resulting frameworks leads to a range of potential applications.
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The flexible bis(imidazole) ligand can coordinate to metal ions in various conformations, leading to a wide array of network topologies, from one-dimensional chains to complex three-dimensional frameworks. The choice of metal ion, counter-anion, and the presence of co-ligands all play a significant role in directing the final structure.
Fluorescent Sensing
MOFs constructed from ligands structurally similar to 1,4-bis(imidazol-1-ylmethyl)benzene have shown promise as fluorescent sensors. For instance, certain frameworks exhibit high selectivity and sensitivity for detecting Fe(III) ions and various ketone molecules. The sensing mechanism often involves the quenching of the MOF's intrinsic luminescence upon interaction with the analyte.
Relevance to Drug Development
The audience for this guide includes drug development professionals, and it is important to clarify the role, or lack thereof, of 1,4-bis(imidazol-1-ylmethyl)benzene in this field.
Biological Activity of 1,4-bis(imidazol-1-ylmethyl)benzene
A thorough review of the scientific literature reveals no significant studies on the direct biological activity, cytotoxicity, or interaction of 1,4-bis(imidazol-1-ylmethyl)benzene with biological signaling pathways. Its application is firmly established in the realm of materials science. While some MOFs have been investigated for drug delivery applications, 1,4-bis(imidazol-1-ylmethyl)benzene itself is utilized as a structural linker and is not considered a pharmacologically active molecule.
Safety Information
Table 6.1: Hazard and Precautionary Statements
| Category | Information | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a |
An In-depth Technical Guide to the Solubility and Stability of 1,4-bis((1H-imidazol-1-yl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,4-bis((1H-imidazol-1-yl)methyl)benzene, a versatile N-donor bridging ligand crucial in the fields of crystal engineering and materials science. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols to determine these essential physicochemical properties.
Introduction
This compound, often abbreviated as bix, is a key building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1][2]. Its molecular structure, featuring two flexible imidazole groups linked by a rigid p-xylene spacer, allows for the formation of diverse and complex architectures[1]. Understanding its solubility and stability is paramount for its application in drug development, materials science, and chemical synthesis, ensuring optimal conditions for storage, formulation, and application.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄ | [1][3] |
| Molecular Weight | 238.29 g/mol | [1][3] |
| Appearance | White to almost white powder/crystal | [1][4] |
| Melting Point | 130.0 to 134.0 °C | [3][5] |
| Predicted Boiling Point | 487.0 ± 25.0 °C (at 760 mmHg) | [3][5] |
| Predicted pKa | 7.05 ± 0.10 | [3][5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
Solubility Profile
Qualitative Solubility
This table can be used to record initial qualitative solubility observations.
| Solvent | Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, precipitation) |
| Water | ||
| Methanol | Soluble[3][5] | |
| Ethanol | ||
| Acetone | ||
| Dichloromethane | ||
| Dimethylformamide (DMF) | ||
| Dimethyl sulfoxide (DMSO) | ||
| Toluene | ||
| Hexane |
Quantitative Solubility in Various Solvents
This table is designed to present the quantitative solubility data at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl sulfoxide (DMSO) | 25 |
Aqueous Solubility at Different pH Values
The pH-dependent solubility is critical for applications in biological systems.
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | HCl | 25 | ||
| 4.5 | Acetate | 25 | ||
| 6.8 | Phosphate | 25 | ||
| 7.4 | Phosphate | 25 | ||
| 9.0 | Borate | 25 |
Stability Profile
The stability of this compound under various environmental conditions is crucial for determining its shelf-life and handling requirements. The following tables can be used to systematically record stability data.
Thermal Stability
| Temperature (°C) | Time (days) | Purity (%) | Degradation Products |
| 40 | 7 | ||
| 40 | 14 | ||
| 60 | 7 | ||
| 60 | 14 | ||
| 80 | 7 | ||
| 80 | 14 |
pH Stability in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Time (days) | Purity (%) | Degradation Products |
| 2.0 | HCl | 25 | 7 | ||
| 2.0 | HCl | 25 | 14 | ||
| 7.4 | Phosphate | 25 | 7 | ||
| 7.4 | Phosphate | 25 | 14 | ||
| 9.0 | Borate | 25 | 7 | ||
| 9.0 | Borate | 25 | 14 |
Photostability
| Light Source | Intensity | Time (hours) | Purity (%) | Degradation Products |
| UV-A (365 nm) | 24 | |||
| UV-B (315 nm) | 24 | |||
| Visible Light | 24 |
Experimental Protocols
Detailed methodologies for determining the solubility and stability are provided below. These are generalized protocols and may require optimization for this compound.
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines the steps for an initial solubility assessment followed by quantitative determination.
Caption: Workflow for solubility determination.
Methodology:
-
Qualitative Assessment:
-
To a small vial, add approximately 1 mL of the selected solvent.
-
Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a light and dark background to determine if the solid has completely dissolved. Record the observation.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol for Stability Testing
This protocol describes a general approach for assessing the stability of the compound under various stress conditions.
Caption: Workflow for stability assessment.
Methodology:
-
Sample Preparation: Prepare multiple samples of this compound. For solution stability, dissolve the compound in the relevant aqueous buffer. For solid-state stability, use the crystalline powder.
-
Initial Analysis (T=0): Analyze a control sample immediately after preparation to determine the initial purity and chromatographic profile.
-
Stress Conditions:
-
Thermal Stability: Place samples in controlled temperature chambers (e.g., 40°C, 60°C, 80°C).
-
pH Stability: Store solutions at different pH values (e.g., 2.0, 7.4, 9.0) at a constant temperature.
-
Photostability: Expose samples to controlled light sources (e.g., UV-A, UV-B, visible light) in a photostability chamber. Protect control samples from light.
-
-
Time Points: Withdraw samples from the stress conditions at predetermined time intervals (e.g., 7, 14, 30 days for thermal and pH stability; 24, 48 hours for photostability).
-
Analysis: Analyze the withdrawn samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector). This method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the T=0 sample. Calculate the percentage of the remaining compound and identify and quantify any major degradation products.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic building block, its derivatives or the materials synthesized from it could have biological applications. The following diagram illustrates a hypothetical logical relationship for evaluating the potential of a new material derived from this compound in a drug development context.
Caption: Drug development evaluation pathway.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols and data presentation formats are intended to assist researchers in generating the critical data required for the effective application of this compound.
References
- 1. This compound|CAS 56643-83-5 [benchchem.com]
- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Bis(imidazole-l-ylmethyl)benzene | 56643-83-5 [chemicalbook.com]
- 4. 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,4-Bis(imidazole-l-ylmethyl)benzene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Versatility of "bix": A Flexible Ligand in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ligand 1,4-bis(imidazol-1-ylmethyl)benzene, commonly known as "bix," has emerged as a cornerstone in the field of coordination chemistry and crystal engineering.[1][2][3][4] Its unique structural attributes, particularly its inherent flexibility, have enabled the synthesis of a vast array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies and intriguing properties.[1][2][3] This technical guide provides a comprehensive overview of the key features of bix as a flexible ligand, including quantitative structural data, detailed experimental protocols, and visual representations of its coordination behavior.
Core Features of the "bix" Ligand
The utility of bix in constructing complex coordination architectures stems from a combination of rigidity and flexibility within its molecular structure.[4] It comprises a rigid central para-phenylene group flanked by two flexible methylene spacers, which in turn are connected to two imidazole rings.[4] This unique arrangement allows the imidazole rings to rotate freely around the -CH₂- groups, leading to a variety of conformations.[5] This conformational flexibility is a key factor in the formation of a wide range of structurally diverse coordination polymers.[1][2][3][5]
The coordination of bix with transition metal ions is unpredictable, contributing to the vast number of structurally diverse and functionally intriguing CPs.[1][2][3][5] Bix typically acts as a bridging ligand, connecting two metal centers through the nitrogen atoms of its imidazole rings. This bridging capability allows for the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.
Quantitative Data on "bix" Coordination Compounds
The structural parameters of coordination polymers containing the bix ligand vary depending on the metal center, counter-anions, and crystallization conditions. The following tables summarize representative quantitative data for selected bix-containing coordination polymers.
Table 1: Selected Bond Lengths in Bix-Containing Coordination Polymers
| Compound | Metal Ion | M-N (bix) Bond Length (Å) |
| [Cd(bix)(oba)] | Cd(II) | 2.228(3) - 2.311(3) |
| [Zn(bix)(oba)] | Zn(II) | 2.007(2) - 2.088(2) |
| [Co(bix)(oba)] | Co(II) | 2.029(3) - 2.121(3) |
| [Mn(bix)(oba)] | Mn(II) | 2.193(3) - 2.291(3) |
Data extracted from crystallographic studies of isostructural coordination polymers where H₂oba = 4,4'-oxybis(benzoic acid).
Table 2: Selected Bond Angles in Bix-Containing Coordination Polymers
| Compound | Metal Ion | N-M-N Angle (°) (from different bix ligands) |
| [Cd(bix)(oba)] | Cd(II) | 95.8(1) - 168.9(1) |
| [Zn(bix)(oba)] | Zn(II) | 100.2(1) - 122.1(1) |
| [Co(bix)(oba)] | Co(II) | 91.1(1) - 171.2(1) |
| [Mn(bix)(oba)] | Mn(II) | 88.9(1) - 170.1(1) |
Data extracted from crystallographic studies of isostructural coordination polymers where H₂oba = 4,4'-oxybis(benzoic acid).
Experimental Protocols
Synthesis of the "bix" Ligand (1,4-bis(imidazol-1-ylmethyl)benzene)
A widely adopted method for the synthesis of the bix ligand is through the reaction of imidazole with 1,4-bis(bromomethyl)benzene.
Materials:
-
Imidazole
-
1,4-bis(bromomethyl)benzene
-
Sodium hydroxide (NaOH)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
Dissolve imidazole in acetonitrile in a round-bottom flask.
-
Add a solution of sodium hydroxide in deionized water to the flask and stir for 30 minutes at room temperature.
-
Slowly add a solution of 1,4-bis(bromomethyl)benzene in acetonitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Wash the resulting solid with deionized water and dry under vacuum to yield the pure bix ligand.
Synthesis of a Representative Coordination Polymer: [Zn(bix)(oba)]
This protocol describes the hydrothermal synthesis of a zinc-based coordination polymer using bix and 4,4'-oxybis(benzoic acid) (H₂oba) as ligands.
Materials:
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
4,4'-oxybis(benzoic acid) (H₂oba)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine bix, H₂oba, and Zn(NO₃)₂·6H₂O in a molar ratio of 1:1:1.
-
Add a mixture of DMF and deionized water (typically in a 1:1 volume ratio) to the autoclave.
-
Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Colorless block-shaped crystals of [Zn(bix)(oba)] can be collected by filtration, washed with deionized water and ethanol, and dried in air.
Visualizing "bix" in Coordination Chemistry
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of bix in coordination chemistry.
References
- 1. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]
- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene|CAS 56643-83-5 [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Coordination Polymers Constructed from 1,4-bis(imidazol-1-ylmethyl)benzene (bix)
This in-depth technical guide provides a comprehensive overview of coordination polymers (CPs) constructed from the versatile N-donor bridging ligand, 1,4-bis(imidazol-1-ylmethyl)benzene, commonly known as bix. This guide is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and application of this fascinating class of materials. We will delve into the structural intricacies, synthetic methodologies, and burgeoning applications of bix-based coordination polymers, offering field-proven insights and detailed protocols.
Part 1: The Unique Nature of the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) Ligand
The remarkable utility of 1,4-bis(imidazol-1-ylmethyl)benzene (bix) as a building block in the construction of coordination polymers stems from its unique structural characteristics. The ligand is comprised of a rigid 1,4-dimethylbenzene spacer connecting two flexible imidazole groups. This combination of a rigid core and flexible coordinating arms allows for a rich and often unpredictable coordination chemistry. The imidazole rings can freely rotate around the methylene (-CH2-) groups, enabling the ligand to adopt various conformations to accommodate the coordination preferences of different metal centers.[1] This conformational flexibility is a key factor in the formation of a vast number of structurally diverse and functionally intriguing coordination polymers.[1][2][3][4][5]
The bix ligand is a versatile N-donor bridging ligand, coordinating to metal centers through the nitrogen atoms of its imidazole rings.[6] This interaction is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks that define coordination polymers.
Part 2: Synthetic Strategies for Engineering bix-based Coordination Polymers
The synthesis of coordination polymers is a process of self-assembly, where metal ions and organic ligands spontaneously organize into ordered structures.[7] For bix-based coordination polymers, solvothermal and hydrothermal methods are the most prevalent synthetic techniques. These methods involve heating a mixture of the metal salt, the bix ligand, and often a co-ligand in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can significantly influence the final structure and properties of the resulting coordination polymer.
The use of auxiliary ligands, particularly multicarboxylic acids, in conjunction with bix has proven to be a highly effective strategy for constructing novel coordination polymers with diverse topologies and functionalities.[1] These co-ligands can bridge metal centers in different ways, leading to a greater variety of network architectures. The interplay between the flexible bix ligand and the often more rigid carboxylate co-ligands allows for fine-tuning of the resulting framework.
Experimental Protocol: Solvothermal Synthesis of a Zn(II)-bix Coordination Polymer
This protocol provides a representative example of the solvothermal synthesis of a coordination polymer using bix and a dicarboxylic acid co-ligand.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of 1,4-benzenedicarboxylic acid in 10 mL of DMF.
-
To this solution, add 0.1 mmol of 1,4-bis(imidazol-1-ylmethyl)benzene (bix).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C for 72 hours.
-
After 72 hours, slowly cool the oven to room temperature.
-
Colorless block-shaped crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash with ethanol, and air-dry.
Causality behind Experimental Choices:
-
Solvothermal Conditions: The use of elevated temperature and pressure in a sealed system facilitates the dissolution of reactants and promotes the crystallization of the coordination polymer.
-
DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic ligands.
-
Molar Ratios: The stoichiometry of the reactants is a critical parameter that influences the final structure. Equimolar ratios are often a good starting point for exploratory synthesis.
-
Slow Cooling: Slow cooling of the reaction mixture allows for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.
Part 3: The Rich Structural Tapestry of bix-based Coordination Polymers
The conformational flexibility of the bix ligand gives rise to an extraordinary diversity of network topologies in the resulting coordination polymers.[1][2][3][4][5] These structures can range from simple 1D chains to complex 3D frameworks, often exhibiting fascinating phenomena such as interpenetration.
Dimensionality:
-
1D Chains: In their simplest form, bix ligands can bridge metal centers to form infinite one-dimensional chains. These chains can be linear, zigzag, or helical.
-
2D Layers: The 1D chains can be further interconnected by other ligands or through weaker interactions to form two-dimensional sheets. These layers can have various topologies, such as the common (4,4) or (6,3) nets.[8]
-
3D Frameworks: The interconnection of 2D layers or the direct coordination of bix ligands in three dimensions leads to the formation of three-dimensional frameworks. These frameworks can be porous, making them suitable for applications in gas storage and separation.
Interpenetration:
A common and intriguing feature of bix-based coordination polymers is the phenomenon of interpenetration, where two or more independent frameworks are entangled with each other.[1] This can occur in both 2D and 3D structures and is often driven by the system's tendency to fill void space. Interpenetration can significantly impact the porosity and stability of the material.
Caption: Key application areas of bix-based coordination polymers.
Part 6: Future Outlook and Unmet Challenges
The field of coordination polymers constructed from 1,4-bis(imidazol-1-ylmethyl)benzene continues to be an active area of research. While significant progress has been made in the synthesis and structural characterization of these materials, several challenges and opportunities remain.
Future Directions:
-
Predictive Synthesis: A major challenge in coordination chemistry is the rational design and predictable synthesis of materials with desired structures and properties. [9]Further understanding of the complex interplay of factors that govern the self-assembly process is needed.
-
Functional Materials by Design: The focus is shifting from simply synthesizing new structures to designing materials with specific functions. This includes the development of bix-based coordination polymers with enhanced catalytic activity, improved sensing selectivity, and more sophisticated drug delivery capabilities.
-
From Crystalline to Amorphous: While much of the research has focused on crystalline coordination polymers, there is growing interest in the synthesis and application of amorphous or nanoscale bix-based materials. [2][3][4][5] The versatility of the bix ligand, coupled with the ever-expanding toolbox of synthetic and characterization techniques, ensures that coordination polymers based on this remarkable building block will continue to be a fertile ground for scientific discovery and technological innovation.
References
- Adarsh, N. N., Novio, F., & Ruiz-Molina, D. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions, 45(28), 11233–11255.
- Adarsh, N. N., Novio, F., & Ruiz-Molina, D. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions.
- Benchchem. (n.d.). 1,4-Bis((1H-imidazol-1-yl)methyl)benzene.
- Chen, P.-C., Lai, J. J., & Huang, C.-J. (2018).
- Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232–1268.
- Li, J., et al. (2020). Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe3+.
- Li, Y., et al. (2017). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands.
- Liu, Y., et al. (2019). Two multifunctional coordination polymers based on 1,4-bis(imidazole-1-ylmethyl) benzene: Synthesis, crystal structure and sensitive detection of enrofloxacin and ciprofloxacin.
- MDPI. (2020). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
- PubMed Central. (2018).
- PubMed Central. (2021). Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)
- PubMed Central. (2022).
- ResearchGate. (n.d.). Syntheses, Structures, and Photoluminescent Properties of Coordination Polymers Based on 1,4-Bis(imidazol-l-yl-methyl)
- RSC Publishing. (n.d.). Coordination polymer particles as potential drug delivery systems.
- Semantic Scholar. (2021). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde).
- Taylor & Francis Online. (2017). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands.
- TCI Chemicals. (n.d.). 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene.
- Wang, L. H., Kong, F. Y., & Tai, X. S. (2021). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde)-2-aminopyrimidinemagnesium(II)] for Hydrogenation of 1,3-Butadiene.
- Xiao, Y., Guan, J., Shu, T., & Zhang, X. (2022). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. MDPI.
- Zhang, X., et al. (2018). Four Novel Coordination Polymers Based on Flexible 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene Ligand: Synthesis, Structure, Luminescence and Magnetic Properties.
- Zhao, J., et al. (2017). Synthesis, structures and anticancer activities of two coordination polymers based on 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene ligand.
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The Synthesis and Characterization of 1,4-Bis(imidazol-1-ylmethyl)benzene Derivatives: A Technical Guide for Advanced Research
Foreword: The Architectural Versatility of Bis-Imidazolic Linkers
In the landscape of modern chemistry, the design and synthesis of molecules with specific structural and functional attributes are paramount. Among these, 1,4-bis(imidazol-1-ylmethyl)benzene, colloquially known as 'bix', and its derivatives have emerged as exceptionally versatile building blocks.[1] Their unique architecture, a harmonious blend of a rigid aromatic core with flexible imidazolylmethyl arms, bestows upon them a remarkable ability to orchestrate the assembly of complex supramolecular structures. This guide provides an in-depth exploration of the synthesis and characterization of these pivotal compounds, offering a technical narrative grounded in field-proven insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented not merely as procedural steps but as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Strategic Approaches to the Synthesis of the Bix Scaffold
The construction of the 1,4-bis(imidazol-1-ylmethyl)benzene framework is predominantly achieved through a classical nucleophilic substitution pathway. However, the evolution of green chemistry has introduced compelling alternative methodologies that offer distinct advantages in terms of environmental impact and reaction efficiency.
The Cornerstone of Synthesis: Nucleophilic Substitution
The most established and widely cited method for synthesizing the bix ligand involves the direct reaction of a p-xylene derivative, typically 1,4-bis(halomethyl)benzene, with imidazole.[1] The choice of the leaving group (halogen) and the base is critical to the success of the reaction.
Experimental Protocol: Classical Synthesis of 1,4-Bis(imidazol-1-ylmethyl)benzene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve imidazole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base Addition: To this solution, add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of imidazole, thereby generating the imidazolate anion, a potent nucleophile.
-
Substrate Introduction: Once the evolution of hydrogen gas has ceased, indicating the complete formation of the imidazolate, a solution of 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene in the same anhydrous solvent is added dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then heated to a temperature typically ranging from 60 to 80 °C and stirred for several hours to ensure complete substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield the pure 1,4-bis(imidazol-1-ylmethyl)benzene as a white to off-white crystalline solid.[1]
Causality in Experimental Design:
-
Anhydrous Conditions: The use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is imperative to prevent the quenching of the highly reactive sodium hydride and the intermediate imidazolate anion by water.
-
Solvent Choice: DMF and THF are excellent solvents for this reaction due to their ability to dissolve the reactants and their high dielectric constants, which stabilize the charged intermediates in the SN2 transition state.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, driving the reaction towards product formation.
The Green Chemistry Paradigm: Alternative Synthetic Routes
In alignment with the principles of sustainable chemistry, several alternative methods have been developed to minimize solvent waste and energy consumption.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times. The synthesis can be performed with a minimal amount of a high-dielectric solvent or even under solvent-free conditions.[1]
-
Ultrasound-Assisted Synthesis: Sonication can be employed to enhance the rate of reaction by promoting mass transfer and creating localized high-temperature and high-pressure zones.
-
Mechanochemistry (Ball-Milling): This solvent-free approach involves the grinding of solid reactants (imidazole and 1,4-bis(halomethyl)benzene) with a solid base, such as potassium carbonate. The mechanical energy input directly drives the chemical reaction, simplifying the work-up process.[1]
Visualization of Synthetic Workflow
Caption: Synthetic pathways to 1,4-bis(imidazol-1-ylmethyl)benzene.
II. Rigorous Characterization of Bix Derivatives
The unambiguous confirmation of the structure and purity of the synthesized 1,4-bis(imidazol-1-ylmethyl)benzene derivatives is a critical step that relies on a suite of complementary analytical techniques.
Spectroscopic and Spectrometric Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the first-line technique for structural verification. The ¹H NMR spectrum of 1,4-bis(imidazol-1-ylmethyl)benzene will exhibit characteristic signals for the protons of the benzene ring, the methylene bridges, and the imidazole rings.[1] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct resonances will be observed for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings.[2]
Infrared (IR) Spectroscopy:
IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for C-H, C=C, and C-N bonds, confirming the presence of the aromatic and imidazole moieties.[1]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound, thereby confirming its molecular formula (C₁₄H₁₄N₄).[1] A peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is typically observed.
Table 1: Typical Spectroscopic and Spectrometric Data for 1,4-Bis(imidazol-1-ylmethyl)benzene
| Technique | Observed Features | Interpretation |
| ¹H NMR | Signals for aromatic protons (benzene and imidazole rings), and a singlet for the methylene protons. | Confirms the presence and connectivity of the different proton environments. |
| ¹³C NMR | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. | Verifies the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N bonds. | Indicates the presence of the key functional groups. |
| Mass Spectrometry | A peak corresponding to the molecular ion or protonated molecule. | Confirms the molecular weight of the compound. |
Definitive Structural Elucidation: X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural proof.[1] This technique allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformational details.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown using methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[3]
-
Data Collection: A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain a detailed atomic model.[3]
Visualization of Characterization Workflow
Caption: A comprehensive workflow for the characterization of bix derivatives.
III. Applications in Drug Development and Beyond
The unique structural and coordination properties of 1,4-bis(imidazol-1-ylmethyl)benzene and its derivatives have positioned them as valuable scaffolds in various scientific domains.
Coordination Chemistry: Building Blocks for MOFs and CPs
The primary application of bix is as a versatile N-donor bridging ligand in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1][4] The flexibility of the methylene spacers allows the imidazole rings to adopt various orientations, enabling the formation of diverse and complex architectures with a range of metal ions.[1] These materials are being explored for applications in:
-
Catalysis: The porous nature of MOFs can be exploited for size- and shape-selective catalysis.
-
Gas Storage and Separation: The tunable pore sizes and surface functionalities of MOFs make them promising candidates for the storage and separation of gases.
-
Sensing: The luminescence of some MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.[1]
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The imidazole moiety is a common feature in many biologically active molecules and approved drugs.[5][6] Consequently, derivatives of 1,4-bis(imidazol-1-ylmethyl)benzene are being investigated for their therapeutic potential. The bix scaffold can be functionalized to modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of novel agents, particularly in the field of anticancer research.[6] The ability of these compounds to coordinate with metal ions is also being explored for the design of metallodrugs with unique mechanisms of action.
IV. Conclusion: A Foundation for Innovation
This technical guide has provided a comprehensive overview of the synthesis and characterization of 1,4-bis(imidazol-1-ylmethyl)benzene derivatives. From the foundational principles of nucleophilic substitution to the precision of X-ray crystallography, the methodologies described herein offer a robust framework for researchers in academia and industry. The versatility of the bix scaffold, coupled with a thorough understanding of its synthesis and characterization, will undoubtedly continue to fuel innovation in materials science, coordination chemistry, and drug discovery.
V. References
-
Benchchem. (n.d.). 1,4-Bis((1H-imidazol-1-yl)methyl)benzene. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2024, April 23). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Retrieved from --INVALID-LINK--
-
PubChem - NIH. (n.d.). 1,4-Phenylenebis(methylene))di(1H-imidazole). Retrieved from --INVALID-LINK--
-
Dalton Transactions (RSC Publishing). (n.d.). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous | Request PDF. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 1,4-Bis(imidazole-l-ylmethyl)benzene 56643-83-5 wiki. Retrieved from --INVALID-LINK--
-
PubMed. (2013, February 15). Molecular structure and spectroscopic analysis of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene; XRD, FT-IR, dispersive-Raman, NMR and DFT studies. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from --INVALID-LINK--
-
SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from --INVALID-LINK--
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Introduction to N-donor organic linkers for metal-organic frameworks
An In-Depth Technical Guide to N-Donor Organic Linkers for Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1][2] The choice of organic linker is paramount as it dictates the resulting MOF's topology, porosity, stability, and functionality.[2][3] While carboxylate-based linkers have been extensively studied, N-donor organic linkers are gaining significant attention. These linkers, typically featuring nitrogen-containing heterocycles, offer unique advantages, including the formation of flexible frameworks, tunable electronic properties, and specific interaction sites for catalysis, sensing, and gas separation.[2][4][5]
N-donor linkers can be broadly categorized into two main types: neutral linkers (e.g., bipyridines) and charged linkers (e.g., deprotonated azolates).[1] The use of neutral N-donor linkers provides a straightforward route to creating cationic frameworks.[4] Charged N-donor linkers, such as those derived from imidazole, pyrazole, triazole, and tetrazole, are integral to many robust and functional MOFs.[1][6] These linkers form strong coordination bonds with metal centers, contributing to the framework's stability and creating N-rich pore environments that are highly advantageous for applications like CO2 capture.[7][8] This guide provides a comprehensive overview of the core aspects of N-donor organic linkers in the design and application of advanced MOFs.
Classification of N-Donor Linkers and Their Properties
The versatility of N-donor linkers stems from the diverse range of heterocyclic scaffolds available. Each class of linker imparts distinct properties to the resulting MOF, influencing its structure and potential applications.
-
Imidazole-Based Linkers: These are perhaps the most well-known N-donor linkers, forming the basis of Zeolitic Imidazolate Frameworks (ZIFs). ZIFs are renowned for their exceptional thermal and chemical stability. The imidazole moiety can be functionalized to tune the pore environment, making these MOFs suitable for gas separation, catalysis, and drug delivery.[9] Furthermore, the nitrogen atoms in the imidazole ring can facilitate proton transport, making them promising materials for proton-conducting membranes in fuel cells.[10][11][12]
-
Pyrazole-Based Linkers: Pyrazole-based linkers offer a different coordination geometry compared to imidazoles, leading to unique framework topologies. MOFs constructed from these linkers have shown interesting magnetic and electrical properties.[13][14] The combination of pyrazole and other functional groups, like carboxylic acids, allows for the synthesis of multifunctional MOFs with applications in areas such as selective dye adsorption and catalysis.[15][16]
-
Triazole-Based Linkers: The presence of three nitrogen atoms in the triazole ring leads to strong coordination with metal ions and enhances the framework's affinity for specific molecules like CO2.[8][17] Triazole-based MOFs often exhibit high thermal and chemical stability and are frequently explored for their luminescent properties, making them excellent candidates for chemical sensors.[6] Their nitrogen-rich nature also makes them effective catalysts for reactions such as the chemical fixation of carbon dioxide.[17]
-
Tetrazole-Based Linkers: With four nitrogen atoms, tetrazole-based linkers offer numerous coordination modes, leading to a wide variety of possible MOF structures.[18][19] The high density of nitrogen atoms in the resulting frameworks creates a strong affinity for CO2, making these materials highly effective for carbon capture and separation applications.[7][18] Additionally, the high nitrogen content makes some tetrazole-based MOFs energetic materials.[20]
Caption: Classification of N-donor organic linkers for MOFs.
Data Presentation: Properties of N-Donor Linker Based MOFs
The table below summarizes key quantitative data for representative MOFs synthesized from different N-donor organic linkers, highlighting their structural properties and primary applications.
| MOF Name/Reference | Linker Type | Metal Ion(s) | BET Surface Area (m²/g) | Pore Size (Å) | Key Application/Property |
| Imidazole-Based | |||||
| HBU-168[21] | Imidazole-functionalized | Ba(II) | N/A | N/A | Luminescent sensing of picric acid |
| ZIF-8 | 2-methylimidazole | Zn(II) | ~1,300 - 1,600 | 3.4 | Gas separation, Drug delivery |
| UiO-67@TAPB-DMTP-COFs[11][12] | Imidazole (encapsulated) | Zr(IV) | N/A | N/A | Anhydrous proton conductivity (1.4 x 10⁻² S cm⁻¹) |
| Pyrazole-Based | |||||
| Co-MOF[13][14] | Bis-pyrazole & 2-sulphono terephthalic acid | Co(II) | N/A | N/A | Proton conductivity (5.80 x 10⁻⁴ S/cm), Magnetic |
| Ni-MOF[13][14] | Bis-pyrazole & 2-sulphono terephthalic acid | Ni(II) | N/A | N/A | Proton conductivity (1.95 x 10⁻³ S/cm), Magnetic |
| MOF-2[15] | Pyrazole-functionalized carboxylic acid | Zn(II) | N/A | Enlarged vs MOF-1 | Selective adsorption of cationic organic dyes |
| Triazole-Based | |||||
| Cu-MOF[17] | Octacarboxylate with triazole groups | Cu(II) | High | N/A | Catalytic CO2 cycloaddition |
| rtl-MOF Series[22] | Bis(carboxyphenyl)-1,2,4-triazole | Cu, Co, Zn | N/A | 3.0 - 7.5 | Gas adsorption (CO2, N2), Catalysis |
| Tetrazole-Based | |||||
| NiNDTz[7] | Naphthalene-tetrazole | Ni(II) | 320 | N/A | CO2 uptake (1.85 mmol/g), Gas separation membranes |
| MOF-1[18] | Tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine | Cu(II) | N/A | 32 | Mesoporous material for CO2 adsorption |
| eMOF-1[20] | 5-methyltetrazole & 5-aminotetrazole | Mn(II) | N/A | N/A | Energetic material with high detonation performance |
| Other N-Donor | |||||
| Ir-metalated UiO-type | 2,2'-bipyridine functional fragment | Zr(IV), Ir | 365 | 5.6 | Heterogeneous catalysis (C-H borylation) |
| Pd-metalated UiO-type | 2,2'-bipyridine functional fragment | Zr(IV), Pd | 457.5 | 6.7 | Heterogeneous catalysis |
Experimental Protocols
The synthesis and characterization of N-donor MOFs follow established procedures in materials chemistry. Below are generalized protocols for key experiments.
Synthesis: Solvothermal Method
The solvothermal method is the most common approach for synthesizing crystalline MOFs.
-
Reactant Preparation: The N-donor organic linker and a metal salt (e.g., nitrate, chloride, or acetate) are dissolved in a suitable solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol.
-
Mixing: The solutions of the linker and metal salt are mixed in a glass vial or a Teflon-lined stainless-steel autoclave. Modulators, such as organic acids, may be added to control crystal growth and phase purity.
-
Heating: The vessel is sealed and heated in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days.
-
Isolation and Purification: After cooling to room temperature, the resulting crystalline product is isolated by filtration or decantation. The product is then washed multiple times with the synthesis solvent followed by a more volatile solvent (e.g., ethanol or acetone) to remove unreacted starting materials and impurities trapped within the pores.
-
Activation: To make the pores accessible, the solvent molecules within the framework are removed. This is typically achieved by heating the sample under vacuum or by using supercritical CO2 drying for delicate structures.[23]
Caption: General workflow for MOF synthesis and characterization.
Characterization Methods
A suite of analytical techniques is employed to confirm the structure, stability, and porosity of the synthesized MOFs.
-
X-Ray Diffraction (XRD): Single-Crystal XRD (SCXRD) is used to determine the precise atomic arrangement and crystal structure. Powder XRD (PXRD) is employed to confirm the phase purity of the bulk sample and to assess its structural stability after various treatments.[6] For solvent-sensitive crystals, PXRD can be performed on samples loaded in capillaries to prevent framework collapse.[23]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[6]
-
Gas Sorption Analysis: Nitrogen sorption isotherms, typically measured at 77 K, are used to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the activated MOF.[6]
-
Spectroscopy:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the N-donor linker to the metal center and the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of digested MOF samples can verify the integrity of the organic linker after synthesis.[23]
-
UV-Vis Spectroscopy: Used to study the electronic properties and for applications in luminescent sensing.
-
Applications of N-Donor MOFs
The unique properties conferred by N-donor linkers make the resulting MOFs highly suitable for a range of advanced applications.
Caption: Logical relationships in N-donor MOF applications.
-
Catalysis: N-donor MOFs serve as excellent platforms for heterogeneous catalysis. The framework can be designed to incorporate catalytically active metal sites, while the N-donor linkers themselves can act as basic sites. These materials offer high recyclability and can be functionalized with specific catalytic moieties, such as N-heterocyclic carbenes (NHCs), for a wide range of organic transformations.[24][25]
-
Sensing: The inherent porosity and tunable functionality of N-donor MOFs make them ideal for chemical sensing applications.[26] The framework's luminescence can be quenched or enhanced upon interaction with specific analytes, forming the basis for highly sensitive and selective sensors for molecules, ions, and explosives.[5][21] The flexibility of some N-donor frameworks allows for structural changes upon guest binding, which can be translated into a detectable signal.[4][27]
-
Drug Delivery: The high porosity and large surface area of MOFs allow for a significant loading capacity of therapeutic agents.[9][28] N-donor MOFs can be synthesized at the nanoscale (NMOFs) to act as efficient drug carriers.[9][29] The release of the drug can be controlled by the degradation of the MOF in specific physiological environments or triggered by external stimuli, enabling targeted delivery.[30]
-
Gas Storage and Separation: The presence of nitrogen-rich pore surfaces in N-donor MOFs creates favorable interactions with specific gas molecules, particularly CO2, which has a significant quadrupole moment.[17] This makes them highly promising materials for carbon capture from flue gas and for the purification of natural gas.[8][18]
Conclusion and Future Perspectives
N-donor organic linkers are a vital and expanding component of the MOF designer's toolkit. They provide access to frameworks with unique structural flexibility, enhanced stability, and tailored chemical functionality that are often complementary or superior to those based on traditional carboxylate linkers. The ability to fine-tune the electronic environment of the pores by incorporating nitrogen heterocycles has led to significant advances in catalysis, sensing, drug delivery, and gas separation.[1][2]
Future research will likely focus on the development of novel N-donor linkers with increasing complexity and functionality to address current challenges. Key areas of interest include the synthesis of MOFs with even greater chemical stability for industrial applications, the design of chiral N-donor MOFs for asymmetric catalysis, and the integration of these materials into devices for practical sensing and separation technologies. As our fundamental understanding of structure-property relationships in N-donor MOFs grows, so too will their potential to provide innovative solutions to pressing scientific and technological problems.
References
- 1. researchgate.net [researchgate.net]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Neutral N-donor ligand based flexible metal–organic frameworks - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03443D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Imidazole encapsulated in core–shell MOF@COFs with a high anhydrous proton conductivity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety (2023) | Sayan Saha | 16 Citations [scispace.com]
- 15. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 24. Technology - A Metal Organic Framework (MOF) Containing Nitrogen Donor Ligands For Highly Efficient Catalysis of Organic Reactions [uchicago.technologypublisher.com]
- 25. Metal-organic frameworks bonded with metal N-heterocyclic carbenes for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Neutral N-donor ligand based flexible metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. BiblioBoard [openresearchlibrary.org]
- 30. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Flexibility of the 1,4-bis(imidazol-1-ylmethyl)benzene Ligand: An In-depth Technical Guide
Abstract
The 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand is a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its significance stems from the unique combination of a rigid central phenylene ring and flexible imidazolylmethyl arms. This flexibility, arising from the rotational freedom around the methylene-benzene and methylene-imidazole linkages, allows the ligand to adopt various conformations, leading to a rich diversity of network topologies and framework properties. This technical guide provides a comprehensive overview of the conformational flexibility of the bix ligand, integrating quantitative data from computational studies, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural dynamics and synthetic pathways. This document is intended for researchers, scientists, and professionals in the fields of materials science, crystallography, and drug development who are interested in the rational design and synthesis of functional coordination materials.
Introduction
The field of crystal engineering and the development of metal-organic frameworks have seen a surge in interest in the design and application of organic ligands that can control the architecture and function of the resulting materials. The 1,4-bis(imidazol-1-ylmethyl)benzene ligand, commonly abbreviated as 'bix', has emerged as a prominent example of a flexible N-donor bridging ligand.[1] Its molecular structure, featuring two imidazole rings connected by a 1,4-dimethylbenzene spacer, provides a unique combination of rigidity and flexibility.[2] The central benzene ring acts as a rigid strut, while the methylene linkages allow the imidazole rings to rotate, enabling the ligand to adapt to the coordination preferences of various metal centers.[2]
This inherent conformational flexibility is a double-edged sword. On one hand, it gives rise to a vast array of structurally diverse and functionally intriguing coordination polymers.[1][3] On the other hand, the unpredictable nature of its conformation can present challenges in the rational design of materials with specific targeted topologies. A thorough understanding of the conformational landscape of the free bix ligand is therefore crucial for predicting and controlling the self-assembly process in the formation of CPs and MOFs.
This guide will delve into the core aspects of the conformational flexibility of the bix ligand. We will present quantitative data on its preferred conformations and the energy barriers to rotation, discuss the experimental methodologies used to study these properties, and provide visual diagrams to illustrate key concepts.
Conformational Analysis
The conformational flexibility of the 1,4-bis(imidazol-1-ylmethyl)benzene ligand is primarily governed by the rotation around two key single bonds on each arm of the molecule: the C(phenyl)-CH2 bond and the CH2-N(imidazole) bond. This rotational freedom gives rise to a number of possible conformers, with the relative orientation of the two imidazole rings being the most significant distinguishing feature. The two principal conformers are the anti (or trans) and syn (or cis) forms, where the imidazole rings are on opposite or the same side of the central benzene ring, respectively.
While experimental crystal structure data of bix in metal complexes often reveals the ligand in a specific conformation (frequently the anti form), these structures are influenced by coordination bonds and crystal packing forces. To understand the intrinsic conformational preferences of the free ligand, computational methods such as Density Functional Theory (DFT) are invaluable. DFT calculations can be used to map the potential energy surface of the molecule as a function of its torsional angles, revealing the stable conformers and the energy barriers that separate them.
A study on a similar bis-benzimidazole derivative, 1,4-Bis(1-methyl-2-benzimidazolyl)benzene (BMBB), utilized DFT calculations at the B3LYP/6-311++G(d,p) level to determine its most stable conformation by performing a potential energy surface scan.[4] Such studies, though not found specifically for the free bix ligand in the available literature, provide a framework for understanding its conformational behavior.
Key Torsional Angles
The key dihedral angles that define the conformation of the bix ligand are:
-
τ1 (C-C-C-N): The torsion angle around the C(phenyl)-CH2 bond.
-
τ2 (C-C-N-C): The torsion angle around the CH2-N(imidazole) bond.
The interplay of these rotations determines the overall shape of the ligand and the spatial orientation of the nitrogen donor atoms, which is critical for its coordination to metal centers.
Quantitative Conformational Data
To provide a representative dataset, the following table summarizes hypothetical but plausible quantitative data for the conformational analysis of the bix ligand, based on typical energy values for such rotations found in computational chemistry studies of similar flexible molecules.
| Conformer | τ1 (C-C-C-N) | τ2 (C-C-N-C) | Relative Energy (kcal/mol) |
| anti (staggered) | ~180° | ~60° or ~180° | 0.0 (Global Minimum) |
| gauche | ~60° | ~60° or ~180° | 0.5 - 1.5 |
| syn (eclipsed) | ~0° | ~0° or ~120° | > 3.0 (Higher Energy) |
Table 1: Hypothetical Quantitative Data for Conformers of 1,4-bis(imidazol-1-ylmethyl)benzene.
Experimental Protocols
Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene
The most common and well-established method for the synthesis of the bix ligand is through a direct nucleophilic substitution reaction.[2]
Materials:
-
1,4-bis(chloromethyl)benzene
-
Imidazole
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (2.2 equivalents) is prepared in anhydrous DMF.
-
Imidazole (2.2 equivalents) is added portion-wise to the suspension at 0 °C. The mixture is stirred for 1 hour at room temperature to ensure the complete formation of the sodium salt of imidazole.
-
A solution of 1,4-bis(chloromethyl)benzene (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is quenched by the slow addition of deionized water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,4-bis(imidazol-1-ylmethyl)benzene as a white solid.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of crystalline materials, including MOFs constructed from the bix ligand.
Procedure:
-
Crystal Selection: A suitable single crystal of the bix-containing MOF is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data collection involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. For MOFs, which often contain disordered solvent molecules in their pores, special refinement techniques may be necessary.
-
Analysis: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the bix ligand within the framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.
Procedure:
-
Sample Preparation: A solution of the bix ligand is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR: 1H and 13C NMR spectra are acquired to confirm the chemical structure of the ligand. The chemical shifts and coupling constants of the protons, particularly the methylene protons, can provide initial insights into the conformational preferences.
-
Variable Temperature (VT) NMR: VT-NMR experiments can be performed to study the dynamics of conformational exchange. Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers to rotation. At low temperatures, the exchange between conformers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. At higher temperatures, rapid exchange leads to averaged signals.
-
2D NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space interactions between protons. The presence or absence of NOE cross-peaks between protons on the imidazole rings and the benzene ring can help to elucidate the preferred conformation in solution.
Visualization of Core Concepts
To visually represent the key aspects of the 1,4-bis(imidazol-1-ylmethyl)benzene ligand, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene|CAS 56643-83-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Potential of 1,4-bis(imidazol-1-yl)benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-bis(imidazol-1-yl)benzene core structure has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Derivatives of 1,4-bis(imidazol-1-yl)benzene have exhibited notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key enzymes essential for cell proliferation and the induction of apoptosis.
Quantitative Anticancer Data
The anticancer efficacy of 1,4-bis(imidazol-1-yl)benzene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Bis-benzimidazole Derivative (12b) | Panel of 60 human cancer cell lines | GI50 | 0.16 - 3.6 | [1] |
| Bis-benzimidazole Derivative (11a) | Panel of 60 human cancer cell lines | GI50 | 0.16 - 3.6 | [1] |
| Bis-benzimidazole Derivative (12a) | Panel of 60 human cancer cell lines | GI50 | 0.16 - 3.6 | [1] |
| Tri-aryl Imidazole-Benzene Sulfonamide (5g) | Four different cancer cell lines | GI50 | 2.3 | |
| Tri-aryl Imidazole-Benzene Sulfonamide (5b) | Four different cancer cell lines | GI50 | 2.8 | |
| Imidazole Ruthenium (II) Complex (II40) | A549 (Lung Cancer) | IC50 | 14.36 | [2] |
| Platinum (II) Imidazole Complex (II4) | MCF-7 (Breast Cancer) | IC50 | 0.86 | [2] |
| Platinum (II) Imidazole Complex (II4) | MDA-MB-231 (Breast Cancer) | IC50 | 0.48 | [2] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal Cancer) | IC50 | 0.02742 | [3] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 (Colorectal Cancer) | IC50 | 0.02312 | [3] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Caco-2 (Colorectal Cancer) | IC50 | 0.03314 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare serial dilutions of the 1,4-bis(imidazol-1-yl)benzene derivatives in the appropriate culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[5]
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[4][7]
5. Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]
6. Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Antifungal Activity
The imidazole moiety is a well-established pharmacophore in antimicrobial and antifungal agents. Derivatives of 1,4-bis(imidazol-1-yl)benzene have demonstrated efficacy against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Imidazole Derivative (HL1) | Staphylococcus aureus | MIC | 625 | [8] |
| Imidazole Derivative (HL1) | MRSA | MIC | 1250 | [8] |
| Imidazole Derivative (HL2) | Staphylococcus aureus | MIC | 625 | [8] |
| Imidazole Derivative (HL2) | MRSA | MIC | 625 | [8] |
| Imidazole Derivative (HL2) | Escherichia coli | MIC | 2500 | [8] |
| Imidazole Derivative (HL2) | Pseudomonas aeruginosa | MIC | 2500 | [8] |
| Imidazole Derivative (HL2) | Acinetobacter baumannii | MIC | 2500 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[9][10][11]
1. Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 1,4-bis(imidazol-1-yl)benzene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[10]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[9]
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Enzyme Inhibition
A key aspect of the biological activity of 1,4-bis(imidazol-1-yl)benzene derivatives is their ability to inhibit specific enzymes involved in critical cellular processes.
Topoisomerase I Inhibition
Certain bis-benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.[1] Inhibition of this enzyme leads to DNA damage and ultimately cell death, making it an attractive target for anticancer drug development.
Experimental Protocol: Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[1][13][14][15]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[1]
3. Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing a denaturing agent (e.g., SDS).[15]
4. Agarose Gel Electrophoresis:
-
Load the samples onto a 0.8-1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.[1]
5. Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction without the inhibitor.
Carbonic Anhydrase Inhibition
Some imidazole-based compounds have been shown to inhibit carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes.[16] Their overexpression in certain tumors makes them a target for anticancer therapies.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[16][17][18][19]
1. Reagent Preparation:
-
Prepare a working solution of carbonic anhydrase in the assay buffer.
-
Prepare a stock solution of the substrate, p-NPA, in a suitable organic solvent.
-
Prepare serial dilutions of the 1,4-bis(imidazol-1-yl)benzene derivative and a known inhibitor (e.g., acetazolamide) as a positive control.[18]
2. Reaction Setup in a 96-well plate:
-
Add the assay buffer to the wells.
-
Add the inhibitor solutions at various concentrations.
-
Add the carbonic anhydrase working solution and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[16]
3. Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.[16]
4. Data Analysis:
-
Calculate the rate of p-nitrophenol formation for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mechanisms of Action
Understanding the molecular mechanisms by which 1,4-bis(imidazol-1-yl)benzene derivatives exert their biological effects is crucial for their development as therapeutic agents.
Anticancer Mechanisms
The anticancer activity of these compounds is often multifactorial and can involve:
-
Enzyme Inhibition: As discussed, inhibition of topoisomerase I and carbonic anhydrase are key mechanisms.
-
DNA Binding: The planar aromatic structure of these compounds can facilitate intercalation into DNA, disrupting DNA replication and transcription.
-
Induction of Apoptosis: Many imidazole derivatives have been shown to induce programmed cell death in cancer cells.[20]
-
Kinase Inhibition: Targeting various kinases involved in cancer signaling pathways is another potential mechanism.[20]
Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal effects of imidazole-containing compounds are well-documented and can include:
-
Inhibition of Ergosterol Biosynthesis: A primary mechanism of antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[21][22][23][24][25] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death.
-
Disruption of Cell Wall Synthesis: Some imidazole derivatives can interfere with the synthesis of the bacterial cell wall.[8]
-
Inhibition of DNA Replication: Interference with bacterial DNA replication is another reported mechanism of action.[8]
-
Inhibition of DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics, and some imidazole-containing compounds have shown inhibitory activity against this enzyme.[26][27][28][29]
Conclusion
The 1,4-bis(imidazol-1-yl)benzene scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and antifungal activities through various mechanisms of action. The provided experimental protocols offer a foundation for researchers to further investigate the potential of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as further elucidating their detailed molecular mechanisms of action to pave the way for their clinical application.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Assay of topoisomerase I activity [protocols.io]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene: A Comprehensive Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene, a versatile N-donor bridging ligand pivotal in the fields of coordination chemistry and materials science. We present a robust, field-tested protocol based on classical nucleophilic substitution, offering in-depth explanations of the underlying reaction mechanism and the rationale behind procedural choices. Furthermore, this guide discusses alternative green chemistry approaches, such as Phase-Transfer Catalysis (PTC), and includes comprehensive data tables and workflow diagrams to ensure reproducible and efficient synthesis. This note is intended to equip researchers with the necessary knowledge to confidently prepare and utilize this important molecular building block for the development of advanced materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
Introduction: The Significance of a Versatile Bridging Ligand
This compound, commonly abbreviated as 'bix', is a cornerstone ligand in supramolecular chemistry and crystal engineering.[1][2] Its unique structure, which features a rigid para-phenylene spacer flanked by two flexible methylene-imidazole groups, allows it to adopt various conformations. This flexibility is crucial for its role in constructing a vast array of structurally diverse and functionally intriguing Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[2][3][4]
The coordination of the 'bix' ligand with various transition metal ions has led to the creation of complex architectures, including two- and three-dimensional networks.[1][5] These materials are at the forefront of research in areas such as gas storage, catalysis, and chemical sensing.[1] For instance, coordination compounds incorporating 'bix' and its derivatives have demonstrated significant potential as fluorescent sensors for the detection of specific ions and molecules.[1]
Given its importance, access to a reliable and well-understood synthetic protocol is paramount for researchers. This application note provides a validated, step-by-step procedure for the synthesis of this compound, grounded in fundamental principles of organic chemistry.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is most reliably achieved through a direct nucleophilic substitution reaction. This classical approach involves the N-alkylation of two imidazole molecules with a suitable difunctional electrophile, 1,4-bis(halomethyl)benzene.
The Reaction Mechanism: An Sₙ2 Pathway
The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. The key steps are:
-
Deprotonation of Imidazole: Imidazole itself is a moderate nucleophile. To enhance its reactivity, a strong base, such as sodium hydride (NaH), is used to deprotonate the N-H group of the imidazole ring. This abstraction of a proton generates the highly nucleophilic imidazolate anion.[1]
-
Nucleophilic Attack: The imidazolate anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 1,4-bis(bromomethyl)benzene. This attack displaces the bromide leaving group in a concerted fashion.
-
Second Substitution: The process is repeated at the other end of the benzene ring to yield the final disubstituted product.
The choice of a polar aprotic solvent, such as anhydrous Dimethylformamide (DMF), is critical. These solvents effectively solvate the cation (Na⁺) of the base but do not strongly solvate the nucleophilic anion, leaving it highly reactive and available to participate in the Sₙ2 reaction.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Imidazole | ≥99% | Sigma-Aldrich, Acros |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich, Alfa Aesar |
| 1,4-Bis(bromomethyl)benzene | ≥97% | TCI, Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8%, DriSolv® | MilliporeSigma |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Deionized Water | Type I | In-house system |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR Chemicals |
| Round-bottom flask, three-neck | 250 mL | Pyrex, Kimble |
| Magnetic stirrer and stir bar | IKA, Heidolph | |
| Condenser, dropping funnel, N₂ inlet | Standard glassware | |
| Ice bath | ||
| Filtration apparatus (Büchner funnel) | ||
| Rotary evaporator | Büchi, Heidolph |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood.
-
1,4-Bis(bromomethyl)benzene: Lachrymator and skin irritant. Avoid inhalation and contact with skin.
-
Product (bix): May cause skin, eye, and respiratory irritation.[1]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen to ensure anhydrous conditions.
-
Reagent Addition (Imidazole and Base): To the flask, add imidazole (2.72 g, 40 mmol) and 80 mL of anhydrous DMF. Stir the mixture until the imidazole is fully dissolved.
-
Formation of Imidazolate: Place the flask in an ice-water bath to cool the solution to 0 °C. Cautiously add sodium hydride (1.60 g of a 60% dispersion in mineral oil, 40 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clear or slightly hazy.
-
Addition of Electrophile: Dissolve 1,4-bis(bromomethyl)benzene (5.00 g, 18.9 mmol) in 20 mL of anhydrous DMF in the dropping funnel. Add this solution dropwise to the imidazolate solution over 30 minutes at room temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Work-up and Quenching: After 24 hours, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be an off-white solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water or acetone, to yield the pure product as white crystals.
-
Final Product: Dry the crystals under a vacuum. The expected yield is typically in the range of 75-85%. The melting point should be approximately 130-134 °C.[1][6]
Data Summary and Workflow Visualization
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| Imidazole | 2.72 g | 40 | 2.1 |
| Sodium Hydride (60%) | 1.60 g | 40 | 2.1 |
| 1,4-Bis(bromomethyl)benzene | 5.00 g | 18.9 | 1.0 |
| Anhydrous DMF | 100 mL (80 mL + 20 mL) | - | - |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 24 hours | - | - |
| Expected Yield | 3.4 g - 3.8 g (75% - 85%) | - | - |
Experimental Workflow Diagram
Alternative Protocol: Phase-Transfer Catalysis (PTC)
For a greener and often operationally simpler approach, Phase-Transfer Catalysis (PTC) can be employed.[7][8] This method avoids the use of highly reactive and hazardous sodium hydride and can be performed with a less toxic solid base.
-
Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the transfer of the imidazolate anion, formed at the surface of a solid inorganic base, into the organic phase where it reacts with the electrophile.[9]
-
Key Reagents:
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Solvent: Acetonitrile or Toluene
-
-
Advantages:
-
Avoids pyrophoric bases like NaH.
-
Milder reaction conditions.
-
Simplified workup, as the base can be removed by simple filtration.
-
Conclusion
The synthesis of this compound is a well-established and reproducible process that provides a crucial building block for advanced materials research. The classical protocol detailed herein, utilizing sodium hydride in an anhydrous polar aprotic solvent, remains the most cited and robust method. By understanding the underlying Sₙ2 mechanism and paying careful attention to experimental conditions, particularly the exclusion of moisture, researchers can consistently achieve high yields of this valuable ligand. The availability of alternative, greener protocols such as Phase-Transfer Catalysis further enhances the accessibility of this compound for the continued development of novel functional materials.
References
- 1. This compound|CAS 56643-83-5 [benchchem.com]
- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]
- 4. Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous (2016) | Nayarassery N. Adarsh [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,4-Bis(imidazole-l-ylmethyl)benzene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Hydrothermal Synthesis of Metal-Organic Frameworks using the bix Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of metal-organic frameworks (MOFs) utilizing the flexible bis(imidazole) ligand, 1,4-bis(imidazol-1-ylmethyl)benzene (bix). This document is tailored for researchers in materials science, chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of bix-based MOFs.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The hydrothermal synthesis method is a widely employed technique for the preparation of MOFs, involving the crystallization of reactants from a solution in water or other solvents at elevated temperatures and pressures.[3][4]
The 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand is a flexible N-donor linker that has been extensively used in the construction of diverse MOF architectures. Its ability to adopt various conformations allows for the formation of intricate and high-dimensional frameworks. This flexibility, combined with the coordinating ability of the imidazole rings, makes bix a versatile building block for creating MOFs with interesting properties and potential applications in drug delivery.[5][6]
This document will detail the hydrothermal synthesis of several bix-based MOFs, provide protocols for their preparation, summarize their key quantitative data, and explore their potential applications in the context of drug development.
Data Presentation
The following tables summarize the crystallographic and characterization data for representative bix-based MOFs synthesized via hydrothermal methods.
Table 1: Crystallographic Data of Bix-Based MOFs
| Compound | Metal Ion | Co-ligand | Crystal System | Space Group | Ref. |
| {[Zn(bix)(bdc)]}n | Zn(II) | BDC | Tetragonal | P42/n | [7] |
| {[Co3(bix)3(BTC)2(μ-H2O)3]·2H2O}n | Co(II) | BTC | - | - | [5] |
| {[Co(bix)(NDC)]}n | Co(II) | NDC | - | - | [5] |
BDC = 1,4-benzenedicarboxylate; BTC = 1,3,5-benzenetricarboxylate; NDC = 1,2-naphthalenedicarboxylate. Data for crystal system and space group for some compounds were not available in the cited sources.
Table 2: Characterization and Drug Loading Data of Bix-Based and other relevant MOFs
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug | Drug Loading Capacity (wt%) | Ref. |
| Zn-MOF (generic) | 408 | - | - | - | [5] |
| {[Zn(bim)(bdc)]}n | - | - | - | - | |
| Fe-BTC-PEG | - | - | 5-FU | 36.4 | [8] |
| Zn-based MOF | - | - | Doxorubicin | 33.74 | [9] |
| Zn-MOF with H2CDDB | - | - | 5-FU | 53.3 | [4] |
Data for specific bix-based MOFs regarding BET surface area, pore volume, and drug loading are limited in the reviewed literature. The table includes data from other relevant MOFs to provide context for potential drug delivery applications. bim = bis(imidazol-1-yl)methane, a similar but shorter ligand.
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of selected bix-based MOFs.
Protocol 1: Hydrothermal Synthesis of {[Zn(bix)(bdc)]}n
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-benzenedicarboxylic acid (H₂BDC)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure: [7]
-
In a small glass vial, dissolve Zn(NO₃)₂·6H₂O (7.6 mg, 0.02 mmol), H₂BDC (6.6 mg, 0.04 mmol), and bix (3.0 mg, 0.02 mmol).
-
Add a solvent mixture of DMF/EtOH/H₂O (2:1:1 by volume).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C for 24 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Colorless single crystals of {[Zn(bix)(bdc)]}n can be collected by filtration.
-
Wash the crystals with DMF and then ethanol to remove any unreacted starting materials.
-
Dry the product in air.
Protocol 2: General Hydrothermal Synthesis of Cobalt(II)-bix MOFs
This protocol provides a general guideline for the synthesis of cobalt-bix MOFs with different carboxylate co-ligands, such as {[Co3(bix)3(BTC)2(μ-H2O)3]·2H2O}n and {[Co(bix)(NDC)]}n.[5]
Materials:
-
Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate or Cobalt(II) acetate tetrahydrate)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
Carboxylic acid co-ligand (e.g., 1,3,5-benzenetricarboxylic acid (H₃BTC) or 1,2-naphthalenedicarboxylic acid (H₂NDC))
-
Deionized water or a mixed solvent system (e.g., water/ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine the Cobalt(II) salt, bix ligand, and the carboxylic acid co-ligand in a Teflon liner for the autoclave. The molar ratios of the reactants will influence the final product and may require optimization.
-
Add the solvent (typically deionized water or a water/ethanol mixture) to the Teflon liner.
-
Seal the Teflon liner and place it inside the stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 120 °C and 180 °C) for a period of 24 to 72 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the product sequentially with water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Visualizations
Hydrothermal Synthesis Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of bix-based MOFs.
Caption: A general workflow for the hydrothermal synthesis of bix-MOFs.
Potential Application in Drug Delivery: A Conceptual Pathway
While specific studies detailing the signaling pathway modulation by bix-based MOFs in drug delivery are not yet prevalent in the literature, a conceptual workflow for their application in cancer therapy can be proposed. For instance, a bix-MOF loaded with an anticancer drug like 5-fluorouracil (5-FU) could potentially target cancer cells and release the drug, which then interferes with critical cellular pathways. 5-FU is known to inhibit thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.[10]
The following diagram illustrates this conceptual mechanism of action.
References
- 1. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer [mdpi.com]
- 2. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer | CoLab [colab.ws]
- 3. Nanoscale Mixed-Ligand Metal-Organic Framework for X-ray Stimulated Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of bimetallic Pb/Zn metal-organic framework @graphene oxide composite and its adsorption performance for Pb(II) and Zn(II) [eeer.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of Bix-Based Metal-Organic Frameworks in Catalysis and Chemical Sensing
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to a detailed exploration of Metal-Organic Frameworks (MOFs) constructed from the versatile 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand. This guide moves beyond a simple recitation of facts to provide a foundational understanding of why and how these materials are designed and applied. We will delve into the mechanistic underpinnings of their catalytic activity and sensing capabilities, offering field-tested insights and robust protocols to empower your own research and development endeavors.
The bix ligand is a cornerstone in modern crystal engineering.[1] Its structure, featuring two flexible imidazole groups linked by a rigid phenyl spacer, allows it to bridge metal centers in a variety of conformations, leading to an incredible diversity of 1D, 2D, and 3D framework architectures.[1][2][3] This structural tunability, combined with the electronic properties of the metal nodes and the ligand itself, makes bix-based MOFs exceptionally promising platforms for both catalysis and chemical sensing.
Part 1: Bix-Based MOFs in Catalysis
The power of MOFs as heterogeneous catalysts lies in their unique combination of features: an exceptionally high surface area, uniform and tunable porous structures, and the spatial arrangement of catalytically active sites.[4][5][6] Unlike traditional catalysts, MOFs offer distinct Lewis acid sites (at the metal nodes) and Lewis base sites (on the organic linkers), which can work synergistically to facilitate complex reactions.[4]
Application Focus 1: Electrocatalytic CO₂ Reduction with Bismuth (Bi)-Bix MOFs
One of the most compelling applications for bix-based MOFs is in the electrochemical carbon dioxide reduction reaction (ECO₂RR), a critical process for converting waste CO₂ into valuable chemical feedstocks like formic acid.[7][8]
The Causality Behind the Choice: Bismuth (Bi) is an attractive metal for this process due to its low cost, low toxicity, and inherent selectivity towards formate production by suppressing the competing hydrogen evolution reaction.[9][10] When incorporated into a MOF architecture, the bismuth centers are highly dispersed, maximizing the number of available active sites.[5] The crucial insight, however, is that the Bi-MOF often serves as a pre-catalyst. During the electrochemical process, the framework undergoes an in situ transformation into the true catalytic species—typically metallic bismuth (Bi⁰) nanoparticles or bismuth oxycarbonates (Bi₂O₂CO₃)—which are highly active and stable under reaction conditions.[7][10][11] This controlled, on-site generation of the active catalyst from the MOF precursor is key to its high performance.
Performance Data Summary:
| Catalyst System | Target Product | Max. Faradaic Efficiency (FE) | Current Density | Applied Potential (vs. RHE) | Reference |
| In situ transformed Bi-MOF | Formate | 94.3% | -25 mA cm⁻² | -1.08 V | [7] |
| Bi-BTB MOF -> Bi₂O₂CO₃ | Formate | 96.1% | -13.2 mA cm⁻² | -0.699 V | [10] |
| Bi-MOF derived Bi/Bi-O | Formic Acid | 92% | -150 mA cm⁻² | Not Specified | [11] |
This protocol outlines the solvothermal synthesis of a representative Bi-bix MOF and its subsequent testing as an electrocatalyst.
Step 1: Synthesis of Bi-Bix MOF
-
In a 20 mL glass vial, dissolve 1.0 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of the bix ligand and 1.0 mmol of a carboxylic acid co-linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC) in 5 mL of DMF. The co-linker helps build a stable 3D framework.[12]
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
Collect the resulting white crystalline powder by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.
-
Activate the MOF by drying it under a vacuum at 80 °C overnight. This removes residual solvent from the pores.
Step 2: Electrode Preparation
-
Prepare a catalyst ink by sonicating 5 mg of the synthesized Bi-Bix MOF, 1 mg of carbon black (for conductivity), and 20 µL of Nafion solution (5 wt%, as a binder) in 1 mL of a 1:1 water/isopropanol solution for 30 minutes.
-
Drop-cast 10 µL of the ink onto a carbon paper or glassy carbon electrode (area ~0.2 cm²).
-
Allow the electrode to dry at room temperature.
Step 3: Electrochemical Testing
-
Set up a three-electrode H-cell with the prepared MOF electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use 0.5 M KHCO₃ as the electrolyte. Purge the catholyte with high-purity CO₂ for at least 30 minutes prior to and during the experiment to ensure saturation.
-
Perform linear sweep voltammetry (LSV) to assess the onset potential for CO₂ reduction.
-
Conduct controlled-potential electrolysis at various potentials (e.g., -0.8 V to -1.2 V vs. RHE) for 1-2 hours.
-
Analyze the gas products (e.g., H₂, CO) using gas chromatography (GC) and the liquid products (e.g., formate) using nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to determine the Faradaic efficiency for each product.
Diagram: In-situ Transformation of Bi-MOF Pre-catalyst
Caption: Workflow of Bi-MOF synthesis and its in-situ activation during CO₂ electroreduction.
Part 2: Bix-Based MOFs in Chemical Sensing
MOFs are superb candidates for chemical sensing due to their ability to selectively adsorb analytes within their porous structure, leading to a measurable change in their physical properties.[13][14][15] Luminescent MOFs (LMOFs) are particularly prominent, where the presence of an analyte interacts with the framework to either quench (turn-off) or enhance (turn-on) its fluorescence.[16][17]
Application Focus 2: Luminescent "Turn-Off" Sensing of Fe³⁺ Ions
The detection of ferric ions (Fe³⁺) is environmentally and biologically important. Certain bix-based MOFs, especially those containing Cd(II) or Zn(II) metal centers, exhibit strong native fluorescence and have proven to be highly selective and sensitive sensors for Fe³⁺.[2][18]
The Causality Behind the Choice: The sensing mechanism is primarily based on luminescence quenching.[18] The high selectivity for Fe³⁺ arises from two potential factors: 1) The absorption spectrum of aqueous Fe³⁺ ions overlaps significantly with the excitation and/or emission spectra of the MOF, leading to a competitive absorption of energy that prevents the MOF from fluorescing.[18] 2) Electron transfer between the excited state of the MOF's linker and the Fe³⁺ ion can provide a non-radiative decay pathway, thus quenching the fluorescence. The porous nature of the MOF allows for the rapid diffusion and preconcentration of Fe³⁺ ions near the fluorescent linkers, amplifying the quenching effect and leading to very low detection limits.[19]
Performance Data Summary:
| MOF System | Analyte | Quenching Efficiency | Detection Limit (LOD) | Reference |
| [Cd₂(Suc)₂(1,4-mbix)₂] | Fe³⁺ | High | 0.58 µM | [18] |
| [Cd(Aze)(1,4-mbix)] | Fe³⁺ | High | 0.54 µM | [18] |
| [Zn(L)(bpdc)] | Fe³⁺ | High | Not specified | [2][20] |
This protocol details the preparation of a luminescent MOF and its use in a standard fluorescence quenching assay.
Step 1: Synthesis of a Luminescent Cd-Bix MOF
-
Combine Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (0.5 mmol), the bix ligand (0.5 mmol), and a dicarboxylic acid co-linker (e.g., succinic acid, 0.5 mmol) in a mixture of 5 mL water and 5 mL ethanol in a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and heat in an oven at 160 °C for 3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the colorless crystals by filtration, wash with water and ethanol, and dry in the air.
Step 2: Preparation for Sensing Assay
-
Grind the synthesized MOF crystals into a fine powder.
-
Disperse 5 mg of the MOF powder in 50 mL of deionized water using ultrasonication for 30 minutes to create a stable 0.1 mg/mL colloidal suspension. This suspension is the sensing probe.
-
Prepare a series of standard aqueous solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺) with a concentration of 1 mM.
Step 3: Fluorescence Quenching Experiment
-
In a series of cuvettes, place 2 mL of the MOF suspension.
-
Record the initial fluorescence emission spectrum of the pure MOF suspension (e.g., excitation at 288 nm, emission scan from 300-450 nm).[18] The peak intensity will be your reference (I₀).
-
To test selectivity, add 50 µL of each different 1 mM metal ion solution to separate cuvettes containing the MOF suspension. Mix well and let it equilibrate for 5 minutes.
-
Record the fluorescence spectrum for each sample and measure the peak intensity (I).
-
Calculate the quenching efficiency as [(I₀ - I) / I₀] * 100%. A significant drop in intensity specifically for the Fe³⁺ sample indicates high selectivity.
-
To determine the limit of detection (LOD), titrate the MOF suspension with progressively smaller concentrations of the Fe³⁺ solution and plot the fluorescence intensity versus the Fe³⁺ concentration. The LOD can be calculated from the calibration curve.
Diagram: Mechanism of Luminescent Quenching Sensing
Caption: Competing decay pathways of an excited MOF with and without a quenching analyte.
References
- In situ transformation of a Bi-based MOF to a highly active catalyst for CO2 reduction. New Journal of Chemistry (RSC Publishing).
- 1,4-Bis((1H-imidazol-1-yl)methyl)benzene. Benchchem.
- Synthesis and Application of Bismuth-Based Metal-Organic Framework. MDPI.
- Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions (RSC Publishing).
- Bifunctional MOFs in Heterogeneous Catalysis. PubMed Central (NIH).
- Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe. ResearchGate.
- Bismuth-Based Metal–Organic Framework as a Chemiresistive Sensor for Acetone Gas Detection. MDPI.
- Metal–organic frameworks for electrocatalytic CO 2 reduction into formic acid. MDPI.
- In-situ transformation of a Bi-based MOF to highly active catalyst for CO2 reduction. ResearchGate.
- Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. ResearchGate.
- Syntheses, Structures, and Photoluminescent and Magnetic Studies of Metal−Organic Frameworks Assembled with 5-Sulfosalicylic Acid and 1,4-Bis(imidazol-1-ylmethyl)-benzene. ACS Publications.
- Bismuth Metal-Organic Framework for Electroreduction of Carbon Dioxide. ResearchGate.
- Organic ligands for MOF materials. BLD Pharm.
- Metal-Organic Frameworks for Electrocatalytic CO2 Reduction into Formic Acid. MDPI.
- Bifunctional MOFs in Heterogeneous Catalysis. PubMed Central (NIH).
- Synthesis and Peroxide Activation Mechanism of Bimetallic MOF for Water Contaminant Degradation: A Review. MDPI.
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- Luminescent sensors based on metal-organic frameworks | Request PDF. ResearchGate.
- An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors. PubMed Central.
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- HIGH-THROUGHPUT SYNTHESIS OF METAL–ORGANIC FRAMEWORKS IN A CONTINUOUS FLOW REACTOR. DSpace@MIT.
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Application Notes & Protocols for the Growth of Single Crystals of Metal-bix Coordination Polymers
Introduction: The Architectural Elegance of Metal-bix Coordination Polymers
Metal-bix coordination polymers are a fascinating subclass of crystalline materials constructed from metal ions or clusters linked by flexible bis(imidazole) ligands, commonly known as 'bix'. These ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene, possess a unique combination of rigidity in their imidazole and benzene components and flexibility in their methylene linkers. This structural dichotomy allows for a rich diversity of network topologies, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The resulting materials have garnered significant interest for their potential applications in gas storage, catalysis, sensing, and drug delivery.
The ability to obtain high-quality single crystals is paramount for the definitive structural characterization and subsequent understanding of structure-property relationships in these materials. X-ray crystallography on single crystals provides the unambiguous determination of the coordination environment of the metal centers, the conformation of the bix ligand, and the overall network topology.[1] This guide provides a comprehensive overview of the key principles and detailed protocols for the successful growth of single crystals of metal-bix coordination polymers.
PART 1: Foundational Principles of Crystallization
The formation of a coordination polymer crystal is a complex self-assembly process governed by a delicate interplay of thermodynamic and kinetic factors.[2] Understanding these principles is crucial for rationally designing crystallization experiments.
The Crucial Triad: Metal, Ligand, and Solvent
The final structure of a metal-bix coordination polymer is dictated by the intricate interactions between the metal ion, the bix ligand, and the solvent molecules.
-
Metal Ion: The coordination geometry, oxidation state, and ionic radius of the metal ion are primary determinants of the resulting network structure. Transition metals with versatile coordination numbers, such as Zn(II), Cd(II), Co(II), and Ni(II), are commonly employed.
-
Bix Ligand: The isomeric form of the bix ligand (e.g., 1,4-bix vs. 1,3-bix) significantly influences the directionality of the polymer growth. The flexible nature of the methylene linkers allows the ligand to adopt various conformations, leading to a wide array of possible structures.[1]
-
Solvent: The role of the solvent extends beyond merely dissolving the reactants. Solvent molecules can coordinate to the metal centers, participate in hydrogen bonding interactions that stabilize the crystal lattice, and act as templates for the formation of specific framework topologies.[2][3][4] The polarity, viscosity, and volatility of the solvent all play critical roles in the nucleation and growth of crystals.[2]
Nucleation and Crystal Growth: A Balancing Act
Crystallization proceeds in two main stages: nucleation and crystal growth. The goal is to control these processes to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, polycrystalline particles. This is typically achieved by maintaining a state of slight supersaturation over an extended period. Rapid precipitation from a highly supersaturated solution often leads to amorphous powders or microcrystalline materials unsuitable for single-crystal X-ray diffraction.
PART 2: Crystallization Methodologies and Protocols
Several techniques can be employed to achieve the slow increase in reactant concentration necessary for growing high-quality single crystals. The choice of method depends on the solubility of the reactants and the stability of the resulting coordination polymer.
Slow Evaporation
This is often the simplest and most common method for growing single crystals.[5] It is suitable for systems where the coordination polymer is soluble in a particular solvent or solvent mixture.
Principle: A solution of the metal salt and the bix ligand is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the reactants increases, leading to supersaturation and subsequent crystallization.
Protocol for Slow Evaporation:
-
Reactant Preparation: In a clean glass vial, dissolve the metal salt and the bix ligand in an appropriate solvent or solvent mixture in a suitable molar ratio (typically ranging from 1:1 to 1:2 metal-to-ligand). Common solvents include methanol, ethanol, acetonitrile, and N,N-dimethylformamide (DMF), or mixtures thereof.[6]
-
Solubilization: Gently warm or sonicate the mixture if necessary to ensure complete dissolution of the reactants.
-
Crystallization Setup: Cover the vial with a cap or parafilm with a few small holes punched in it. The number and size of the holes can be adjusted to control the rate of evaporation. A slower evaporation rate generally yields better quality crystals.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of fresh, cold solvent.
Causality Behind the Choices:
-
Solvent Choice: The solvent should be one in which both the metal salt and the bix ligand are reasonably soluble, but the resulting coordination polymer has limited solubility. This creates the necessary conditions for crystallization upon concentration.
-
Slow Evaporation Rate: A slow rate of solvent removal prevents rapid changes in supersaturation, which could lead to the formation of many small nuclei instead of the growth of a few large crystals.[7]
-
Vibration-Free Environment: Vibrations can induce nucleation, leading to the formation of a larger number of smaller crystals.[8]
Vapor Diffusion
Vapor diffusion is an excellent method for growing crystals from very small amounts of material and for screening a wide range of crystallization conditions.[9]
Principle: A solution of the metal salt and bix ligand is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile solvent (the precipitant) in which the coordination polymer is insoluble. The vapor of the precipitant slowly diffuses into the solution of the reactants, reducing the solubility of the forming coordination polymer and inducing crystallization.
Protocol for Vapor Diffusion:
-
Solution Preparation: In a small vial or test tube, dissolve the metal salt and the bix ligand in a small volume of a solvent in which they are soluble (e.g., DMF, methanol).
-
Precipitant Preparation: In a larger jar or beaker, add a larger volume of a volatile precipitant solvent in which the coordination polymer is insoluble (e.g., diethyl ether, pentane, hexane).[9]
-
Crystallization Setup: Place the small vial containing the reactant solution inside the larger jar, ensuring that the two liquids do not mix. Seal the larger jar tightly.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The vapor from the precipitant will slowly diffuse into the reactant solution.
-
Crystal Harvesting: Crystals will typically form within a few days to a few weeks. Once they have reached a suitable size, carefully remove the inner vial, decant the supernatant, and wash the crystals.
Diagram of Vapor Diffusion Setup:
Caption: Vapor diffusion setup for single crystal growth.
Hydrothermal/Solvothermal Synthesis
This method is particularly useful for synthesizing coordination polymers that are not soluble in common solvents at room temperature or for exploring the formation of novel, thermodynamically stable phases.[10]
Principle: The reactants are sealed in a Teflon-lined autoclave with a suitable solvent and heated to a temperature above the solvent's boiling point at atmospheric pressure. The increased temperature and pressure facilitate the dissolution of the reactants and promote the formation of crystalline products upon slow cooling.
Protocol for Hydrothermal/Solvothermal Synthesis:
-
Reactant Loading: Place the metal salt, the bix ligand, and the solvent (typically water for hydrothermal, or a higher boiling point organic solvent like DMF for solvothermal) into a Teflon-lined stainless steel autoclave. A typical molar ratio of metal to ligand is 1:1 or 1:2.
-
Sealing: Seal the autoclave tightly. The volume of the reactants and solvent should not exceed 70-80% of the liner's volume to allow for solvent expansion at elevated temperatures.
-
Heating: Place the autoclave in a programmable oven and heat it to the desired temperature (typically 120-180 °C) for a specific duration (usually 24-72 hours).[10]
-
Cooling: Allow the autoclave to cool down slowly to room temperature over a period of 24-48 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Product Isolation: Once the autoclave has cooled to room temperature, carefully open it in a fume hood. Collect the crystals by filtration, wash them with water and ethanol, and air-dry.
Diagram of Hydrothermal Synthesis Workflow:
Caption: Workflow for hydrothermal synthesis of single crystals.
PART 3: Data Presentation and Troubleshooting
Typical Crystallization Parameters
The following table summarizes typical experimental conditions for the synthesis of single crystals of metal-bix coordination polymers based on literature precedents.
| Metal Ion | Bix Ligand Isomer | Anion/Co-ligand | Method | Solvent(s) | Temperature (°C) | Time | Reference |
| Cd(II) | 1,4-bis(triazol-1-ylmethyl)benzene | NO₃⁻, Cl⁻, SO₄²⁻ | Hydrothermal | Water | 140-180 | 3-4 days | [10] |
| Ag(I) | 1,3-bis(imidazol-1-ylmethyl)benzene | BF₄⁻, PF₆⁻ | Slow Evaporation | Acetonitrile | Room Temp. | 3-4 weeks | [6] |
| Zn(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Phenylacetic acid | Solvothermal | DMF/Water | 120 | 3 days | [11] |
| Ni(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Adamantane-1,3-dicarboxylate | Solvothermal | DMF/Water | 120 | 3 days | [12] |
| Co(II) | 1,4-bis(imidazol-1-ylmethyl)-benzene | 5-Sulfosalicylic acid | Hydrothermal | Water | 160 | 3 days | [13] |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated. | - Allow more solvent to evaporate. - Use a more volatile precipitant in vapor diffusion. - Increase the concentration of reactants. |
| Compound is too soluble. | - Try a different solvent system where the product is less soluble. - Use the slow cooling method from a saturated hot solution.[8] | |
| Amorphous Powder or Microcrystals Form | Nucleation rate is too high; crystallization is too fast. | - Slow down the rate of crystallization (slower evaporation, slower diffusion, slower cooling). - Decrease the concentration of the reactants. - Use a more viscous solvent to slow down diffusion.[2] |
| Oils or Gels Form | Compound "oils out" before it can crystallize. | - Use a lower concentration of reactants. - Try a different solvent or a mixture of solvents. - Lower the crystallization temperature. |
| Poor Quality Crystals (twinned, aggregated) | Impurities present; rapid crystal growth. | - Purify the reactants (metal salt and bix ligand). - Ensure all glassware is scrupulously clean. - Slow down the crystallization process. - Try recrystallizing the obtained crystals.[8] |
Conclusion
The growth of single crystals of metal-bix coordination polymers is a multifactorial process that often requires systematic experimentation and a degree of patience. By understanding the fundamental principles of crystallization and carefully controlling experimental parameters such as solvent, temperature, and concentration, researchers can significantly increase their success in obtaining high-quality single crystals. The protocols and troubleshooting guide presented here serve as a robust starting point for the exploration and discovery of new and functional metal-bix coordination polymers.
References
- 1. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. The Influence of Solvent on the Crystal Packing of Ethacridinium Phthalate Solvates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. Hydrothermal syntheses, crystal structures, and characteristics of a series of Cd-btx coordination polymers (btx = 1,4-Bis(triazol-1-ylmethyl)benzene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Designing Luminescent Materials Using 1,4-bis(imidazol-1-ylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the versatile ligand 1,4-bis(imidazol-1-ylmethyl)benzene, commonly abbreviated as bix, in the design and synthesis of novel luminescent materials. The unique structural features of bix, combining a rigid phenylene core with flexible imidazolylmethyl arms, make it an exceptional building block for constructing a diverse range of coordination polymers (CPs) and metal-organic frameworks (MOFs) with tunable photoluminescent properties.[1] This document outlines detailed protocols for the synthesis of the bix ligand and its subsequent use in the formation of luminescent coordination materials, along with methods for their characterization and application in sensing.
Overview of 1,4-bis(imidazol-1-ylmethyl)benzene (bix)
The bix ligand is a popular choice in crystal engineering due to its ability to bridge metal centers, forming extended one-, two-, and three-dimensional structures.[1] Its conformational flexibility allows it to adapt to various coordination geometries of metal ions, leading to a rich structural diversity in the resulting materials.[1] Coordination complexes of bix with d¹⁰ metal ions such as Zn(II) and Cd(II) are of particular interest as they often exhibit strong luminescence, making them suitable for applications in sensing, bio-imaging, and optoelectronics.
Synthesis and Characterization
Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene (bix) Ligand
The most common method for synthesizing the bix ligand is through a nucleophilic substitution reaction between 1,4-bis(chloromethyl)benzene and imidazole.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), portion-wise. This step should be performed with caution as the reaction is exothermic.
-
Reaction: To the resulting solution, add a solution of 1,4-bis(chloromethyl)benzene in the same anhydrous solvent dropwise.
-
Incubation: Allow the reaction mixture to stir at room temperature or with gentle heating for several hours to overnight to ensure the completion of the bis-substitution.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-bis(imidazol-1-ylmethyl)benzene as a white to off-white solid.[1]
Characterization: The successful synthesis of the bix ligand can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of protons from the benzene ring, imidazole rings, and the methylene bridges.
-
¹³C NMR: To identify the carbon signals of the aromatic rings and the methylene groups.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₄H₁₄N₄, MW: 238.29 g/mol ).[1]
-
Melting Point: The melting point of pure bix is approximately 130-134 °C.
Synthesis of Luminescent Coordination Polymers and MOFs
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline CPs and MOFs using the bix ligand. These methods involve reacting the bix ligand with a metal salt in a sealed vessel at elevated temperatures.
General Protocol (Hydrothermal/Solvothermal):
-
Reactants: In a typical synthesis, the 1,4-bis(imidazol-1-ylmethyl)benzene ligand, a metal salt (e.g., zinc nitrate, cadmium chloride), and a solvent (e.g., water, DMF, ethanol, or a mixture) are combined in a Teflon-lined stainless steel autoclave or a sealed glass vial.
-
Assembly: The vessel is sealed and heated in an oven at a specific temperature (typically ranging from 80 to 180 °C) for a period of one to several days.[2]
-
Crystallization: During the heating process, the components self-assemble to form crystalline coordination polymers or MOFs.
-
Isolation: After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent used for the reaction, and dried.
Quantitative Data on Photoluminescent Properties
The luminescent properties of bix-based coordination materials are highly dependent on the choice of the metal ion, the presence of co-ligands, and the overall crystal structure. Below is a summary of representative photophysical data for some reported materials.
| Material | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |
| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | 350 | 442 | Not Reported | Not Reported | [2] |
| {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n | Cd(II) | 288 | 343 | Not Reported | Not Reported | [3] |
| [Zn₄(HEDP)₂(TIMB)]·H₂O | Zn(II) | Not Reported | Blue and Green Phosphorescence | Not Reported | 29.4 ms and 201.0 ms | [4] |
(Note: 1,4-bmimb is 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, a derivative of bix. TIMB is 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene. Data on quantum yields and lifetimes for bix-based materials are not extensively reported in the initial search results.)
Experimental Protocols for Key Applications
Measurement of Photoluminescence Quantum Yield (PLQY)
The photoluminescence quantum yield is a critical parameter for evaluating the efficiency of a luminescent material. The absolute method using an integrating sphere is a common and accurate technique.
Protocol (Absolute Method):
-
Instrumentation: Utilize a fluorometer equipped with an integrating sphere.
-
Sample Preparation: The solid sample (powder or crystal) is placed in a quartz cuvette or a dedicated solid sample holder.
-
Measurement Procedure:
-
Record the spectrum of the excitation light with the empty integrating sphere (reference).
-
Record the spectrum of the excitation light with the sample inside the sphere.
-
Record the emission spectrum of the sample upon excitation.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the integrated areas of the emission and absorption spectra, corrected for the instrument's response.
Luminescence-Based Sensing of Fe(III) Ions
Coordination polymers based on bix and its derivatives have shown promise as fluorescent sensors for the detection of metal ions, particularly Fe(III), often through a fluorescence quenching mechanism.
Protocol:
-
Preparation of Sensor Dispersion: Disperse a small amount of the powdered luminescent MOF in a suitable solvent (e.g., ethanol or water) to form a stable suspension.
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the dispersion.
-
Titration: Add incremental amounts of a standard solution of Fe(III) ions to the sensor dispersion.
-
Data Acquisition: After each addition, record the fluorescence emission spectrum.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe(III) ions. The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which indicates the sensitivity of the sensor. The limit of detection (LOD) can also be calculated from the titration data.[5] The quenching mechanism is often attributed to the competitive absorption of excitation light by the Fe(III) ions and the luminescent material.[3]
Visualizations
To aid in the understanding of the concepts and processes described, the following diagrams are provided.
Caption: Molecular structure of the bix ligand.
Caption: Experimental workflow for luminescent materials.
Caption: Signaling pathway for fluorescence quenching.
References
Application Notes and Protocols for Gas Adsorption Studies on Bix-Based MOFs
Introduction: The Promise of Bix-Based MOFs in Gas Adsorption
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented surface areas and tunable pore environments, positioning them as prime candidates for applications in gas storage and separation.[1] Among the vast library of organic linkers used in MOF synthesis, those incorporating bis(imidazole) or similar nitrogen-containing heterocyclic moieties, often abbreviated as "bix," have garnered significant attention.[2][3] These bix-based linkers, such as 1,4-bis(imidazol-1-ylmethyl)benzene, are particularly advantageous for gas adsorption applications due to the presence of nitrogen atoms which can enhance the affinity for specific gas molecules like carbon dioxide (CO2) through favorable dipole-quadrupole interactions.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for gas adsorption studies on bix-based MOFs. We will delve into the rationale behind the synthetic strategies, the critical activation process, detailed protocols for gas adsorption measurements, and the subsequent data analysis, ensuring a holistic understanding of the entire workflow.
Part 1: Synthesis of a Representative Bix-Based MOF: Zn(bix)(bdc)
The synthesis of MOFs is often achieved through solvothermal methods, where the metal source and the organic linkers are dissolved in a suitable solvent and heated in a sealed vessel.[5] This process facilitates the self-assembly of the crystalline framework. Here, we provide a protocol for the synthesis of a common bix-based MOF, Zn(bix)(bdc), where 'bix' is 1,4-bis(imidazol-1-ylmethyl)benzene and 'bdc' is 1,4-benzenedicarboxylate.
Core Principle: The solvothermal synthesis provides the necessary energy to overcome the kinetic barriers for the formation of the thermodynamically stable MOF structure. The choice of solvent is critical as it influences the solubility of the precursors and can act as a template for the pore structure.
Protocol 1: Synthesis of Zn(bix)(bdc)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
1,4-benzenedicarboxylic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
To this solution, add 0.5 mmol of the bix linker and 0.5 mmol of H₂bdc.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or vacuum filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.
-
Dry the synthesized MOF under vacuum at 60 °C overnight.
Part 2: Activation of Bix-Based MOFs for Gas Adsorption
The as-synthesized MOF pores are typically filled with solvent molecules from the synthesis.[6] For the material to be effective in gas adsorption, these guest molecules must be removed without causing the framework to collapse. This process is known as activation . A properly activated MOF will have accessible pores, leading to a high surface area.[7]
Core Principle: The activation process involves a careful exchange of the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol or acetone), followed by thermal treatment under vacuum.[6] This stepwise solvent exchange minimizes the capillary forces that can cause pore collapse during solvent removal. A novel "gas-flow activation" technique using inert gases at lower temperatures has also been shown to be effective in preserving the structural integrity of MOFs.[8]
Protocol 2: Activation of Zn(bix)(bdc)
Materials:
-
As-synthesized Zn(bix)(bdc)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
Equipment:
-
Centrifuge
-
Vacuum oven or a dedicated MOF activation system (e.g., a Schlenk line)
Procedure:
-
Immerse the as-synthesized Zn(bix)(bdc) in anhydrous ethanol.
-
Allow the MOF to soak for 24 hours to facilitate the exchange of DMF with ethanol.
-
Decant the ethanol and replenish with fresh anhydrous ethanol. Repeat this step three times over three days.
-
After the final ethanol wash, decant the solvent and transfer the MOF to a sample tube suitable for your gas adsorption analyzer.
-
Connect the sample tube to a vacuum line or a dedicated activation station.
-
Slowly apply vacuum and heat the sample to 120 °C at a rate of 1 °C/min.
-
Hold the sample at 120 °C under high vacuum for at least 12 hours to ensure complete removal of the solvent.
-
After activation, allow the sample to cool to room temperature under vacuum before analysis.
Part 3: Gas Adsorption Measurement
Gas adsorption measurements are typically performed using a volumetric gas adsorption analyzer.[9] These instruments measure the amount of gas adsorbed by a solid material at a constant temperature as a function of pressure.[2]
Core Principle: The volumetric method works by dosing a known amount of gas into a manifold of a known volume. The pressure is measured, and then the gas is expanded into the sample tube containing the activated MOF. The pressure will drop as the gas adsorbs onto the material. By knowing the volumes of the manifold and the sample tube, and by measuring the initial and final pressures, the amount of adsorbed gas can be calculated using the ideal gas law.
Protocol 3: CO₂ Adsorption Measurement on Activated Zn(bix)(bdc)
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Anton Paar Autosorb, Micromeritics 3Flex)[9]
-
Activated Zn(bix)(bdc) in a sample tube
-
High-purity CO₂ and He gas cylinders with regulators
-
Isothermal bath (e.g., liquid nitrogen for N₂ adsorption, or a thermostat-controlled bath for other temperatures)
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh the sample tube containing the activated MOF.
-
Attach the sample tube to the analysis port of the gas adsorption analyzer.
-
Perform a final in-situ degassing step on the analyzer to remove any atmospheric contaminants that may have adsorbed onto the sample during transfer. This is typically done at the same temperature as the activation (120 °C) for a few hours.
-
-
Free Space Measurement:
-
After degassing, cool the sample to the analysis temperature (e.g., 273 K or 298 K for CO₂ adsorption).
-
The instrument will then perform a "free space" or "void volume" measurement using a non-adsorbing gas like Helium. This determines the volume in the sample tube that is not occupied by the MOF.
-
-
Adsorption Isotherm Measurement:
-
Evacuate the Helium from the sample tube.
-
The instrument will begin dosing CO₂ into the sample tube in small, precise increments.
-
After each dose, the system is allowed to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium.
-
The pressure and the amount of gas adsorbed are recorded at each equilibrium point.
-
This process is repeated over a range of pressures to generate the adsorption isotherm.
-
-
Desorption Isotherm Measurement (Optional but Recommended):
-
After reaching the maximum pressure, the instrument can be programmed to perform a desorption isotherm by incrementally reducing the pressure and measuring the amount of gas desorbed at each step.
-
The desorption branch can provide information about the reversibility of the adsorption process and the presence of any hysteresis.
-
Part 4: Data Analysis and Interpretation
The primary output of a gas adsorption experiment is the adsorption isotherm, which is a plot of the amount of gas adsorbed versus the equilibrium pressure at a constant temperature. From this isotherm, several important material properties can be derived.[4]
Surface Area Determination: The BET and Langmuir Models
The Brunauer-Emmett-Teller (BET) and Langmuir models are two of the most common methods used to calculate the specific surface area of a porous material from the nitrogen adsorption isotherm measured at 77 K.[10][11] While originally developed for non-porous materials, the BET method has been shown to be applicable to microporous materials like MOFs, provided the correct pressure range is used for the analysis.[10][11]
-
Langmuir Model: Assumes monolayer adsorption on a homogeneous surface. It is often applied to Type I isotherms, which are characteristic of microporous materials.[12]
-
BET Model: Extends the Langmuir theory to multilayer adsorption. The BET equation is typically applied to the low relative pressure region of the isotherm (P/P₀ = 0.05 - 0.35) for mesoporous materials, but for microporous MOFs, a lower pressure range may be more appropriate.[12]
| Parameter | Description | Typical Value for Bix-Based MOFs |
| BET Surface Area | A measure of the total surface area available for gas adsorption. | 500 - 2000 m²/g |
| Langmuir Surface Area | Often yields a higher value than the BET surface area for microporous materials. | 600 - 2500 m²/g |
| Pore Volume | The total volume of the pores within the material. | 0.3 - 1.0 cm³/g |
| CO₂ Uptake Capacity | The maximum amount of CO₂ that can be adsorbed at a given temperature and pressure. | 2 - 5 mmol/g at 1 bar and 298 K |
Isosteric Heat of Adsorption (Qst)
The isosteric heat of adsorption is a measure of the strength of the interaction between the gas molecules and the MOF surface. It can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation. A higher Qst value indicates a stronger interaction. For CO₂ adsorption on bix-based MOFs, the nitrogen atoms in the imidazole rings are expected to contribute to a higher Qst.
Part 5: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Surface Area | Incomplete activation (residual solvent in pores). | Increase activation time and/or temperature. Ensure a good vacuum is achieved. Consider a more volatile solvent for the exchange step. |
| Framework collapse during activation. | Use a milder activation protocol (lower temperature, slower heating rate). Consider supercritical CO₂ drying.[7] | |
| Poor Reproducibility | Inconsistent sample activation. | Standardize the activation protocol and ensure it is followed precisely for all samples. |
| Leaks in the gas adsorption analyzer. | Perform a leak test on the instrument according to the manufacturer's instructions. | |
| Slow Equilibration | Diffusion limitations in micropores. | Increase the equilibration time in the instrument software settings. |
| Irreversible Adsorption (Hysteresis) | Strong chemisorption or guest molecules trapped in the pores. | This may be an intrinsic property of the material. For analysis, ensure the sample is fully regenerated before subsequent measurements. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for gas adsorption studies on bix-based MOFs.
Gas Adsorption Principle
Caption: Principle of volumetric gas adsorption measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Preparation of an interpenetrating bimetal metal–organic framework via metal metathesis used for promoting gas adsorption - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ro.ecu.edu.au [ro.ecu.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,4-bis(imidazol-1-ylmethyl)benzene in the Construction of Functional Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(imidazol-1-ylmethyl)benzene, commonly abbreviated as 'bix', is a versatile N-donor bridging ligand extensively utilized in the field of crystal engineering and materials science. Its unique structural features, comprising a rigid para-phenylene core flanked by two flexible methylene-imidazole arms, allow for a variety of coordination modes with metal ions. This flexibility enables the construction of a vast array of coordination polymers (CPs) with diverse topologies and functionalities. These materials have shown significant promise in various applications, including drug delivery, catalysis, and chemical sensing.
This document provides detailed application notes and experimental protocols for the synthesis of the bix ligand and its incorporation into functional coordination polymers. It is intended to serve as a comprehensive guide for researchers interested in exploring the potential of bix-based CPs in their respective fields.
I. Synthesis Protocols
A. Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene (bix) Ligand
The most common and effective method for synthesizing the bix ligand is through a direct nucleophilic substitution reaction.[1]
Protocol 1: Nucleophilic Substitution Synthesis of bix
Materials:
-
Imidazole
-
1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene
-
Sodium hydride (NaH) or other strong base
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (2.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (2.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Dissolve 1,4-bis(chloromethyl)benzene (1 equivalent) in anhydrous DMF and add it dropwise to the imidazole solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1,4-bis(imidazol-1-ylmethyl)benzene as a white solid.
B. Synthesis of Functional Coordination Polymers
The synthesis of bix-based CPs is typically achieved through solvothermal or hydrothermal methods, where the bix ligand, a metal salt, and often a co-ligand are reacted in a sealed vessel at elevated temperatures. The choice of metal ion, co-ligand, solvent, and reaction conditions can significantly influence the final structure and properties of the CP.
Protocol 2: General Solvothermal Synthesis of a Bix-Based Coordination Polymer [2]
Materials:
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)
-
Organic co-ligand (e.g., dicarboxylic acid)
-
Solvent (e.g., DMF, ethanol, water, or a mixture)
Procedure:
-
In a small glass vial or Teflon-lined autoclave, combine the bix ligand (e.g., 0.1 mmol), the metal salt (e.g., 0.1 mmol), and the organic co-ligand (if used, e.g., 0.1 mmol).
-
Add the desired solvent or solvent mixture (e.g., 5-10 mL).
-
Seal the vessel and place it in a programmable oven.
-
Heat the vessel to a specific temperature (typically between 80-160 °C) for a period of 1-3 days.
-
Allow the vessel to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., ethanol), and air-dry.
II. Application Notes and Protocols
The functional properties of bix-based CPs are highly dependent on their structure and composition. The following sections detail the application of these materials in drug delivery, sensing, and catalysis, along with relevant protocols and quantitative data.
A. Drug Delivery
Bix-based CPs can be designed to encapsulate and release therapeutic agents in a controlled manner. The porosity of the CPs and the nature of the metal-ligand bonds are key factors in determining the drug loading capacity and release kinetics.
Application Note: A series of "Therapeutic Coordination Polymers" (TCPs) have been developed using a bis-imidazole linker, an anionic drug (diclofenac), and various divalent metal ions.[3] These non-porous CPs demonstrate tunable, zero-order drug release kinetics governed by the degradation of the metal-ligand bonds.[3] The drug release rate can be tuned by the choice of the metal ion, following the trend of Lewis acidity (Mg²⁺ < Mn²⁺ < Zn²⁺ < Cu²⁺), and by modifying the length of the alkyl chain in the bis-imidazole linker.[3]
Table 1: Drug Release Data for Diclofenac-Containing TCPs [3]
| Coordination Polymer | Metal Ion | Linker | Intrinsic Dissolution Rate (μg cm⁻² min⁻¹) |
| MgDiclo5 | Mg²⁺ | biim-5 | 0.8 ± 0.1 |
| MnDiclo5 | Mn²⁺ | biim-5 | 2.5 ± 0.2 |
| ZnDiclo5 | Zn²⁺ | biim-5 | 10.5 ± 0.5 |
| CuDiclo5 | Cu²⁺ | biim-5 | 105 ± 5 |
Protocol 3: Drug Loading and In Vitro Release Study
Materials:
-
Synthesized bix-based CP
-
Drug molecule (e.g., diclofenac)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
UV-Vis spectrophotometer or HPLC
Procedure for Drug Loading (In-situ synthesis):
-
Synthesize the CP in the presence of the drug molecule as described in Protocol 2, where the drug acts as the counter-ion or is encapsulated in the pores.
Procedure for In Vitro Drug Release:
-
Accurately weigh a specific amount of the drug-loaded CP and place it in a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring the absorbance at the drug's λ_max).
-
Calculate the cumulative percentage of drug release over time.
B. Fluorescent Sensing
Luminescent CPs constructed from bix and d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺) are excellent candidates for fluorescent sensors. The luminescence of these materials can be quenched or enhanced upon interaction with specific analytes, allowing for their sensitive and selective detection.
Application Note: Two multifunctional coordination polymers based on 1,4-bis(imidazole-1-ylmethyl)benzene have been synthesized for the sensitive detection of the antibiotics enrofloxacin and ciprofloxacin. The fluorescence of these CPs is quenched in the presence of these antibiotics, providing a basis for their detection.
Table 2: Sensing Performance of a Bix-Based CP for Antibiotics
| Analyte | Detection Method | Limit of Detection (LOD) |
| Enrofloxacin | Fluorescence Quenching | 0.23 μM |
| Ciprofloxacin | Fluorescence Quenching | 0.28 μM |
Protocol 4: Fluorescent Detection of Analytes
Materials:
-
Luminescent bix-based CP
-
Analyte of interest (e.g., enrofloxacin, ciprofloxacin)
-
Solvent (e.g., deionized water, ethanol)
-
Fluorometer
Procedure:
-
Prepare a stable suspension of the finely ground CP in the chosen solvent by ultrasonication.
-
Prepare stock solutions of the analyte in the same solvent.
-
In a cuvette, place a specific volume of the CP suspension.
-
Record the initial fluorescence emission spectrum of the CP suspension.
-
Titrate the CP suspension with small aliquots of the analyte stock solution.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
C. Heterogeneous Catalysis
The porous nature and the presence of accessible metal centers in bix-based CPs make them attractive materials for heterogeneous catalysis. They can offer advantages such as high stability, easy separation from the reaction mixture, and reusability.
Application Note: While specific examples of bix-based CPs in catalysis are emerging, coordination polymers, in general, have shown significant catalytic activity in various organic transformations. For instance, a gadolinium-based CP has been effectively used as a recyclable catalyst for acid-catalyzed reactions of biomass-derived chemicals.[4] The principles of using CPs as heterogeneous catalysts are broadly applicable.
Table 3: Representative Catalytic Performance of a Coordination Polymer [4]
| Reaction | Catalyst | Temperature (°C) | Time (h) | Total Yield (%) |
| Furfural + Glycerol | [Gd(H₄nmp)(H₂O)₂]Cl·2H₂O | 90 | 4 | 91 |
| Benzaldehyde + Glycerol | [Gd(H₄nmp)(H₂O)₂]Cl·2H₂O | 90 | 4 | 95 |
Protocol 5: General Procedure for a Heterogeneous Catalytic Reaction
Materials:
-
Bix-based CP catalyst
-
Reactants
-
Solvent
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Analytical instrument for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Activate the CP catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a reaction vessel, add the activated CP catalyst, the reactants, and the solvent.
-
Heat the reaction mixture to the desired temperature and stir for the required duration.
-
Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-MS or another suitable technique.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a fresh solvent and dry it for reuse in subsequent reaction cycles.
-
Analyze the product mixture to determine the conversion, selectivity, and yield.
III. Structural Diversity of Bix-Based Coordination Polymers
The flexibility of the bix ligand allows for the formation of CPs with a wide range of dimensionalities and topologies. This structural diversity is a key factor in tuning the functional properties of these materials.
Conclusion
1,4-bis(imidazol-1-ylmethyl)benzene is a highly versatile and valuable building block for the construction of functional coordination polymers. The ability to systematically tune the structural and, consequently, the functional properties of bix-based CPs by varying the synthetic conditions makes them promising materials for a wide range of applications. The protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel bix-based CPs with tailored functionalities for applications in drug delivery, sensing, and catalysis.
References
Application Notes and Protocols for the Interpretation of ¹H and ¹³C NMR Spectra of 1,4-bis(imidazol-1-ylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(imidazol-1-ylmethyl)benzene, often abbreviated as bix, is a versatile organic ligand extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). Its structure features two imidazole rings linked to a central benzene ring via methylene bridges. A thorough understanding of its spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR), is crucial for confirming its synthesis and purity, and for studying its interactions in various chemical environments. These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 1,4-bis(imidazol-1-ylmethyl)benzene, including predicted spectral data, experimental protocols, and structural elucidation.
Predicted NMR Spectral Data
Due to the symmetrical nature of 1,4-bis(imidazol-1-ylmethyl)benzene, its NMR spectra are relatively simple and predictable. The molecule has a plane of symmetry that renders the two imidazole-methyl-benzene halves chemically equivalent.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1,4-bis(imidazol-1-ylmethyl)benzene is summarized in Table 1. The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,4-bis(imidazol-1-ylmethyl)benzene in CDCl₃
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | H-2, H-2' | ~ 7.6 - 7.8 | Singlet (s) | 2H |
| B | H-4, H-4' & H-5, H-5' | ~ 7.0 - 7.2 | Two Singlets (s) or a Multiplet (m) | 4H |
| C | Benzene Protons | ~ 7.3 - 7.4 | Singlet (s) | 4H |
| D | Methylene Protons (-CH₂-) | ~ 5.1 - 5.3 | Singlet (s) | 4H |
Note: The chemical shifts of imidazole protons can be sensitive to solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 1,4-bis(imidazol-1-ylmethyl)benzene is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-bis(imidazol-1-ylmethyl)benzene in CDCl₃
| Signal Label | Carbons | Predicted Chemical Shift (δ, ppm) |
| 1 | C-2, C-2' | ~ 137 - 139 |
| 2 | C-4, C-4' & C-5, C-5' | ~ 119 - 130 |
| 3 | Quaternary Benzene Carbons | ~ 136 - 138 |
| 4 | CH Benzene Carbons | ~ 128 - 130 |
| 5 | Methylene Carbons (-CH₂-) | ~ 50 - 53 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of dry 1,4-bis(imidazol-1-ylmethyl)benzene powder.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired chemical shift resolution.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added to set the chemical shift reference to 0 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, gentle heating or sonication can be applied to aid dissolution.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup:
-
Turn on the NMR spectrometer and log in to the acquisition software.
-
Select the appropriate nucleus for detection (¹H or ¹³C).
-
Load the standard instrument parameters for the chosen experiment.
-
-
Sample Insertion and Locking:
-
Carefully insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
-
Shimming:
-
Perform automatic or manual shimming of the magnetic field to optimize its homogeneity. Good shimming is essential for obtaining sharp, well-resolved NMR signals.
-
-
Tuning and Matching:
-
Tune and match the probe for the selected nucleus to ensure efficient transfer of radiofrequency power.
-
-
Acquisition Parameters for ¹H NMR:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 256 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 160 ppm is appropriate.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
-
Spectral Interpretation and Structural Elucidation
¹H NMR Spectrum Interpretation
-
Imidazole Protons:
-
The proton at the C-2 position (H-2, H-2') is the most deshielded of the imidazole ring protons due to its proximity to two nitrogen atoms and will appear as a singlet downfield.
-
The protons at the C-4 and C-5 positions (H-4, H-4', H-5, H-5') are in a more electron-rich environment and will appear as two singlets or a multiplet at a more upfield position compared to H-2.
-
-
Benzene Ring Protons:
-
Due to the para-substitution and the symmetry of the molecule, all four protons on the central benzene ring are chemically equivalent. They will give rise to a single sharp singlet in the aromatic region.
-
-
Methylene Protons:
-
The methylene protons (-CH₂-) are situated between the electron-withdrawing imidazole ring and the benzene ring. They are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
-
Integration:
-
The relative integration of the signals should correspond to the number of protons in each unique environment: imidazole H-2 (2H), imidazole H-4/H-5 (4H), benzene (4H), and methylene (4H), giving a ratio of 1:2:2:2.
-
¹³C NMR Spectrum Interpretation
-
Imidazole Carbons:
-
The carbon at the C-2 position is the most deshielded in the imidazole ring and will appear furthest downfield.
-
The C-4 and C-5 carbons will appear at more upfield positions.
-
-
Benzene Carbons:
-
Two signals are expected for the benzene ring: one for the two quaternary carbons attached to the methylene groups and one for the four CH carbons.
-
-
Methylene Carbons:
-
A single signal is expected for the two equivalent methylene carbons. This signal will be in the aliphatic region of the spectrum.
-
Visualization of Molecular Structure and Workflow
The following diagrams illustrate the molecular structure with labeled atoms and a general workflow for NMR spectral analysis.
Step-by-step guide to single-crystal X-ray diffraction data collection for bix-MOFs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the collection of single-crystal X-ray diffraction (SC-XRD) data for Metal-Organic Frameworks (MOFs) incorporating 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligands. The accurate determination of the three-dimensional atomic arrangement is crucial for understanding the structure-property relationships in these porous materials, which is essential for their application in areas such as gas storage, catalysis, and drug delivery.[1][2][3]
While SC-XRD is the definitive method for structure determination of crystalline materials, obtaining high-quality single crystals of MOFs suitable for this technique can be a significant challenge.[1][2][4] MOF syntheses often result in microcrystalline powders.[4] This protocol addresses the common challenges encountered during the crystallographic analysis of MOFs, with a particular focus on considerations for bix-based systems.
Experimental Protocols
This section details the methodologies for key experiments, from crystal selection to data collection.
Crystal Selection and Preparation
The quality of the diffraction data is directly dependent on the quality of the single crystal.
-
Initial Screening : Under a high-power optical microscope with cross-polarized light, select crystals that are uniform in shape, have well-defined faces, and are free from visible cracks or defects.[4] The ideal crystal size for conventional laboratory diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[4]
-
Solvent Considerations : MOF crystals are often sensitive to the loss of solvent molecules from their pores, which can lead to a loss of crystallinity.[5] It is crucial to keep the crystals in their mother liquor or a suitable stabilizing solvent (e.g., paratone-N oil) at all times.[6] For moisture-sensitive frameworks, data collection at mildly cryogenic temperatures (e.g., 260 K) can prevent desolvation.[5]
-
Handling bix-MOFs : Bix ligands can lead to the formation of interpenetrated or flexible frameworks. During screening, be vigilant for signs of twinning or multiple domains, which can complicate structure solution.
Crystal Mounting
Proper mounting is critical for ensuring the crystal remains stable during data collection.
-
Mounting Tools : Use a cryoloop (a small polymer loop) or a glass fiber to mount the crystal.[4][6] The size of the loop should be appropriate for the crystal size to minimize the amount of surrounding oil.[6]
-
Procedure :
-
Place a drop of the mother liquor containing the crystals onto a clean microscope slide.
-
Under the microscope, select a suitable crystal.
-
Coat the cryoloop with a cryoprotectant oil (e.g., paratone-N).
-
Carefully scoop the selected crystal with the cryoloop, ensuring a minimal amount of mother liquor is carried over. The surface tension of the oil will hold the crystal in the loop.[6]
-
Quickly transfer the mounted crystal to the goniometer head of the diffractometer.
-
Instrument Setup and Data Collection
These steps are typically performed using the software that controls the diffractometer (e.g., APEX3, CrysAlisPro).[7][8][9]
-
Centering the Crystal : The crystal must be precisely centered in the X-ray beam.[6] This is achieved using a video camera mounted on the diffractometer and software-controlled adjustments of the goniometer head.[6]
-
Preliminary Data Collection (Unit Cell Determination) :
-
A short series of diffraction images (e.g., a few frames over a small rotation range) is collected to locate the diffraction spots.
-
The software then indexes these reflections to determine the unit cell parameters and Bravais lattice.
-
-
Data Collection Strategy :
-
Based on the determined unit cell and symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves defining the scan ranges (omega and phi scans) and exposure times.
-
For MOFs, which can have large unit cells, it is important to ensure sufficient frames are collected to resolve closely spaced reflections.
-
-
Full Data Collection :
-
The diffractometer will then proceed with the full data collection, rotating the crystal in the X-ray beam and collecting diffraction images at each step.
-
It is good practice to monitor the data collection process for any signs of crystal decay, such as a significant drop in reflection intensity.
-
Data Processing and Reduction
Once the data is collected, it must be processed to generate a file of integrated reflection intensities.
-
Integration : The software integrates the intensity of each diffraction spot, subtracting the background noise.[10]
-
Scaling and Absorption Correction : The integrated intensities are scaled to account for variations in beam intensity and crystal volume. An absorption correction is applied to account for the absorption of X-rays by the crystal.
-
Output : The final output is a reflection file (e.g., an HKL file) that contains the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection. This file is then used for structure solution and refinement.
Data Presentation
The following table summarizes the key crystallographic data and data collection parameters that should be reported for a bix-MOF crystal structure.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | |
| Formula Weight | |
| Crystal System | |
| Space Group | |
| a / Å | |
| b / Å | |
| c / Å | |
| α / ° | |
| β / ° | |
| γ / ° | |
| Volume / ų | |
| Z | |
| Calculated Density / g cm⁻³ | |
| Absorption Coefficient / mm⁻¹ | |
| F(000) | |
| Data Collection | |
| Diffractometer | |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature / K | |
| 2θ Range for Data Collection / ° | |
| Index Ranges | |
| Reflections Collected | |
| Independent Reflections | |
| R(int) | |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | |
| Goodness-of-Fit on F² | |
| Final R Indices [I > 2σ(I)] | R₁ = , wR₂ = |
| R Indices (all data) | R₁ = , wR₂ = |
| Largest Diff. Peak and Hole / e Å⁻³ |
Visualization of Workflows and Relationships
Experimental Workflow for SC-XRD Data Collection
The following diagram illustrates the step-by-step workflow for single-crystal X-ray diffraction data collection.
References
- 1. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Useful practices in single crystal diffraction analysis of reticular structures - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00824G [pubs.rsc.org]
- 6. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 7. SC-XRD Software | Bruker [bruker.com]
- 8. APEX Software | Bruker [bruker.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Thermogravimetric Analysis (TGA) for Determining the Thermal Stability of Bix Polymers
Introduction: The Imperative of Thermal Stability in Advanced Polymers
In the realm of high-performance materials, thermal stability is not merely a desirable characteristic; it is the cornerstone of reliability and performance under extreme conditions. For researchers, scientists, and drug development professionals working with advanced polymers, a quantitative understanding of a material's thermal decomposition behavior is paramount. This is particularly true for emerging classes of polymers such as those based on benzobisoxazole (presumed to be indicated by the term "Bix"), which are engineered for applications demanding exceptional heat resistance.[1][2] Thermogravimetric Analysis (TGA) stands as a fundamental and powerful technique for elucidating the thermal stability of these materials.[3][4]
TGA provides a quantitative measurement of the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] This allows for the determination of key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.[6] Such data are invaluable for material selection, quality control, and predicting the service life of polymeric components.[7] This application note presents a detailed protocol for utilizing TGA to assess the thermal stability of Bix polymers, emphasizing the rationale behind the experimental choices to ensure data integrity and reproducibility.
Instrumentation and Materials
A successful TGA experiment hinges on the precision and control of the instrumentation.[1] A typical TGA system comprises a high-precision analytical balance, a furnace capable of controlled heating rates, a temperature programmer, and a system for delivering a controlled purge gas.[2]
Key Instrumentation Components:
-
Thermobalance: A highly sensitive microbalance capable of detecting minute changes in sample mass.
-
Furnace: Capable of a wide operational temperature range (typically ambient to 1000 °C or higher) with precise temperature control and linear heating rates.[8][9]
-
Gas Delivery System: Allows for the use of inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen) purge gases at a controlled flow rate.
-
Sample Pans: Typically made of inert materials that will not react with the sample, such as platinum, alumina, or ceramic.[10]
Materials:
-
Bix polymer sample (e.g., powder, film, or fiber)
-
High-purity inert gas (e.g., Nitrogen 99.999%)
-
High-purity reactive gas (e.g., Air or Oxygen 99.999%)
-
Appropriate sample pans
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the TGA protocol for assessing the thermal stability of Bix polymers.
Figure 1. Experimental workflow for TGA analysis of Bix polymers.
Detailed Step-by-Step Protocol
This protocol is designed to provide a robust starting point for the analysis of Bix polymers. Method optimization may be required based on the specific characteristics of the material under investigation.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining reproducible results. A representative sample should be used, and the sample size should be optimized to ensure uniform heating while providing a detectable mass change.
-
Procedure:
-
Ensure the Bix polymer sample is homogeneous. If it is in a solid form, it may be necessary to grind it into a fine powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan. A smaller sample size minimizes thermal lag and ensures a more uniform temperature throughout the sample.
-
2. Instrument Setup and Calibration:
-
Rationale: Instrument calibration is essential for accurate temperature and mass measurements.
-
Procedure:
-
Perform temperature and mass calibrations according to the instrument manufacturer's recommendations.
-
Set the purge gas flow rate. A typical flow rate is 20-50 mL/min to ensure an inert or oxidative atmosphere and to sweep away decomposition products.
-
3. Thermal Program:
-
Rationale: The heating rate can influence the observed decomposition temperatures. A slower heating rate provides better resolution of thermal events, while a faster rate can shift the decomposition to higher temperatures. For routine analysis, a heating rate of 10 °C/min is a common starting point.
-
Procedure for Thermal Stability in an Inert Atmosphere:
-
Equilibrate the sample at a starting temperature of 30 °C under a nitrogen atmosphere.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. Given that Bix polymers like PBO exhibit high thermal stability, a final temperature of at least 800 °C is recommended to ensure complete decomposition is observed.[8]
-
-
Procedure for Oxidative Stability (Optional):
-
Follow the procedure for an inert atmosphere up to a temperature where the primary decomposition has occurred (e.g., 600 °C).
-
Hold the temperature isothermally and switch the purge gas from nitrogen to air or oxygen.
-
Ramp the temperature to 900 °C at 10 °C/min to observe oxidative decomposition of any remaining carbonaceous char.
-
4. Data Collection:
-
Rationale: The instrument will continuously record the sample mass as a function of temperature.
-
Procedure:
-
Initiate the thermal program.
-
The TGA software will generate a thermogram, which is a plot of percent weight loss versus temperature.
-
Data Analysis and Interpretation
The resulting TGA curve provides a wealth of information about the thermal stability of the Bix polymer.
Key Parameters to Determine from the TGA Curve:
-
Onset Temperature of Decomposition (Tonset): This is the temperature at which significant mass loss begins.[6] It is a primary indicator of the thermal stability of the polymer.
-
Temperature of Maximum Decomposition Rate (Tmax): This is determined from the peak of the first derivative of the TGA curve (DTG curve). It represents the temperature at which the rate of mass loss is greatest.
-
Percent Mass Loss: The percentage of mass lost at different temperature ranges corresponds to the decomposition of specific components of the polymer.
-
Percent Residue (Char Yield): The amount of material remaining at the end of the experiment, which can be indicative of the char-forming tendency of the polymer.
Interpreting the TGA Curve of Bix Polymers:
-
Single-Step Decomposition: A single, sharp drop in the TGA curve suggests a clean, one-step decomposition process.
-
Multi-Step Decomposition: Multiple steps in the TGA curve indicate a more complex degradation mechanism, where different parts of the polymer structure decompose at different temperatures. For Bix polymers, the initial weight loss in an inert atmosphere is typically associated with the scission of the polymer backbone.[9]
-
Inert vs. Oxidative Atmosphere: Comparing the TGA curves in nitrogen and air can provide insights into the oxidative stability of the polymer. Typically, decomposition will occur at lower temperatures in an oxidative environment.
Summary of Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | Ensures uniform heating and detectable mass change. |
| Heating Rate | 10 °C/min | A standard rate for routine analysis, balancing resolution and experiment time. |
| Temperature Range | 30 °C to 800 °C | To capture the full decomposition profile of high-stability Bix polymers.[8] |
| Purge Gas | Nitrogen (for thermal stability) | Provides an inert atmosphere to prevent oxidation. |
| Gas Flow Rate | 20-50 mL/min | Ensures a consistent atmosphere and removal of decomposition products. |
| Sample Pan | Platinum or Alumina | Inert materials that do not react with the sample at high temperatures.[10] |
Conclusion: Ensuring Material Performance Through Rigorous Thermal Analysis
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of high-performance Bix polymers. By following a well-designed protocol and carefully interpreting the resulting data, researchers can gain critical insights into the material's behavior at elevated temperatures. This knowledge is fundamental for ensuring the reliability and safety of products in demanding applications, from aerospace components to advanced drug delivery systems. The protocol outlined in this application note provides a solid foundation for achieving accurate and reproducible TGA results, empowering scientists to make informed decisions in their material development and selection processes.
References
-
Hao, J., et al. (Year not available). Thermogravimetric analysis (TGA) results of poly(p-phenylene benzobisoxazole) PBO fiber heated up to 1300 °C under an inert atmosphere. ResearchGate. Available at: [Link]
-
Chin, J., et al. (2005). Chemical and Physical Characterization of Poly(p-phenylene-2,6-benzobisoxazole) Fibers Used in Body Armor. NIST Technical Series Publications. Available at: [Link]
-
Gallego, R., et al. (2001). Studies on the Thermal Degradation of Poly(p-phenylene benzobisoxazole). Request PDF. Available at: [Link]
-
Ishida, H., & Riess, G. (2015). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. Request PDF. Available at: [Link]
- Not specified. (n.d.). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC.
- Not specified. (n.d.). Pegylated Polybenzoxazine Networks with Increased Thermal Stability from Miscible Blends of Tosylated Poly(ethylene glycol) and a Benzoxazine Monomer.
- Not specified. (n.d.). Thermally Rearranged (TR) Poly(ether−benzoxazole) Membranes for Gas Separation | Macromolecules.
- Not specified. (n.d.). Synthesis and Characterization of Thianthrene Containing Poly(Benzoxazole)s. DTIC.
-
Bixby International. (n.d.). Polymers & Elastomer Formulations. Bixby International. Available at: [Link]
-
Omics Online. (n.d.). Thermal Stability and Performance of Biopolymers: Challenges and Solutions. Omics International. Available at: [Link]
- Not specified. (n.d.). Temperature and humidity aging of poly(p-phenylene-2,6-benzobisoxazole)
- Not specified. (n.d.). The Structure and Properties of Polymers.
-
Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Torontech. Available at: [Link]
-
Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Red Thermo. Available at: [Link]
- Not specified. (n.d.). Synthesis, Characterization and Thermal Stability of Polymers Containing 2,2-Bisferrocenylpropane Group.
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Mettler Toledo. Available at: [Link]
- Not specified. (n.d.).
- Not specified. (n.d.). Chapter 14 Polymer Structures.
- Not specified. (n.d.). 31.7 Polymer Structure and Physical Properties – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Not specified. (n.d.). Pipeline Processing via the Combination of Heat and Corona Treatments for Improving the Poly(p-phenylene benzobisoxazole) Fiber Surface and Anti-Aging Performances | ACS Omega.
-
Chemistry For Everyone. (n.d.). How Does TGA Measure Polymer Thermal Stability?. YouTube. Available at: [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories. Available at: [Link]
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. TA Instruments. Available at: [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]
-
TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. Available at: [Link]
- Not specified. (n.d.). Effect of structure on the thermal decomposition of polymers.
- Not specified. (n.d.).
- Not specified. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.
-
Chemistry For Everyone. (n.d.). How To Find The Decomposition Temperature Of A Polymer?. YouTube. Available at: [Link]
- Not specified. (n.d.). ONE CHAPTER 7 Thermal Decomposition of Polymers - Semantic Scholar.
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. aidic.it [aidic.it]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvothermal Reactions for Bix-Based MOF Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvothermal synthesis of Metal-Organic Frameworks (MOFs) based on the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and time in a solvothermal synthesis of a bix-based MOF?
A1: For novel bix-based MOFs, a good starting temperature range is typically between 100°C and 180°C, with reaction times varying from 24 to 72 hours.[1][2][3] The optimal conditions are highly dependent on the specific metal center and other ligands present. For instance, some zinc-bix MOFs can be synthesized at temperatures as low as 90°C, while others may require higher temperatures to promote the formation of the desired crystalline phase.[4] It is recommended to start with a moderate temperature (e.g., 120°C) and a 48-hour reaction time and then optimize from there.
Q2: Which solvents are most commonly used for bix-based MOF synthesis and why?
A2: Polar aprotic solvents are most frequently employed in the solvothermal synthesis of bix-based MOFs. N,N-Dimethylformamide (DMF) is a common choice as it is a good solvent for both the metal salts and the organic linkers.[1][5] Moreover, at elevated temperatures, DMF can slowly decompose to generate dimethylamine, which can act as a base to facilitate the deprotonation of ligands, promoting crystal growth.[5] Other solvents like N,N-diethylformamide (DEF) and methanol are also used and can influence the final structure and morphology of the MOF.[6][7] The choice of solvent can affect the coordination of the metal ions and the solubility of the reactants, thereby directing the formation of different polymorphs.[7]
Q3: What is the role of a modulator in the synthesis of bix-based MOFs?
A3: Modulators, typically monofunctional ligands like monocarboxylic acids (e.g., formic acid, acetic acid), are added to the reaction mixture to control the nucleation and growth of MOF crystals.[8][9] They compete with the bix ligand for coordination to the metal centers, which can slow down the crystallization process and lead to more ordered, larger crystals with fewer defects.[8][10] Modulators can also be used to intentionally introduce defects into the MOF structure, which can enhance properties like catalytic activity or gas sorption.[9][11]
Q4: How does the metal-to-ligand ratio affect the synthesis of bix-based MOFs?
A4: The stoichiometry of the metal precursor and the bix ligand is a critical parameter that influences the final structure and purity of the product. The optimal ratio is specific to the target MOF. An excess of either the metal or the ligand can lead to the formation of undesired phases or amorphous products. It is advisable to consult the literature for known bix-based MOFs with similar metal centers to determine a suitable starting molar ratio.
Q5: Can the morphology of bix-based MOF crystals be controlled?
A5: Yes, the morphology of bix-based MOF crystals can be controlled by carefully tuning the reaction conditions. Factors that have a significant impact on crystal shape and size include the choice of solvent or solvent mixture, the reaction temperature and time, and the use of modulators.[6][7] For example, using a mixture of solvents with different polarities can influence the relative growth rates of different crystal faces, leading to different morphologies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no crystallinity (amorphous product) | 1. Reaction temperature is too low: Insufficient thermal energy for crystal nucleation and growth.[1] 2. Reaction time is too short: The crystallization process did not have enough time to complete.[1] 3. Inappropriate solvent: The reactants may not be fully dissolved, or the solvent may inhibit crystal formation.[6] 4. Incorrect pH of the reaction mixture: The deprotonation of the ligand, which is often necessary for coordination, is not optimal. | 1. Increase the reaction temperature: Incrementally increase the temperature (e.g., in 10-20°C steps). 2. Extend the reaction time: Try longer reaction times (e.g., 48, 72, or 96 hours). 3. Change the solvent or use a solvent mixture: Experiment with different solvents like DMF, DEF, or methanol, or a mixture thereof, to improve solubility and promote crystallization.[6][7] 4. Add a small amount of base or acid: Depending on the specific system, adding a base (like triethylamine) or an acid can help to adjust the pH and facilitate ligand deprotonation and coordination. |
| Formation of impurity phases | 1. Incorrect stoichiometry: The molar ratio of metal to ligand is not optimal. 2. Reaction temperature is too high: High temperatures can lead to the formation of more thermodynamically stable but undesired phases.[1] 3. Presence of water: Trace amounts of water can sometimes lead to the formation of hydrated or oxide phases. | 1. Vary the metal-to-ligand ratio: Systematically adjust the molar ratios of the reactants. 2. Decrease the reaction temperature: A lower temperature may favor the kinetic product, which could be the desired phase. 3. Use anhydrous solvents and reactants: Ensure that all starting materials and solvents are dry to minimize the influence of water. |
| Poor yield | 1. Incomplete reaction: The reaction may not have gone to completion due to suboptimal temperature or time.[1] 2. Product solubility: The synthesized MOF may have some solubility in the mother liquor. 3. Loss during washing: Fine crystalline product may be lost during the washing and centrifugation steps. | 1. Increase reaction temperature and/or time: This can help to drive the reaction to completion.[1] 2. Cool the reaction vessel slowly: Slow cooling can promote the precipitation of the product. Also, try different washing solvents in which the product is less soluble. 3. Use a finer filter or slower centrifugation: This can help to recover smaller crystals. |
| Small or poorly formed crystals | 1. Rapid nucleation: High concentrations of reactants or a high reaction temperature can lead to fast nucleation and the formation of many small crystals. 2. Absence of a modulator: Without a modulator, crystal growth can be uncontrolled.[8][9] | 1. Decrease the reactant concentrations: Using more dilute solutions can slow down the nucleation rate. 2. Lower the reaction temperature: A lower temperature can favor slower, more controlled crystal growth.[1] 3. Introduce a modulator: Add a monocarboxylic acid like formic or acetic acid to the reaction mixture to control the crystal growth.[8][9] |
Quantitative Data on Reaction Conditions
The following tables summarize some of the reported solvothermal synthesis conditions for bix-based and related imidazole-based MOFs. Note that optimal conditions can vary based on the specific metal source and other co-ligands used.
Table 1: Reaction Conditions for Selected Bix-Based MOFs
| MOF Name/Formula | Metal Source | Bix:Metal Molar Ratio | Solvent(s) | Temperature (°C) | Time (h) | Reference |
| [Zn(bix)(bdc)] | Zn(NO₃)₂·6H₂O | 1:1 | DMF/H₂O | 120 | 72 | N/A |
| [Co(bix)(bdc)]·H₂O | Co(NO₃)₂·6H₂O | 1:1 | DMF/H₂O | 160 | 72 | [12] |
| [Ni₃(bix)₂(bptc)₂(H₂O)₁₀]·2H₂O | Ni(NO₃)₂·6H₂O | 2:3 | H₂O | 160 | 72 | [12] |
| [Cd₂(bix)(Hbptc)₂] | Cd(NO₃)₂·4H₂O | 1:2 | H₂O | 160 | 72 | [12] |
bdc = 1,4-benzenedicarboxylate; bptc = biphenyl-2,4',5-tricarboxylate
Table 2: General Solvothermal Parameters for Imidazole-Based MOFs
| Parameter | Typical Range | Key Considerations |
| Temperature | 80 - 200 °C | Higher temperatures can increase crystallinity but may lead to denser, less porous phases.[1] |
| Time | 12 - 96 hours | Longer times can improve crystal quality and yield, but may also lead to phase transformations.[1] |
| Solvent | DMF, DEF, Methanol, Ethanol, Water, or mixtures | Solvent polarity and coordinating ability can influence the final MOF structure and morphology.[6][7] |
| Modulator Concentration | 10 - 100 equivalents relative to metal | The amount of modulator can be tuned to control crystal size and introduce defects.[10][11] |
Experimental Protocols
Protocol 1: General Synthesis of a Zinc-Bix-Carboxylate MOF
This protocol provides a general starting point for the synthesis of a bix-based MOF with a dicarboxylate co-ligand.
-
Reactant Preparation: In a 20 mL glass vial, dissolve the zinc salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol) and the dicarboxylate linker (0.5 mmol) in 10 mL of DMF.
-
Ligand Addition: To this solution, add the bix ligand (0.5 mmol).
-
Solubilization: Sonicate the mixture for 15 minutes to ensure all components are fully dissolved.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the vial to cool slowly to room temperature. The crystalline product can be isolated by decanting the solvent.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol (3 x 10 mL) to remove any unreacted starting materials and residual DMF.
-
Drying: Dry the product in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of [Co(bix)(bdc)]·H₂O
This protocol is based on a reported synthesis of a cobalt-bix MOF.[12]
-
Reactant Mixture: A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), 1,4-benzenedicarboxylic acid (H₂bdc) (0.1 mmol, 16.6 mg), bix (0.1 mmol, 24.0 mg), and 8 mL of a DMF/H₂O (v/v = 3:1) mixed solvent is placed in a 20 mL Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: The autoclave is sealed and heated to 160°C for 72 hours.
-
Cooling: The autoclave is then cooled to room temperature at a rate of 5°C/h.
-
Isolation and Washing: Red block-shaped crystals are collected by filtration and washed with distilled water.
-
Drying: The final product is dried in air.
Visualizations
Caption: General experimental workflow for solvothermal synthesis of bix-based MOFs.
Caption: Troubleshooting decision tree for bix-based MOF synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent mediated morphology control of zinc MOFs as carbon templates for application in supercapacitors - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA07700B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of modulator connectivity on promoting defectivity in titanium–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of modulator connectivity on promoting defectivity in titanium–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 1,4-bis((1H-imidazol-1-yl)methyl)benzene
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for controlling the polymorphism of 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) crystals. As a flexible N-donor bridging ligand, the solid-state structure of bix is critical for its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2] This resource offers practical, field-proven insights to address common challenges in obtaining desired crystalline forms.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
Currently, the most well-characterized crystalline form of this compound is a dihydrate polymorph (bix·2H₂O).[3] Single crystals of this form have been successfully isolated and analyzed, revealing a three-dimensional network stabilized by hydrogen bonding.[3] The flexibility of the bix ligand, arising from the rotation of the imidazole rings, allows for different molecular conformations, which can lead to the formation of various crystalline structures.[4]
While the dihydrate is well-documented, the existence of stable, well-defined anhydrous polymorphs is not extensively reported in the literature. It is plausible that anhydrous forms could be generated through specific crystallization conditions or by dehydration of the dihydrate. Researchers aiming for an anhydrous form should consider crystallization from rigorously dried solvents and characterization of the resulting solid to confirm the absence of water.
Q2: How does the molecular flexibility of bix influence its crystal structure?
The this compound molecule possesses significant conformational flexibility. The imidazole rings can rotate around the methylene-benzene bonds, leading to a variety of spatial arrangements. This adaptability allows the ligand to conform to different coordination geometries when forming metal complexes and also influences how the molecules pack in the solid state when crystallizing as the free ligand.[4] This inherent flexibility is a key reason for the diverse range of crystal structures observed in its coordination polymers and is a critical factor to consider when attempting to control the polymorphism of the pure ligand.
Q3: What is the role of water in the crystallization of the dihydrate polymorph?
In the known dihydrate polymorph, water molecules play a crucial structural role. They participate in an extensive hydrogen-bonding network with the imidazole moieties of the bix molecules, effectively acting as a "glue" that stabilizes the crystal lattice.[3] In one reported structure, disordered water molecules form discrete tetrameric units that are further linked to the bix molecules through O-H···N hydrogen bonds.[3] This highlights that the presence of water during crystallization can be a determining factor in obtaining this specific polymorphic form.
Q4: Can the dihydrate form be converted to an anhydrous form?
While not explicitly detailed in the literature for this specific compound, the interconversion of hydrates and anhydrates is a common phenomenon in solid-state chemistry. It is plausible that the dihydrate of this compound could be converted to an anhydrous form through thermal treatment. Techniques such as thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) would be instrumental in identifying the dehydration temperature and any subsequent phase transitions. Researchers attempting this should carefully monitor the process, as heating can sometimes lead to the formation of an amorphous solid rather than a crystalline anhydrous polymorph.
Troubleshooting Guide
Issue 1: I am consistently obtaining an oil or amorphous precipitate instead of crystals.
-
Plausible Cause: The concentration of the solution may be too high, leading to rapid precipitation rather than ordered crystal growth. The solvent may also be inappropriate for crystallization.
-
Suggested Solution:
-
Reduce Concentration: Try preparing a more dilute solution of this compound.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A systematic approach, as outlined in the protocols section, is recommended.
-
Control Evaporation/Cooling Rate: Slow down the crystallization process. If using evaporation, partially cover the vessel to reduce the rate of solvent removal. If using cooling crystallization, consider a slower cooling ramp or a multi-step cooling profile.
-
Introduce a Seed Crystal: If you have previously obtained a small crystal, introducing it to a supersaturated solution can promote the growth of larger, well-defined crystals of the same form.
-
Issue 2: My crystals are very small and not suitable for single-crystal X-ray diffraction.
-
Plausible Cause: The nucleation rate is too high relative to the crystal growth rate. This results in the formation of many small crystals instead of a few large ones.
-
Suggested Solution:
-
Optimize Supersaturation: Aim for a state of gentle supersaturation. This can be achieved by very slow cooling or by using a solvent system where the compound has moderate solubility.
-
Vapor Diffusion: Consider setting up a vapor diffusion experiment. Dissolve the compound in a "good" solvent and allow a "poor" solvent (in which the compound is less soluble) to slowly diffuse into the solution. This gradual change in solvent composition can promote slow crystal growth.
-
Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can sometimes encourage the growth of larger crystals in the cooler region.
-
Issue 3: I am not sure if the crystals I have obtained are the dihydrate or an anhydrous form.
-
Plausible Cause: The presence or absence of water in the crystal lattice needs to be confirmed analytically.
-
Suggested Solution:
-
Thermogravimetric Analysis (TGA): This is a primary technique to identify hydrates. A TGA scan will show a weight loss step corresponding to the loss of water molecules. For the dihydrate of this compound (MW = 238.29 g/mol for the anhydrous form), the theoretical weight loss for two water molecules (MW = 18.02 g/mol each) is approximately 13.1%.
-
Powder X-ray Diffraction (PXRD): Different polymorphs will have distinct PXRD patterns. If you have access to a calculated pattern from single-crystal data for the dihydrate, you can compare it with your experimental pattern.
-
Infrared (IR) Spectroscopy: The presence of water in the crystal lattice often results in a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.
-
Experimental Protocols
Protocol 1: Synthesis of the Dihydrate Polymorph via Hydrothermal Method
This protocol is adapted from the literature for the synthesis of single crystals of the dihydrate polymorph of this compound.[3]
-
Reactant Preparation: In a typical experiment, a mixture of a cadmium sulfate salt and this compound is used. However, for obtaining the pure ligand dihydrate, a similar procedure in the absence of the metal salt can be attempted.
-
Hydrothermal Reaction:
-
Place this compound in a Teflon-lined stainless steel autoclave.
-
Add distilled water to the autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 120-160 °C for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
-
Crystal Isolation:
-
Carefully open the autoclave and collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of deionized water and then with a solvent in which the compound has low solubility, such as diethyl ether.
-
Dry the crystals at room temperature.
-
Protocol 2: General Approach for Polymorph Screening by Solvent Evaporation
This protocol provides a systematic approach to screen for different polymorphs of this compound using various solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities (see Table 1 for suggestions).
-
Solution Preparation:
-
Prepare saturated or near-saturated solutions of this compound in each selected solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the hot solutions through a syringe filter (0.22 µm) into clean vials.
-
-
Crystallization:
-
Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.
-
Place the vials in an area free from vibrations.
-
-
Monitoring and Analysis:
-
Monitor the vials for crystal formation over several days to weeks.
-
Once crystals are formed, isolate them and analyze them using techniques such as PXRD and TGA to identify the polymorphic form.
-
Data Presentation
Table 1: Suggested Solvents for Polymorph Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Can act as hydrogen bond donors and acceptors, potentially favoring the formation of solvates (like the dihydrate). |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF) | Have dipole moments and can engage in dipole-dipole interactions, potentially leading to different packing arrangements. |
| Aprotic Nonpolar | Toluene, Hexane | Interact primarily through weaker van der Waals forces, which may favor the formation of anhydrous polymorphs. |
Visualizations
Workflow for Polymorph Screening
Caption: A general workflow for the screening of polymorphic forms of this compound.
Factors Influencing Polymorphism
Caption: Key experimental factors that can influence the resulting polymorph of this compound.
References
-
Dalton Transactions. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Royal Society of Chemistry. [Link]
-
Acta Crystallographica Section C: Crystal Structure Communications. (2008). A new polymorph of 1,4-bis(imidazol-1-ylmethyl)benzene dihydrate and its hydrogen-bonded fivefold interpenetrated CdSO(4) network. International Union of Crystallography. [Link]
-
ResearchGate. (2008). A new polymorph of 1,4-bis(imidazol-1-ylmethyl)benzene dihydrate and its hydrogen-bonded fivefold interpenetrated CdSO4 network | Request PDF. [Link]
-
ACS Publications. (2007). Syntheses, Structures, and Photoluminescent and Magnetic Studies of Metal−Organic Frameworks Assembled with 5-Sulfosalicylic Acid and 1,4-Bis(imidazol-1-ylmethyl)-benzene. [Link]
-
Iraqi Journal of Science. (2021). Synthesis, Molecular Structure from the X-ray Diffraction Data of the Powder (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(adamantan-1-yl)methanimine). [Link]
-
Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. [Link]
-
ResearchGate. (2016). Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous | Request PDF. [Link]
-
PubChem. 1,4-Phenylenebis(methylene))di(1H-imidazole). [Link]
-
ResearchGate. (2024). The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4·2(NO3). [Link]
-
ResearchGate. (2009). (PDF) Poly[bis[μ-1,4-bis(imidazol-1-ylmethyl)benzene]dichloridomanganese(II)]. [Link]
-
PubMed. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. [Link]
-
MDPI. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]
-
MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
-
National Center for Biotechnology Information. (2009). 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–4-aminobenzenesulfonic acid–water (1/2/2). [Link]
-
ResearchGate. (2010). Assembly of a two-dimensional layer structure with 1,4-bis(1H-benzimidazol-1-ylmethyl)benzene dihydrate via hydrogen bonds and π–π interactions. [Link]
Sources
Technical Support Center: Strategies for Preventing Framework Interpenetration with the Flexible Bix Ligand
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the flexible bix ligand (1,4-bis(imidazol-1-ylmethyl)benzene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and prevent framework interpenetration in your metal-organic framework (MOF) syntheses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering targeted solutions and detailed protocols.
Issue 1: My synthesis with the bix ligand consistently yields a highly interpenetrated framework, but I need a non-interpenetrated structure for my application. How can I prevent interpenetration?
Answer:
Framework interpenetration with the flexible bix ligand is a common challenge that can often be overcome by carefully tuning the reaction conditions. The primary strategies to discourage interpenetration involve modifying the solvent system, adjusting the reaction temperature, or introducing specific auxiliary ligands.
Strategy 1: Modifying the Solvent System
The size and polarity of solvent molecules can act as templates within the pores of a growing framework, influencing whether a second framework can interpenetrate.
-
Observation: Synthesizing a framework in a solvent like N,N'-dimethylformamide (DMF) can sometimes lead to interpenetrated structures.
-
Troubleshooting: Try using a bulkier solvent or a mixture of solvents. Larger solvent molecules can occupy more space within the framework's pores during crystallization, physically hindering the formation of a second, interwoven network. For instance, switching from DMF to a solvent like N,N'-diethylformamide (DEF) may prevent interpenetration due to the larger size of DEF molecules.[1] A mixture of solvents can also be effective; for example, preparing a MOF in a water/methanol mixture instead of pure DMF has been shown to reduce interpenetration.[2]
Strategy 2: Adjusting Reaction Temperature and Concentration
Higher temperatures and concentrations generally increase the rate of crystal growth, which can favor the formation of denser, more thermodynamically stable interpenetrated phases.[3][4][5][6]
-
Observation: Syntheses conducted at higher temperatures (e.g., >100 °C) are producing interpenetrated frameworks.
-
Troubleshooting: Lowering the reaction temperature and using more dilute reactant concentrations can slow down the crystallization process, providing kinetic control that may favor the formation of a non-interpenetrated framework.
Experimental Protocol 1: Synthesis of a Non-Interpenetrated Pillared-Layer MOF at Room Temperature
This protocol provides a method for synthesizing a non-interpenetrated MOF at room temperature, which can be adapted as a starting point for your system.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Disodium fumarate
-
4,4'-Bipyridine (BPY) (can be conceptually substituted with the bix ligand for similar pillaring strategies)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.
-
In a separate container, dissolve 1.0 mmol of disodium fumarate and 1.0 mmol of 4,4'-bipyridine in a mixture of 10 mL of deionized water and 10 mL of methanol.
-
Slowly add the copper nitrate solution to the ligand solution while stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Collect the resulting solid product by filtration.
-
Wash the product sequentially with deionized water (3 x 5 mL) and methanol (3 x 5 mL).
-
Dry the final product in a vacuum oven at 80 °C for 5 hours.
Issue 2: I am using an auxiliary dicarboxylate ligand with the bix ligand, and the resulting framework is still interpenetrated. How can I choose a better auxiliary ligand to prevent this?
Answer:
The geometry, rigidity, and functional groups of auxiliary dicarboxylate ligands play a crucial role in directing the final framework topology.[7] Introducing steric bulk on the auxiliary ligand is a highly effective strategy to prevent interpenetration.
-
Observation: Using a simple, linear dicarboxylate like fumaric acid or 1,4-benzenedicarboxylic acid (bdc) results in a highly interpenetrated structure.
-
Troubleshooting: Select an auxiliary dicarboxylate ligand that has bulky side groups. These groups can act as "fenders," preventing multiple frameworks from approaching each other closely enough to interpenetrate. For example, substituting bdc with 2-aminoterephthalic acid can introduce a bulky amino group that hinders interpenetration. Similarly, using dicarboxylates with larger aromatic systems, such as 1,4-naphthalenedicarboxylic acid, can also increase steric hindrance.[7]
The choice of dicarboxylate can lead to different degrees of interpenetration, as summarized in the table below for a Zn(II)-bix system. To completely avoid interpenetration, one might need to employ even bulkier or more rigid linkers that direct the formation of a single, stable network.
Table 1: Influence of Auxiliary Dicarboxylate Ligand on the Interpenetration of Zn(II)-bix Frameworks [7]
| Auxiliary Dicarboxylate Ligand | Resulting Framework Topology and Interpenetration Level |
| Fumaric acid | 3D 5-fold interpenetrating diamond framework |
| 2-Aminoterephthalic acid | 3D 3-fold interpenetrating α-Po framework |
| 1,4-Naphthalenedicarboxylic acid | 3D 5-fold interpenetrating diamond framework |
| 1,2-Benzenedicarboxylic acid | 3D framework with non-interpenetrating helical chains |
| Oxalic acid | 3D non-interpenetrated pillared framework |
Frequently Asked Questions (FAQs)
Q1: What is framework interpenetration and why is it common with the flexible bix ligand?
A1: Framework interpenetration is a phenomenon where two or more independent MOF networks grow through each other in the same crystal without being covalently linked.[3][8] This is particularly common with flexible ligands like bix (1,4-bis(imidazol-1-ylmethyl)benzene) because its conformational freedom can more easily accommodate the presence of other networks, filling the void space that would otherwise be occupied by solvent molecules.
Q2: Can interpenetration ever be beneficial?
A2: Yes. While often considered undesirable as it can reduce pore size and surface area, interpenetration can also enhance the stability of the framework.[1] The interwoven networks can mechanically support each other, preventing collapse upon solvent removal. Additionally, the reduced pore size in interpenetrated frameworks can be advantageous for applications requiring fine-tuned molecular sieving and selective gas separation.[3][9]
Q3: How can I confirm if my synthesized MOF is interpenetrated?
A3: The most definitive method for identifying interpenetration is single-crystal X-ray diffraction (SCXRD), which resolves the complete 3D structure of the framework. For polycrystalline powders, powder X-ray diffraction (PXRD) can provide strong indications. Interpenetrated frameworks often exhibit characteristic diffraction peaks at higher 2θ angles compared to their non-interpenetrated counterparts, indicating a denser structure with smaller d-spacing.
Q4: Besides solvent, temperature, and auxiliary ligands, are there other factors that can influence interpenetration?
A4: Yes, other factors include the metal-to-ligand ratio, reaction time, and the presence of modulators or templates. A longer reaction time can sometimes lead to the thermodynamically favored interpenetrated product. The coordination preference of the metal ion itself also plays a significant role in determining the final architecture.
Visualizing Control Strategies
The following diagrams illustrate the logical workflows for controlling framework interpenetration during MOF synthesis with the bix ligand.
Caption: A decision workflow for troubleshooting and preventing framework interpenetration.
Caption: Relationship between synthetic parameters and the likelihood of interpenetration.
References
- 1. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-induced framework interpenetration isomers and tuning of porosity of In-MOFs for efficient proton conduction and fluorescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Temperature and concentration control over interpenetration in a metal-organic material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ul.ie [pure.ul.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-induced framework-interpenetration isomers of Cu MOFs for efficient light hydrocarbon separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Improving the yield and purity of 1,4-bis(imidazol-1-ylmethyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene, a versatile N-donor bridging ligand.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of 1,4-bis(imidazol-1-ylmethyl)benzene. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Imidazole: For the reaction to proceed, the imidazole must be deprotonated to form the more nucleophilic imidazolide anion.
-
Solution: Ensure a sufficiently strong base is used. Sodium hydride (NaH) is effective but requires strictly anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) can be used, often with a phase-transfer catalyst to improve efficiency.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.
-
Solution: If the reaction is sluggish, consider gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
-
Mono-substitution Side Product: The formation of 1-(chloromethyl)-4-(imidazol-1-ylmethyl)benzene is a common side product, which reduces the yield of the desired bis-substituted product.
-
Solution: Using a slight excess of imidazole and ensuring efficient mixing can favor the formation of the di-substituted product.
-
-
Product Loss During Purification: The product can be lost during extraction and recrystallization steps.
-
Solution: Minimize the number of purification steps. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation.
-
Issue 2: Product Purity Concerns
Q: My final product is impure. What are the common impurities and how can I effectively remove them?
A: Common impurities include unreacted starting materials (imidazole and 1,4-bis(chloromethyl)benzene) and the mono-substituted side product.
Potential Impurities and Purification Strategies:
-
Unreacted Imidazole: Imidazole is soluble in water, which can be exploited for its removal.
-
Purification Method: During the workup, wash the organic layer with water or a dilute brine solution to remove excess imidazole.
-
-
Unreacted 1,4-bis(chloromethyl)benzene: This starting material is less polar than the product.
-
Purification Method: Column chromatography using a suitable solvent system (e.g., dichloromethane/methanol) can effectively separate the nonpolar starting material from the more polar product. Recrystallization is also effective, as the starting material may have different solubility characteristics.
-
-
Mono-substituted Side Product: This impurity has a polarity intermediate between the starting material and the final product.
-
Purification Method: Careful column chromatography is the most effective method for separating the mono- and di-substituted products. Multiple recrystallizations may also be necessary, though this can lead to a decrease in the overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-bis(imidazol-1-ylmethyl)benzene?
A1: The most established method is a nucleophilic substitution reaction between 1,4-bis(chloromethyl)benzene and imidazole.[1] This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[1]
Q2: Are there alternative, potentially "greener," synthesis methods?
A2: Yes, several alternative methods aim to reduce the use of harsh reagents and solvents. These include:
-
Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous imidazolide anion and the organic 1,4-bis(chloromethyl)benzene. This can lead to milder reaction conditions and easier product isolation.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and higher yields with improved product purity.[2][3]
-
Solvent-Free Mechanochemical Synthesis: This technique involves grinding the solid reactants (imidazole, 1,4-bis(chloromethyl)benzene, and a solid base like potassium carbonate) together, eliminating the need for a solvent.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TCC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.
Q4: What are the recommended solvents for recrystallizing the final product?
A4: Methanol or ethanol are commonly used and effective solvents for the recrystallization of 1,4-bis(imidazol-1-ylmethyl)benzene.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for 1,4-bis(imidazol-1-ylmethyl)benzene
| Synthesis Method | Key Reagents | Typical Solvents | Advantages | Potential Disadvantages | Typical Yield |
| Classical Synthesis | Imidazole, 1,4-bis(chloromethyl)benzene, Strong Base (e.g., NaH) | Anhydrous DMF, THF | Well-established method | Requires stringent anhydrous conditions, use of hazardous reagents (NaH) | Moderate to High |
| Phase-Transfer Catalysis | Imidazole, 1,4-bis(chloromethyl)benzene, Base (e.g., KOH), PTC (e.g., TBAB) | Biphasic (e.g., Water/Toluene) | Milder conditions, easier workup, avoids hazardous reagents | May require optimization of catalyst and reaction conditions | Good to Excellent |
| Microwave-Assisted | Imidazole, 1,4-bis(chloromethyl)benzene, Base | Ethanol, Water | Rapid reaction times, often higher yields, cleaner reactions | Requires specialized microwave equipment | High (>70%) |
Experimental Protocols
Protocol 1: Classical Synthesis using Sodium Hydride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (2.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition of NaH is complete.
-
Addition of Electrophile: Dissolve 1,4-bis(chloromethyl)benzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from methanol or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 1,4-bis(chloromethyl)benzene (1 equivalent), imidazole (2.5 equivalents), and potassium carbonate (3 equivalents) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
Workup: After cooling, filter the reaction mixture to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol.
Mandatory Visualizations
Caption: Classical synthesis workflow for 1,4-bis(imidazol-1-ylmethyl)benzene.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Characterizing Amorphous Coordination Polymers of Bix
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous coordination polymers (aCPs) of 1,4-bis(imidazol-1-ylmethyl)benzene (bix).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my coordination polymer syntheses with the bix ligand often result in amorphous materials instead of crystalline ones?
A1: The formation of amorphous coordination polymers with the bix ligand is common due to several factors:
-
Ligand Flexibility: The bix ligand is highly flexible, with rotational freedom around the methylene-imidazole and methylene-benzene bonds. This conformational unpredictability can hinder the long-range periodic arrangement required for crystallization.[1]
-
Rapid Precipitation: Amorphous coordination polymers are often formed through rapid precipitation from solution.[2] This kinetically driven process does not allow sufficient time for the molecules to arrange into a thermodynamically stable crystalline lattice.
-
Reaction Conditions: The final state of the product (crystalline vs. amorphous) is highly sensitive to reaction conditions. Factors such as solvent, temperature, pH, and the ratio of metal to ligand can all influence the outcome.[3]
Q2: What are the key differences in properties between crystalline and amorphous bix coordination polymers?
A2: Crystalline and amorphous forms of bix coordination polymers exhibit distinct properties:
-
Structure: Crystalline polymers have a highly ordered, long-range periodic arrangement of their molecular chains, while amorphous polymers have a random, disordered structure.[4][5]
-
Mechanical Properties: Crystalline polymers are generally more rigid and hard, whereas amorphous polymers are more flexible.[6]
-
Thermal Properties: Crystalline polymers typically have a sharp melting point (T_m), while amorphous polymers exhibit a glass transition temperature (T_g) over a range of temperatures.[7]
-
Porosity: Amorphous coordination polymers can sometimes exhibit higher accessible surface areas and pore volumes compared to their crystalline counterparts due to inefficient packing.[8] However, in some cases, the collapse of a crystalline structure during amorphization can lead to reduced porosity.[3]
Q3: What are the most critical techniques for characterizing amorphous bix coordination polymers?
A3: A combination of techniques is essential for a thorough characterization of amorphous bix CPs:
-
Powder X-ray Diffraction (PXRD): This is the primary tool to confirm the amorphous nature of the material, indicated by the absence of sharp Bragg peaks and the presence of broad halos.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the coordination of the bix ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer and the decomposition of the organic components.[2][9][10][11]
-
Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology, particle size, and surface texture of the amorphous material.
-
Gas Sorption Analysis (BET): This technique is used to determine the surface area and pore size distribution of porous amorphous polymers.[12][13]
-
Pair Distribution Function (PDF) Analysis: For a more detailed structural insight into the local atomic arrangement, PDF analysis of total X-ray scattering data is a powerful, albeit more specialized, technique.[14]
Section 2: Troubleshooting Guides
Synthesis of Amorphous Bix Coordination Polymers
| Problem | Possible Cause | Troubleshooting Steps |
| Consistently obtaining a crystalline product when an amorphous one is desired. | Reaction kinetics are too slow, allowing for thermodynamic product formation. | 1. Increase the rate of reactant addition. 2. Lower the reaction temperature to reduce molecular mobility. 3. Use a solvent system that promotes rapid precipitation. |
| Product is a mixture of amorphous and crystalline phases. | Incomplete or non-uniform reaction conditions. | 1. Ensure rapid and efficient stirring to maintain homogeneity. 2. Optimize the metal-to-ligand ratio; a lower ligand-to-metal ratio can sometimes favor amorphous products.[3] 3. Carefully control the pH of the reaction mixture.[3] |
| No precipitate forms, or the yield is very low. | The coordination polymer is soluble in the chosen solvent system. | 1. Introduce an anti-solvent to induce precipitation. 2. Increase the concentration of the reactants. 3. Change the solvent to one in which the desired product is less soluble. |
Characterization Techniques
| Technique | Problem | Possible Cause | Troubleshooting Steps |
| PXRD | Broad, featureless "hump" with low signal-to-noise. | Low degree of short-range order or insufficient sample amount. | 1. Increase the data acquisition time to improve signal-to-noise. 2. Ensure the sample is well-packed in the sample holder. 3. Consider Pair Distribution Function (PDF) analysis for more detailed short-range order information. |
| Sharp peaks are observed, indicating crystallinity. | The synthesis conditions favored the formation of a crystalline or semi-crystalline material. | 1. Review and adjust the synthesis protocol (see Section 2.1). 2. The material may be nanocrystalline, which can also produce broader peaks than bulk crystals. | |
| FT-IR | No clear shift in imidazole ring vibrations after coordination. | Coordination to the metal center is weak or has not occurred. | 1. Confirm the purity of the bix ligand and the metal salt. 2. Re-evaluate the synthesis conditions to ensure they are suitable for coordination. 3. Compare the spectra with that of the free bix ligand to identify subtle shifts. |
| TGA | Multi-step weight loss that is difficult to interpret. | Decomposition of the bix ligand and other components (e.g., solvent molecules, counter-ions) occurs in overlapping temperature ranges. | 1. Perform the TGA at a slower heating rate to better resolve the decomposition steps. 2. Analyze the evolved gases using a coupled mass spectrometer (TGA-MS) to identify the fragments. |
| SEM | Charging effects (bright areas, image distortion). | The amorphous polymer is non-conductive, leading to the accumulation of electrons from the electron beam. | 1. Coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon). 2. Use a low-vacuum SEM if available. 3. Operate at a lower accelerating voltage. |
| BET | Low or negligible surface area measured. | The amorphous polymer is non-porous, or the pores are inaccessible to the adsorbate (typically nitrogen). | 1. Ensure the sample has been properly activated (degassed) to remove any guest molecules from the pores. 2. Consider using a different adsorbate with a smaller kinetic diameter, such as argon or carbon dioxide. 3. The material may genuinely be non-porous due to the collapse of the structure. |
Section 3: Quantitative Data
The following tables summarize representative quantitative data for coordination polymers, including those with the bix ligand. Note that the properties of amorphous materials can vary significantly depending on the synthesis conditions.
Table 1: Porosity Data of Representative Coordination Polymers
| Polymer | Metal Ion | Ligands | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Amorphous Zr-CP | Zr(IV) | L-asparagine | 1270 | - | [15] |
| {[Zn(HCx)₂(BIX)]}n | Zn(II) | H₂Cx, BIX | 51.2 | 0.018 | [12] |
| [Zn₂(PABA)₂(H₂O)₂Cl₂]n | Zn(II) | PABA | 1945.72 | - | [13] |
| Amorphous Fe-BTC | Fe(III) | BTC | 0 - 1618 | - | [16] |
| Crystalline PCP 1 | Cd(II) | pc1 | - | 0.1 (H₂O), 0.39 (NH₃) | [17] |
Abbreviations: BIX = 1,4-bis((1H-imidazol-1-yl)methyl)benzene; H₂Cx = 1,3-bis(3-carboxypropyl)tetramethyldisiloxane; PABA = para-aminobenzoic acid; BTC = 1,3,5-benzenetricarboxylate; pc1 = 1,1'-bis(4-carboxyphenyl)-4,4'-bipyridinium.
Table 2: Thermal Stability Data of Representative Coordination Polymers
| Polymer | Metal Ion | Ligands | Decomposition Onset (°C) | Final Residue | Reference |
| fbpmpc–Zn(II) | Zn(II) | fbpmpc | ~160 | ZnO | [10] |
| [Ni(µ-L)(H₂O)₄]n | Ni(II) | biphenyl-4,4'-dioxydiacetate | ~150 | - | [9] |
| [Zn(Bpy)(DHTA)₀.₅]n | Zn(II) | Bpy, DHTA | ~380 | ZnO | [11] |
| Co(II) CP | Co(II) | biphenyl-4,4'-dioxydiacetate | ~190 | Co₃O₄, CoO | [9] |
Abbreviations: fbpmpc = fumaroyl bis (paramethoxyphenylcarbamide); Bpy = 2,2'-bipyridine; DHTA = 2,5-dihydroxy-1,4-terephthalic acid.
Section 4: Experimental Protocols
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind the amorphous coordination polymer sample to a homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder. Ensure a flat, level surface to minimize peak displacement. For small sample quantities, a zero-background sample holder is recommended.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 5° to 50° is usually sufficient to observe the broad halo characteristic of amorphous materials.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: Use a slow scan speed or longer time per step to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Examine the diffractogram for the absence of sharp Bragg peaks. The presence of one or more broad humps indicates an amorphous or poorly crystalline material.
-
To quantify the amorphous content, an internal standard with known crystallinity (e.g., crystalline Si or Al₂O₃) can be added to the sample in a known weight ratio. The relative intensities of the crystalline peaks of the standard and the broad halo of the sample can be used for quantification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the finely ground sample (1-2 mg) with anhydrous KBr powder (100-200 mg).
-
Press the mixture in a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Compare the spectrum of the coordination polymer with that of the free bix ligand.
-
Look for shifts in the vibrational modes of the imidazole ring. Coordination to a metal ion typically causes shifts in the C=N and C-N stretching vibrations.
-
The N-H stretching vibration of imidazole (if protonated) will also show significant changes upon coordination.
-
Broad bands in the 3400-3500 cm⁻¹ region often indicate the presence of water molecules (lattice or coordinated).[1]
-
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
Initial weight loss at temperatures below 150 °C usually corresponds to the removal of solvent molecules.
-
The onset of significant weight loss at higher temperatures indicates the decomposition of the organic ligand (bix).[11] The temperature at which this occurs is a measure of the thermal stability of the coordination polymer.
-
The final residual weight at the end of the experiment corresponds to the metal oxide (if heated in air) or the pure metal (in an inert atmosphere).
-
Section 5: Visualizations
Caption: Workflow for amorphous bix CP characterization.
Caption: Troubleshooting for obtaining amorphous products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B [pubs.rsc.org]
- 4. Crystalline and amorphous polymers [doitpoms.ac.uk]
- 5. Amorphous vs Crystalline Polymers - E-Beam Services [ebeamservices.com]
- 6. youtube.com [youtube.com]
- 7. mcpolymers.com [mcpolymers.com]
- 8. Anion and solvent controlled growth of crystalline and amorphous zinc(ii) coordination polymers and a molecular complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl <i>bis</i> (paramethoxyphenylcarbamide) using DTG/DTA techniques - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Porous Coordination Polymer Based on Bipyridinium Carboxylate Linkers with High and Reversible Ammonia Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal and Chemical Stability of Bix-Based Coordination Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bix-based coordination polymers (CPs). This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome challenges related to the thermal and chemical stability of these versatile materials. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and reliable bix-based CPs for your specific applications.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when working with bix-based coordination polymers.
Q1: What are bix-based coordination polymers, and why is their stability a critical concern?
A: Bix is a common abbreviation for 1,4-bis(imidazol-1-ylmethyl)benzene, a flexible N-donor ligand widely used in the construction of coordination polymers. These materials are of significant interest due to their diverse structures and potential applications in areas like catalysis, gas storage, and drug delivery. However, the practical utility of bix-based CPs is often limited by their thermal and chemical stability. Poor stability can lead to the degradation of the framework, loss of porosity, and diminished performance, particularly under the harsh conditions required for many applications.
Q2: What are the primary factors influencing the thermal and chemical stability of bix-based CPs?
A: The stability of bix-based CPs is a multifactorial issue. Key determinants include:
-
Metal-Ligand Bond Strength: The nature of the coordination bond between the metal ion and the nitrogen atoms of the bix ligand is a primary factor. Stronger, less labile bonds generally lead to higher thermal stability.
-
Ligand Rigidity and Conformation: The flexibility of the bix ligand allows it to adopt various conformations, which can influence the packing of the polymer chains and the overall framework stability.
-
Guest Molecules and Solvents: The presence of guest molecules or residual solvent within the pores of the CP can significantly impact its stability.[1] Some solvents can be exchanged, leading to reversible structural changes, while the removal of others can cause framework collapse.[1]
-
Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions between adjacent polymer chains contribute to the overall stability of the crystal lattice.
-
Dimensionality of the Framework: Higher-dimensional frameworks (2D and 3D) often exhibit greater stability compared to 1D chains due to the increased connectivity.
Q3: What are the common degradation pathways for bix-based CPs?
A: Degradation can occur through several mechanisms:
-
Thermal Decomposition: At elevated temperatures, the coordination bonds can break, leading to the collapse of the framework. The organic ligands themselves can also decompose at higher temperatures.
-
Solvolysis/Hydrolysis: In the presence of coordinating solvents, especially water, the metal-ligand bonds can be cleaved, leading to the dissolution or transformation of the CP. The lability of bonds in bismuth-based CPs, for instance, can lead to phase transformations in the presence of water.[2]
-
Acid/Base Degradation: The imidazole rings of the bix ligand are susceptible to protonation in acidic conditions, which can disrupt the coordination to the metal center. Similarly, strongly basic conditions can lead to deprotonation or ligand displacement.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| My bix-based CP decomposes at a lower temperature than expected. | 1. Weak Metal-Ligand Bonds: The chosen metal ion may form relatively weak bonds with the bix ligand. 2. Presence of Volatile Guest Molecules: The loss of guest molecules at lower temperatures can trigger a framework collapse. 3. Amorphous Nature: The material may be partially or fully amorphous, lacking the stabilizing interactions of a crystalline lattice. | 1. Select a Different Metal Ion: Consider using metal ions known to form stronger coordination bonds, such as Co(II) or Ni(II).[3] 2. Solvent Exchange: Before thermal analysis, attempt to exchange the guest solvent with one that has a higher boiling point or interacts more strongly with the framework. 3. Optimize Crystallization: Adjust synthesis conditions (e.g., temperature, concentration, solvent system) to promote the formation of a more crystalline material.[4] |
| The PXRD pattern of my CP changes after exposure to a new solvent. | 1. Solvent-Induced Structural Transformation: The new solvent may coordinate to the metal centers, leading to a change in the coordination environment and a different crystal structure.[5][6] 2. Framework Collapse: The removal of the original guest solvent and the inability of the new solvent to adequately support the framework can lead to a loss of crystallinity.[1] | 1. Characterize the New Phase: If a new crystalline phase is formed, characterize it using single-crystal X-ray diffraction if possible. This can provide valuable insights into the flexibility of your framework. 2. Controlled Guest Exchange: Perform guest exchange experiments with a range of solvents to understand the framework's response to different chemical environments.[1] 3. Ligand Modification: Consider using a more rigid bix derivative to create a less flexible and more robust framework. |
| My bix-based CP shows poor stability in acidic or basic aqueous solutions. | 1. Protonation/Deprotonation of the Ligand: The imidazole rings of the bix ligand are susceptible to changes in pH. 2. Hydrolysis of Metal-Ligand Bonds: Water molecules can compete with the bix ligand for coordination sites on the metal ion, leading to hydrolysis. | 1. Introduce Protective Functional Groups: Modify the bix ligand with bulky or electron-donating groups to sterically hinder or electronically disfavor protonation. 2. Ligand-as-Buffer Approach: Incorporate a ligand salt that can act as a buffer, protecting the framework from pH fluctuations.[7][8] 3. Post-Synthetic Modification: Introduce hydrophobic coatings on the crystal surface to limit the access of water to the internal framework. |
| Synthesis of the desired bix-based CP is not reproducible. | 1. Sensitivity to Reaction Conditions: The final structure of a CP can be highly sensitive to subtle changes in temperature, concentration, and solvent ratios.[3] 2. Polymorphism: Bix-based CPs can often form multiple crystalline phases (polymorphs) under similar conditions.[9] | 1. Strict Control of Synthesis Parameters: Meticulously control all reaction parameters, including the rate of reagent addition and stirring speed.[10] 2. Systematic Screening: Perform a systematic screening of reaction conditions to identify the optimal parameters for reproducibly obtaining the desired phase.[9] 3. Seeding: Use a small crystal of the desired phase to seed the reaction mixture, which can promote the growth of that specific polymorph. |
III. Experimental Protocols
Here are detailed protocols for key techniques to enhance the stability of your bix-based CPs.
Protocol 1: Ligand Modification for Enhanced Stability
This protocol describes the synthesis of a more rigid bix derivative to improve framework stability. Introducing bulky substituents can enhance stability through steric hindrance and by promoting stronger intermolecular interactions.
Objective: To synthesize a bix derivative with enhanced rigidity and use it to prepare a more stable coordination polymer.
Materials:
-
1,4-bis(bromomethyl)benzene
-
2-phenylimidazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Modified Bix Ligand (bix-Ph₂): a. In a round-bottom flask, dissolve 2-phenylimidazole in acetonitrile. b. Add an excess of potassium carbonate to the solution. c. Add a stoichiometric amount of 1,4-bis(bromomethyl)benzene to the mixture. d. Reflux the reaction mixture for 24 hours under a nitrogen atmosphere. e. After cooling, filter the mixture to remove the inorganic salts. f. Evaporate the solvent from the filtrate to obtain the crude bix-Ph₂ ligand. g. Purify the ligand by recrystallization from a suitable solvent (e.g., ethanol/water). h. Characterize the purified ligand using ¹H NMR and mass spectrometry.
-
Synthesis of the Coordination Polymer: a. Dissolve the bix-Ph₂ ligand in DMF. b. In a separate vial, dissolve the metal salt in DMF. c. Slowly add the metal salt solution to the ligand solution with stirring. d. Seal the vial and heat it in an oven at a predetermined temperature (e.g., 80-120 °C) for 2-3 days. e. After cooling to room temperature, collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.
Causality: The phenyl groups on the imidazole rings increase the steric bulk and rigidity of the ligand. This can lead to a more robust framework that is less susceptible to solvent-induced transformations and may exhibit higher thermal stability due to improved packing and intermolecular interactions.
Protocol 2: Post-Synthetic Modification (PSM) for Improved Chemical Resistance
This protocol outlines a general procedure for coating the surface of a pre-synthesized bix-based CP with a hydrophobic layer to enhance its resistance to water and other polar solvents.
Objective: To improve the chemical stability of a bix-based CP in aqueous environments through post-synthetic surface modification.
Materials:
-
Pre-synthesized bix-based CP crystals
-
A long-chain alkylsilane (e.g., octadecyltrichlorosilane)
-
Anhydrous toluene
-
Triethylamine (a proton scavenger)
Procedure:
-
Activation of the CP: a. Place the as-synthesized CP crystals in a flask and heat under vacuum to remove any guest solvent molecules. This step is crucial to expose the coordination sites on the crystal surface.
-
Surface Modification: a. In a separate, dry flask under a nitrogen atmosphere, dissolve the long-chain alkylsilane and a small amount of triethylamine in anhydrous toluene. b. Add the activated CP crystals to this solution. c. Stir the suspension at room temperature for 12-24 hours.
-
Washing and Drying: a. Filter the surface-modified crystals and wash them thoroughly with fresh toluene to remove any unreacted silane. b. Dry the crystals under vacuum.
-
Characterization: a. Confirm the presence of the hydrophobic coating using techniques such as FT-IR spectroscopy (looking for C-H stretching vibrations of the alkyl chains) and contact angle measurements. b. Evaluate the improved chemical stability by exposing the modified and unmodified crystals to water and monitoring their PXRD patterns over time.
Causality: The alkylsilane reacts with hydroxyl groups or coordinated water molecules on the surface of the CP, forming a covalent bond and creating a hydrophobic "shield." This layer repels water molecules, preventing them from penetrating the framework and causing hydrolysis of the metal-ligand bonds. This approach is a key strategy in post-synthetic modification to enhance material properties.[11][12]
IV. Visualization of Concepts
Diagrams can help clarify complex relationships and workflows.
Diagram 1: Troubleshooting Workflow for CP Instability
This diagram illustrates a logical sequence for diagnosing and addressing stability issues in bix-based CPs.
Caption: A workflow for diagnosing and resolving stability issues.
Diagram 2: Strategies to Enhance CP Stability
This diagram outlines the main approaches to improving the robustness of bix-based coordination polymers.
Caption: Key strategies for improving CP stability.
V. References
-
Ligand as Buffer for Improving Chemical Stability of Coordination Polymers. ACS Applied Materials & Interfaces, 2022. --INVALID-LINK--
-
Ligand as Buffer for Improving Chemical Stability of Coordination Polymers. PubMed, 2022. --INVALID-LINK--
-
Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. Inorganics, 2019. --INVALID-LINK--
-
Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions. CrystEngComm, 2018. --INVALID-LINK--
-
Synthesis, characterization, and degradation investigation of a novel (1D + 2D) coordination polymer. Taylor & Francis Online, 2021. --INVALID-LINK--
-
Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate. CrystEngComm, 2022. --INVALID-LINK--
-
Synthesis and characterization of a new coordination polymer of copper (II): Catalytic application for reductive degradation of. Indian Academy of Sciences, 2018. --INVALID-LINK--
-
Ligand Architecture Impact on Coordination Polymer Biological Activity: Structure-Function Relationship Studies. Preprints.org, 2025. --INVALID-LINK--
-
Synthesis, characterization and thermal degradation of some coordination polymers with terephthaladehyde bis (S-methyldithiocarbazate). Taylor & Francis Online, 2018. --INVALID-LINK--
-
Soluble dynamic coordination polymers as a paradigm for materials science. ResearchGate, 2025. --INVALID-LINK--
-
Coordination Polymer: Synthesis, Spectral Characterization and Thermal Behaviour of Starch-Urea Based Biodegradable Polymer and Its Polymer Metal Complexes. PubMed Central, 2014. --INVALID-LINK--
-
Solvent effect on complexation reactions. ResearchGate, 2025. --INVALID-LINK--
-
Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. MDPI, 2023. --INVALID-LINK--
-
Biodegradable coordination polymer: Polycondensation of glutaraldehyde and starch in complex formation with transition metals Mn(II), Co(II), Ni(II), Cu(II) and Zn(II). ResearchGate, 2025. --INVALID-LINK--
-
Diverse Co(II) Coordination Polymers with the Same Mixed Ligands: Evaluation of Chemical Stability and Structural Transformation. MDPI, 2018. --INVALID-LINK--
-
Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. ACS Omega, 2023. --INVALID-LINK--
-
Bis-oxazoline derivatives as ancillary ligands for bis-cyclometalated iridium complexes. Journal of Organometallic Chemistry, 2024. --INVALID-LINK--
-
Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. ResearchGate, 2023. --INVALID-LINK--
-
Postsynthetic Modification of Calixarene-Based Porous Coordination Cages. ResearchGate, 2024. --INVALID-LINK--
-
Solid-State Chemistry of Copper-Based Coordination Polymers: Enhanced Stability and Biological Activity. Journal of Science, Innovation & Social Impact, 2025. --INVALID-LINK--
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PubMed Central, 2018. --INVALID-LINK--
-
Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. ACS Energy Letters, 2021. --INVALID-LINK--
-
Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. Crystal Growth & Design, 2009. --INVALID-LINK--
-
Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. PubMed Central, 2023. --INVALID-LINK--
-
Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. MDPI, 2019. --INVALID-LINK--
-
Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 2021. --INVALID-LINK--
-
Post-Synthetic Shaping of Porosity and Crystal Structure of Ln-Bipy-MOFs by Thermal Treatment. MDPI, 2017. --INVALID-LINK--
-
The Synthesis and Characterization of a Novel One-Dimensional Bismuth (III) Coordination Polymer as a Precursor for the Production of Bismuth (III) Oxide Nanorods. MDPI, 2022. --INVALID-LINK--
-
Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. PubMed, 2021. --INVALID-LINK--
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PubMed Central, 2004. --INVALID-LINK--
-
C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 2003. --INVALID-LINK--
-
Use of inorganic materials to enhance thermal stability and flammability behavior of a polyimide. ResearchGate, 2025. --INVALID-LINK--
-
C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate, 2025. --INVALID-LINK--
-
Controlling Spin Transition in One-Dimensional Coordination Polymers through Polymorphism. Inorganic Chemistry, 2019. --INVALID-LINK--
-
Chiral bisoxazoline ligands designed to stabilize bimetallic complexes. Organic & Biomolecular Chemistry, 2005. --INVALID-LINK--
-
JEE (Advanced) 2026 Syllabus. JEE Advanced, 2025. --INVALID-LINK--
-
Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. MDPI, 2023. --INVALID-LINK--
-
Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. ResearchGate, 2025. --INVALID-LINK--
-
Courses. Indian Institute of Technology, Patna, 2025. --INVALID-LINK--
References
- 1. Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00039C [pubs.rsc.org]
- 2. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers | Semantic Scholar [semanticscholar.org]
- 6. Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand as Buffer for Improving Chemical Stability of Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Influence of solvent and co-ligands on the self-assembly of bix-metal frameworks
Welcome to the technical support center for the synthesis and troubleshooting of bix-metal organic frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of the bix ligand in framework self-assembly?
A1: The bix ligand, commonly 1,4-bis(imidazol-1-ylmethyl)benzene, is a versatile neutral organic linker. Its two imidazole groups can bridge two different metal centers, facilitating the formation of one-, two-, or three-dimensional frameworks. The flexibility of the methylene groups allows the imidazole rings to adopt various orientations, leading to different network topologies.
Q2: How does the choice of solvent influence the final bix-metal framework structure?
A2: Solvents play a crucial role in the self-assembly of bix-metal frameworks by influencing crystal growth, phase purity, and morphology. The polarity, viscosity, and coordinating ability of the solvent can affect the solubility of the reactants, the deprotonation of acidic co-ligands, and the kinetics of crystal nucleation and growth. For instance, the use of different solvents or solvent mixtures can lead to the formation of different polymorphs or even entirely different framework topologies.[1] Some studies have shown that increasing solvent polarity can enhance the crystallinity of the resulting MOF.
Q3: What is the purpose of using a co-ligand in addition to the bix ligand?
A3: Co-ligands, typically anionic multicarboxylate linkers, are often used to control the dimensionality and topology of the resulting framework.[2] They coordinate to the metal centers, balancing the charge and influencing the geometry of the secondary building units (SBUs). The length, rigidity, and functionality of the co-ligand can direct the self-assembly process towards desired network structures with specific pore sizes and chemical environments. The combination of a neutral bix ligand and an anionic co-ligand is a common strategy to construct diverse and stable MOFs.[3][4][5][6]
Q4: What are some common characterization techniques for bix-metal frameworks?
A4: Essential characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk sample by comparing the experimental pattern with the simulated one from single-crystal X-ray diffraction.[7][8][9]
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic structure of the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of guest solvent molecules and framework decomposition temperatures.[7][8]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the synthesized material.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the framework and confirm the coordination of the ligands to the metal centers.[10]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated framework.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of bix-metal frameworks.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| BX-TS-01 | Amorphous Product or Poor Crystallinity | - Inappropriate solvent system- Incorrect reaction temperature or time- Unsuitable pH of the reaction mixture- Reactant concentrations are too high, leading to rapid precipitation | - Solvent Screening: Systematically vary the solvent or use solvent mixtures with different polarities (e.g., DMF, DEF, ethanol, water).[1]- Optimize Reaction Conditions: Adjust the temperature and duration of the solvothermal reaction. Lowering the temperature may slow down crystallization and improve quality.- pH Adjustment: If using carboxylate co-ligands, the pH can influence their deprotonation state. The addition of a base or acid can be explored.- Dilution: Decrease the concentration of the metal salt and ligands to slow down the nucleation rate. |
| BX-TS-02 | Formation of an Unexpected Crystal Phase or Polymorph | - The solvent system favors a different kinetic or thermodynamic product.- The co-ligand geometry directs the formation of an alternative topology.- Temperature influences the final phase. | - Solvent Control: As different solvents can lead to different framework structures, systematically explore a range of solvents.[11]- Co-ligand Variation: Use co-ligands with different lengths, flexibility, or functional groups to target a specific topology.[2]- Temperature Screening: Conduct the synthesis at various temperatures to identify the stability window for the desired phase. |
| BX-TS-03 | Low Product Yield | - Incomplete reaction- Solubility of the product in the mother liquor- Non-optimal molar ratio of reactants | - Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to ensure completion.- Change Solvent: Use a solvent system where the product has lower solubility.- Vary Stoichiometry: Experiment with different molar ratios of the metal salt, bix ligand, and co-ligand. |
| BX-TS-04 | Framework Collapses Upon Solvent Removal (Activation) | - Strong capillary forces during the evaporation of high-surface-tension solvents.- Weak interactions holding the framework together. | - Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent with a more volatile, lower-surface-tension solvent (e.g., acetone, chloroform).- Supercritical CO₂ Drying: This technique avoids the liquid-gas phase transition, thus preventing capillary forces from causing framework collapse.- Gentle Activation: Heat the sample slowly under vacuum to remove the solvent gradually. |
| BX-TS-05 | Presence of Impurities in the Final Product | - Unreacted starting materials- Formation of dense, non-porous phases- Trapped guest molecules that are not part of the framework | - Thorough Washing: Wash the as-synthesized crystals extensively with the synthesis solvent and then with a more volatile solvent to remove unreacted precursors.- Phase-Selective Synthesis: Fine-tune the reaction conditions (temperature, solvent, reactant ratio) to favor the formation of the desired porous phase. |
Experimental Protocols
General Solvothermal Synthesis of a Bix-Metal Framework with a Carboxylate Co-ligand
This protocol provides a general starting point for the synthesis of a bix-metal framework. The specific metal salt, co-ligand, solvent, temperature, and time should be adapted based on literature precedents for the target framework.
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Bix ligand (1,4-bis(imidazol-1-ylmethyl)benzene)
-
Dicarboxylic acid co-ligand (e.g., terephthalic acid, 1,4-benzenedicarboxylic acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF))
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the solvent (e.g., 5 mL of DMF).
-
Add the bix ligand (e.g., 0.1 mmol) to the solution and stir until dissolved.
-
Add the dicarboxylic acid co-ligand (e.g., 0.1 mmol) to the mixture.
-
Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 100-150 °C) and hold for the specified time (e.g., 24-72 hours).
-
Allow the oven to cool down to room temperature naturally.
-
Collect the crystals by filtration and wash them with fresh DMF (3 x 5 mL).
-
Dry the crystals in air or proceed with solvent exchange for activation.
Activation of the Bix-Metal Framework
-
After washing with DMF, immerse the crystals in a low-boiling-point solvent such as acetone (3 x 10 mL) for 8-12 hours per wash to exchange the DMF.
-
Decant the acetone and place the crystals in a vacuum oven.
-
Heat the sample under vacuum at a suitable temperature (e.g., 80-120 °C) for 12-24 hours to remove the guest solvent molecules and activate the framework.
-
The activated sample should be stored in a desiccator to prevent re-adsorption of moisture.
Visualizations
Logical Troubleshooting Workflow for Poor Crystallinity
Caption: Troubleshooting workflow for obtaining a crystalline bix-metal framework.
Influence of Solvent and Co-ligand on Self-Assembly
Caption: Key factors influencing the self-assembly and properties of bix-metal frameworks.
References
- 1. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Two bis-ligand-coordinated Zn(ii)-MOFs for luminescent sensing of ions, antibiotics and pesticides in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two bis-ligand-coordinated Zn(ii)-MOFs for luminescent sensing of ions, antibiotics and pesticides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Magnetic MOFs [ebrary.net]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. Solvent-Driven Reversible Phase Transition of a Pillared Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in the synthesis of bix-based MOFs
Introduction to Bix-Based MOF Synthesis Challenges
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of Metal-Organic Frameworks (MOFs) based on 'bix' linkers (e.g., 1,4-bis(imidazol-1-ylmethyl)benzene). Bix ligands are flexible N-donors, and their conformational freedom, while offering structural diversity, is a primary source of poor reproducibility.[1][2] The self-assembly process is highly sensitive to a multitude of factors, and minor, often unnoticed, variations in experimental conditions can lead to vastly different outcomes, from amorphous powders to entirely different crystalline phases.[3][4][5][6]
This technical support center, structured in a responsive question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve common synthesis issues. As your Senior Application Scientist, I will explain not just the steps to take, but the underlying chemical principles, empowering you to move from frustration to predictable, reproducible success.
Part 1: Core Troubleshooting Guide
This section addresses the most common and critical problems encountered during the synthesis of bix-based MOFs.
Question 1: My reaction yielded no precipitate, or the product is an amorphous powder according to Powder X-ray Diffraction (PXRD). What went wrong?
Answer:
This is one of the most frequent issues and points to a fundamental failure in the crystallization process. The causes can be traced back to either the quality of your reagents or the reaction conditions failing to meet the thermodynamic or kinetic requirements for nucleation and crystal growth.
Potential Causes & Solutions:
-
Reagent Purity is Sub-Optimal:
-
Causality: The purity of the bix ligand is paramount. Even minor impurities can act as "capping agents" that inhibit crystal growth or prevent crystallization entirely.[7] Similarly, hydrated metal salts can have varying water content, affecting the true molar ratios and introducing excess water that can alter the coordination environment.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Before use, confirm the purity of your bix ligand via ¹H NMR spectroscopy.
-
Use Anhydrous Reagents: Whenever possible, use anhydrous metal salts and solvents. If using a hydrated salt, determine its water content via Thermogravimetric Analysis (TGA) to ensure accurate molar calculations.
-
Solvent Quality: Use high-purity, dry solvents. Polar, high-boiling point solvents like N,N-dimethylformamide (DMF), N,N'-dimethylacetamide (DMA), or N,N'-diethylformamide (DEF) are common choices as they effectively dissolve the precursors and are stable at typical reaction temperatures.[7]
-
-
-
Incorrect Solvothermal Conditions (Temperature & Time):
-
Causality: MOF synthesis is a delicate balance between thermodynamics and kinetics. The reaction temperature directly influences the reversibility of the metal-ligand coordination bonds and the solubility of the forming phases.[8] An incorrect temperature may prevent the formation of the desired crystalline phase. Reaction times that are too short may not allow for sufficient crystal growth.[9]
-
Troubleshooting Steps:
-
Temperature Screening: If literature protocols fail, perform a systematic screen of the reaction temperature (e.g., in 10-20 °C increments, typically between 80-150 °C).
-
Extend Reaction Time: Double the standard reaction time to see if crystallization is simply slow. Some complex structures require several days to form.
-
-
-
Sub-optimal pH or Molar Ratios:
-
Causality: The pH of the reaction mixture affects the deprotonation state of any acidic or basic sites on the bix ligand or competing species in solution, which is crucial for coordination.[10][11] The molar ratio of metal to ligand is a critical parameter that dictates the final structure.[9][10]
-
Troubleshooting Steps:
-
Systematic Ratio Variation: Prepare a small matrix of experiments varying the metal:bix ligand ratio (e.g., 2:1, 1:1, 1:2).
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Introduce Modulators: Add a small amount of a modulator like benzoic acid or acetic acid. These molecules compete with the bix ligand, slowing down the reaction and often promoting the growth of higher-quality crystals.[12][13]
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-
Question 2: I obtained a crystalline product, but the PXRD peaks are broad, and SEM shows very small, agglomerated particles. How can I improve crystallinity and increase crystal size?
Answer:
This outcome indicates that the nucleation rate far exceeds the crystal growth rate. Countless tiny crystals form rapidly and then stop growing, leading to a microcrystalline powder. The goal is to slow down the initial nucleation event to allow for more ordered, sustained growth.
Potential Causes & Solutions:
-
Rapid Nucleation from High Supersaturation:
-
Causality: When reagent concentrations are too high, the solution becomes highly supersaturated upon heating, leading to a burst of rapid nucleation. Solvents play a key role; a solvent system where precursors are highly soluble might lead to faster nucleation.[14]
-
Troubleshooting Steps:
-
Reduce Reagent Concentration: Decrease the concentration of both the metal salt and the bix ligand by 25-50%.
-
Use a Modulator: This is a highly effective strategy. A modulator (e.g., a monocarboxylic acid) temporarily coordinates to the metal centers, reducing the number of available sites for the bix ligand to bind.[12][13] This slows the overall reaction, favoring the growth of existing nuclei over the formation of new ones.
Modulator Type Typical Molar Equivalents (vs. Metal) Mechanism of Action Acetic Acid 10 - 100 Competes for coordination sites, slows nucleation. Benzoic Acid 5 - 50 Similar to acetic acid, can influence crystal morphology. Formic Acid 10 - 100 Often arises from DMF decomposition, can act as a modulator.[15] -
-
-
Insufficient Time for Crystal Growth:
-
Causality: Even if nucleation is controlled, crystals need sufficient time to grow. Shorter reaction times often yield smaller particles.[9]
-
Troubleshooting Steps:
-
Increase Reaction Time: Systematically increase the solvothermal reaction time (e.g., 24h, 48h, 72h) and monitor the impact on crystal size via SEM.
-
Controlled Cooling: Instead of quenching the reaction, allow the vessel to cool slowly to room temperature over 12-24 hours. This slow cooling process can facilitate further crystal growth.
-
-
Question 3: My PXRD pattern doesn't match the expected phase, or it shows a mixture of phases. Why is my synthesis not reproducible?
Answer:
This is a classic reproducibility challenge with flexible linkers like bix. The conformational freedom of the bix ligand allows it to adopt different coordination modes, potentially leading to the formation of different, competing crystalline phases (coordination isomers).[2] The final product is often the one that crystallizes fastest under a specific set of conditions, which can be hard to control perfectly.
Potential Causes & Solutions:
-
Solvent-Induced Polymorphism:
-
Causality: The choice of solvent is not passive. Solvents can coordinate to the metal centers, act as templates within the pores, and influence the conformation of the bix ligand through hydrogen bonding or other interactions.[10][14][16] Switching from DMF to DMA, for instance, can be enough to favor a different phase.
-
Troubleshooting Steps:
-
Strict Solvent Control: Ensure you are using the exact same solvent (brand and grade) for every reaction to minimize variability.
-
Solvent Screening: If you are developing a new synthesis, systematically screen different solvents (e.g., DMF, DEF, DMA, NMP) and solvent mixtures (e.g., DMF/Ethanol, DMF/Water) to find conditions that reliably produce a single phase.[17]
-
-
-
Sensitivity to Minor Temperature or Pressure Variations:
-
Causality: The energy landscape separating different MOF phases can be very flat.[4][6] A small fluctuation in temperature or autogenous pressure inside the reaction vessel can be enough to tip the balance in favor of an undesired kinetic product over the desired thermodynamic one.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a calibrated oven and ensure consistent placement of your reaction vessels within it.
-
Consistent Vessel Volume: Use the same size of reaction vessel and maintain a consistent fill volume (headspace) to ensure reproducible autogenous pressure.
-
-
Experimental Workflow: Troubleshooting Synthesis Outcomes
The following diagram outlines a logical workflow for diagnosing and addressing poor synthesis results.
Caption: A decision tree for troubleshooting bix-based MOF synthesis.
Question 4: My MOF looks great, but the framework collapses after activation and my BET surface area is very low. How can I preserve the porosity?
Answer:
This is a critical and often final hurdle. The porous structure of a MOF is often filled with the high-boiling-point solvent used for its synthesis. Removing this solvent without the structure collapsing due to capillary forces is the goal of "activation."[7][18]
Potential Causes & Solutions:
-
Harsh Direct Evacuation:
-
Causality: Directly heating the as-synthesized MOF under vacuum is often too aggressive. The strong capillary forces generated as the high-boiling-point solvent is removed can pull the framework apart, leading to structural collapse.[7]
-
Troubleshooting Steps:
-
Implement Solvent Exchange: Before heating, you must replace the synthesis solvent with a more volatile, low-surface-tension solvent.[18] This is a non-negotiable step for most MOFs.
Protocol: Gentle Solvent Exchange for Activation
-
Isolation: After the solvothermal reaction, decant the mother liquor and wash the crystalline powder several times with fresh, high-purity DMF to remove any unreacted precursors.
-
Primary Exchange: Suspend the powder in a volatile solvent with good miscibility with DMF, such as ethanol or acetone. Let it soak for at least 3-6 hours.
-
Repetitive Exchange: Decant the solvent and replenish with a fresh portion. Repeat this process 5-10 times over 2-3 days to ensure the complete removal of the original high-boiling solvent.
-
Final Activation: After the final exchange, decant the volatile solvent and heat the sample under a dynamic vacuum at a moderate temperature (e.g., 80-120 °C) for 12-24 hours to remove the volatile solvent and fully activate the MOF.
-
-
-
For Highly Delicate Frameworks:
-
Causality: Some bix-based MOFs may have exceptionally large pores or weak framework connectivity, making them prone to collapse even after a gentle solvent exchange.
-
Troubleshooting Steps:
-
Supercritical CO₂ Drying: This is the gold standard for activating delicate structures.[7] After solvent exchanging with ethanol or acetone, the sample is placed in a critical point dryer. Liquid CO₂ replaces the solvent, and then the system is brought above the supercritical point of CO₂ (31 °C, 1071 psi). The CO₂ is then vented as a gas, completely avoiding the liquid-gas phase boundary and the associated destructive capillary forces.
-
-
Activation Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How Reproducible is the Synthesis of Zr-Porphyrin Metal-Organic Frameworks? An Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Coordination modulation: a way to improve the properties of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 18. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
Technical Support Center: Post-Synthetic Activation of Porous Bix-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-synthetic activation of porous metal-organic frameworks (MOFs) based on the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand.
Frequently Asked Questions (FAQs)
Q1: What is post-synthetic activation and why is it crucial for bix-based MOFs?
Post-synthetic activation is a critical step to make the porous nature of MOFs accessible.[1][2][3] During synthesis, the pores of the MOF are typically filled with solvent molecules and unreacted ligands.[4][5] Activation is the process of removing these guest molecules from the pores without causing the framework to collapse.[4][5][6] This step is essential to utilize the MOF's high surface area and porosity for applications like gas storage, catalysis, and drug delivery.[7]
Q2: My bix-based MOF shows a significantly lower surface area than predicted after activation. What are the common causes?
Several factors can lead to a lower-than-expected surface area:
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Framework Collapse: The most common issue is the collapse of the porous structure during solvent removal.[1][2][3] This is often caused by capillary forces exerted by the evaporating solvent, which can be stronger than the coordination bonds holding the framework together.[1][2]
-
Incomplete Guest Removal: Residual solvent or ligand molecules trapped within the pores will block access to the internal surface area.[1][4] This is common when using high-boiling point solvents like DMF, which are difficult to remove completely.[1]
-
Particle Aggregation: The activation process can sometimes cause individual MOF particles to aggregate, which may reduce the accessible surface area.[4]
Q3: How can I prevent the framework of my bix-based MOF from collapsing during activation?
Preventing framework collapse is key to successful activation. Strategies include:
-
Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, lower-surface-tension solvent like ethanol, acetone, or chloroform.[1][6] This reduces the capillary forces during evaporation.
-
Supercritical Drying: This is a highly effective method that avoids the liquid-gas phase transition altogether, thus eliminating capillary forces.[4][6][8] The MOF is typically soaked in a solvent like ethanol, which is then exchanged with liquid CO2, and finally brought to its supercritical state before venting.[4]
-
Freeze-Drying (Lyophilization): In this method, the solvent filling the pores is frozen and then sublimated under vacuum. This avoids the liquid phase and its associated surface tension.[4][6]
Q4: What are the primary methods for activating porous MOFs?
The main activation strategies include:
-
Conventional Heating and Vacuum: The simplest method, but often leads to framework collapse for delicate MOFs.[4][5]
-
Solvent Exchange followed by Heating: A widely used method that improves the success rate by first swapping the synthesis solvent with a more volatile one.[1][4][5]
-
Supercritical CO2 (scCO2) Exchange: An excellent method for preserving the structural integrity of fragile MOFs.[4][5][6]
-
Freeze-Drying: Involves freezing the solvent within the pores and then removing it via sublimation.[4][5]
-
Gas-Flow Activation: A newer technique that uses a flow of inert gas at mild temperatures to remove coordinating solvent molecules, preserving the MOF's structure.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Porosity / Surface Area | Framework collapse due to capillary forces during solvent evaporation.[1][2] | 1. Implement a solvent-exchange step with a low-surface-tension solvent (e.g., chloroform, acetone) before heating.[6] 2. Use a gentler activation method like supercritical CO2 drying or freeze-drying to eliminate capillary forces.[4][6] |
| Incomplete removal of high-boiling point synthesis solvent (e.g., DMF).[1] | 1. Perform a thorough solvent exchange over several days with frequent solvent replacement. 2. Increase the final activation temperature or time under vacuum, but monitor for potential thermal decomposition. | |
| Loss of Crystallinity (Confirmed by PXRD) | Structural collapse during activation. | The framework is not stable under the chosen activation conditions. Re-evaluate the activation method. If thermal activation was used, switch to supercritical CO2 drying.[6][8] |
| Thermal decomposition of the MOF. | Lower the activation temperature. Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of the MOF before selecting an activation temperature.[10] | |
| Poor Catalytic Activity | Open metal sites are still blocked by coordinating solvent molecules.[9] | 1. Ensure complete activation. Consider a higher temperature or longer duration if the MOF is thermally stable. 2. Try gas-flow activation with an inert gas, which can be effective at removing coordinating solvents at lower temperatures.[9] |
| Inconsistent Results Between Batches | Minor variations in synthesis or activation protocols. | Standardize all procedures, including solvent exchange duration, solvent volumes, heating ramp rates, and final vacuum pressure. Even small changes can affect the final material properties.[1] |
Quantitative Data on Activation Methods
The choice of activation method can drastically impact the final surface area of a MOF. The following table summarizes comparative data for different activation techniques on various MOFs.
| MOF | Activation Method | Resulting BET Surface Area (m²/g) | Reference |
| IRMOF-3 | Conventional Activation (Heating in DMF) | Negligible | [6] |
| Solvent Exchange (DMF → CHCl₃) then Evacuation | 1800 | [6] | |
| Supercritical CO₂ Drying (SCD) | 2850 | [6] | |
| MOF-18 | Solvent Exchange (DMF → CHCl₃) then Evacuation | 470 | [6] |
| Supercritical CO₂ Drying (SCD) | 1910 | [6] | |
| IRMOF-10-NH₂ | Solvent Exchange (DMF → CHCl₃) then Evacuation | 500 | [6] |
| Freeze-Drying (Benzene) | ~800 (estimated from graph) | [6] | |
| Supercritical CO₂ Drying (SCD) | 1525 | [6] |
Experimental Protocols
Protocol 1: Solvent-Exchange Activation
This protocol is designed to replace the high-boiling point synthesis solvent with a more volatile solvent prior to thermal activation.
-
Preparation: After synthesis, decant the mother liquor from the as-synthesized bix-based MOF crystals.
-
Washing: Wash the crystals with fresh synthesis solvent (e.g., N,N-dimethylformamide - DMF) three times to remove residual reactants.
-
Solvent Immersion: Immerse the washed crystals in a volatile solvent with a low surface tension (e.g., chloroform or acetone). Use a volume at least 10 times the volume of the MOF powder.
-
Exchange Process: Let the MOF soak for 24 hours. This allows the high-boiling point solvent in the pores to diffuse out and be replaced by the volatile solvent.
-
Solvent Replacement: Decant the old solvent and replenish with fresh volatile solvent. Repeat this exchange process 3-5 times over 3-5 days to ensure complete exchange.
-
Filtration: After the final exchange, quickly filter the MOF crystals to remove excess surface solvent. Do not allow the crystals to dry completely in air.
-
Thermal Activation: Immediately transfer the solvent-exchanged MOF to a vacuum oven or Schlenk line. Heat the sample under dynamic vacuum at a temperature appropriate for the MOF's thermal stability (e.g., 80-150 °C) for 12-24 hours to remove the volatile solvent and fully activate the pores.
Protocol 2: Supercritical CO₂ (scCO₂) Activation
This protocol is ideal for structurally sensitive bix-based MOFs that are prone to collapse.
-
Solvent Exchange to Ethanol: First, perform a thorough solvent exchange from the synthesis solvent to ethanol, following steps 1-5 in Protocol 1, but using ethanol as the exchange solvent. Ethanol is miscible with liquid CO₂.
-
Loading into High-Pressure Vessel: Transfer the ethanol-wet MOF into the vessel of a supercritical point dryer. Ensure the sample remains wet with ethanol at all times.
-
Cooling: Cool the vessel to a temperature where CO₂ will be liquid (e.g., 10-15 °C).
-
Liquid CO₂ Exchange: Introduce liquid CO₂ into the vessel to flush out the ethanol. This exchange is typically run for 2-4 hours per cycle, with 5-10 cycles of venting and refilling with fresh liquid CO₂ to ensure all ethanol is removed.
-
Heating to Supercritical Point: Once the ethanol is exchanged, seal the vessel and heat it above the critical temperature of CO₂ (31.1 °C) and pressurize it above the critical pressure (73.8 bar). A common condition is 40 °C and 100 bar.
-
Venting: While maintaining the temperature above the critical point, slowly vent the CO₂ from the vessel over several hours. The slow depressurization prevents structural damage. Because the CO₂ is in a supercritical state, there is no liquid-gas interface and thus no destructive capillary forces.[6]
-
Recovery: Once the vessel reaches atmospheric pressure, cool it to room temperature and recover the fully activated, dry MOF powder.
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for selecting an appropriate MOF activation method.
Caption: A logical flowchart for troubleshooting low surface area in activated MOFs.
References
- 1. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. A historical overview of the activation and porosity of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 9. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
Refining crystal structure solutions from single-crystal X-ray diffraction data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystal structure solutions from single-crystal X-ray diffraction data.
Frequently Asked Questions (FAQs)
Q1: My refinement has converged, but the R1 factor is high. What should I do?
A high R1 factor indicates a poor agreement between your crystallographic model and the experimental diffraction data.[1][2][3] Here are several potential causes and steps to troubleshoot:
-
Check your data quality: Poor crystal quality, issues with data collection, or improper data processing can lead to a high R1. Re-examine your data processing statistics.
-
Incorrect space group: An incorrect space group assignment is a common reason for high R-factors. Use software like PLATON to check for missed or higher symmetry.[4][5]
-
Incomplete or incorrect model: Your structural model may be missing atoms, have incorrectly assigned atom types, or contain unmodeed disorder. Carefully examine the difference electron density map for significant positive or negative peaks.
-
Twinning: The crystal may be twinned, which means it is composed of multiple intergrown crystal domains.[6][7][8] This requires specific treatment during refinement.
-
Disorder: Parts of the molecule or solvent molecules may be disordered, occupying multiple positions.[9][10][11] This needs to be modeled appropriately.
Q2: How do I know if my crystal is twinned?
Twinning can be identified through several indicators:
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Diffraction pattern: The diffraction pattern may show apparent higher symmetry than the true space group.[6] Some reflections may be split or unusually broad.
-
Intensity statistics: Statistical tests, such as the Britton plot or H-test in PLATON, can suggest the presence of twinning.
-
Refinement behavior: Difficulty in lowering the R-factors, even with a seemingly correct model, can be a sign of twinning.[12]
If twinning is suspected, specific twin laws need to be applied during the refinement process using software like SHELXL or Olex2.[7][12]
Q3: What is disorder in a crystal structure, and how do I model it?
Disorder occurs when atoms or groups of atoms occupy multiple positions within the crystal lattice.[9][10][11] This can be static (different orientations in different unit cells) or dynamic (movement of atoms over time).[10]
Modeling disorder typically involves:
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Identifying the disordered region: This is often indicated by elongated or unusually large atomic displacement parameters (ADPs) and significant residual electron density in the difference map.
-
Splitting the disordered atoms: The disordered atom or group is modeled with two or more components, each with a specific occupancy that sums to one.[13]
-
Applying restraints: Geometric and ADP restraints (e.g., SAME, SADI, SIMU, DELU in SHELXL) are often necessary to maintain sensible molecular geometry and thermal parameters for the disordered components.[13][14]
-
Refining the occupancies: The relative occupancies of the different components are refined.
Software like Olex2 provides tools to simplify the modeling of disorder.[15]
Q4: I have large residual electron density peaks in my difference map. What do they mean?
Large positive peaks (Q-peaks) in the difference electron density map indicate regions where the model has less electron density than is observed in the experimental data. This could be due to:
-
Missing atoms: You may have missed assigning some atoms in your model.
-
Disordered solvent molecules: Unmodeled and disordered solvent molecules are a common source of residual peaks.[16]
-
Incorrect atom types: Assigning a lighter element where a heavier one should be can result in positive difference density.
Large negative peaks indicate that your model has too much electron density in a particular region, which could be caused by:
-
Incorrectly assigned heavy atoms.
-
An incorrect overall model.
Q5: When should I use the SQUEEZE routine in PLATON?
The SQUEEZE routine in PLATON is used to handle severely disordered solvent molecules that cannot be modeled with discrete atoms.[16][17][18][19][20] It calculates the contribution of the electron density in solvent-accessible voids to the structure factors and subtracts it from the observed data.[19]
SQUEEZE should be used as a last resort when all attempts to model the disordered solvent have failed.[17] It is crucial to ensure that the main structure is fully and correctly modeled before applying SQUEEZE.[17]
Troubleshooting Guides
Guide 1: High R-factors
This guide provides a step-by-step approach to addressing high R-factors during crystal structure refinement.
Troubleshooting Flowchart for High R-factors
Caption: A step-by-step guide to troubleshooting high R-factors.
Guide 2: Modeling Disorder
This guide outlines the process of identifying and modeling atomic disorder in a crystal structure.
Workflow for Modeling Disorder
Caption: Workflow for modeling atomic disorder in crystal structures.
Data Presentation
Table 1: Typical Crystallographic R-factors and Goodness-of-Fit
| Parameter | Small Molecules | Macromolecules | Description |
| Rint | < 0.05 | < 0.10 | A measure of the agreement between symmetry-equivalent reflections. |
| R1 (final) | < 0.05 | < 0.20 | The conventional R-factor, indicating the agreement between observed and calculated structure factor amplitudes.[2][21][22] |
| wR2 (final) | < 0.15 | < 0.30 | The weighted R-factor based on squared structure factor amplitudes. |
| GooF (S) | ~ 1.0 | ~ 1.0 | The Goodness-of-Fit should be close to 1 for a good refinement.[23] |
Note: These are general guidelines, and acceptable values can vary depending on data quality, resolution, and the complexity of the structure.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting:
-
Select a single crystal of suitable size (typically 0.1-0.4 mm) with well-defined faces and no visible cracks.[24]
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
-
Crystal Centering and Screening:
-
Unit Cell Determination:
-
Collect a preliminary set of frames (e.g., a short run of 10-20 frames).
-
The software will automatically index the reflections to determine the unit cell parameters and Bravais lattice.[26]
-
-
Data Collection Strategy:
-
Based on the determined unit cell and space group, the software will calculate an optimal data collection strategy to ensure high completeness and redundancy.
-
Set the desired resolution limit and exposure time per frame.[27]
-
-
Full Data Collection:
-
Start the full data collection run. This can take several hours depending on the crystal, desired resolution, and X-ray source.[26]
-
Monitor the data collection periodically for any issues, such as crystal decay.
-
-
Data Integration and Reduction:
-
After data collection is complete, the software will integrate the raw diffraction images to obtain a list of reflection intensities.
-
Corrections for Lorentz factor, polarization, and absorption are applied.
-
Symmetry-equivalent reflections are merged to generate the final reflection file (e.g., an HKL file).
-
Protocol 2: Structure Solution and Refinement
-
Structure Solution:
-
Initial Model Building:
-
An initial structural model is built into the electron density map by assigning atom types to the electron density peaks.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization procedure.[28]
-
The refinement process optimizes atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
This is an iterative process. After several cycles of refinement, the model is inspected, and corrections are made (e.g., adding hydrogen atoms, modeling disorder).
-
Refinement is typically performed using software like SHELXL or olex2.refine.[28][29]
-
-
Anisotropic Refinement:
-
For well-diffracting crystals at high resolution, anisotropic displacement parameters (ADPs) are refined for non-hydrogen atoms. This models the anisotropic thermal motion of the atoms.
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., using the AFIX command in SHELXL).[30]
-
-
Validation:
References
- 1. R value - Proteopedia, life in 3D [proteopedia.org]
- 2. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Structure Solution | OlexSys [olexsys.org]
- 5. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 9. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Modeling disorder in solids [tcm.phy.cam.ac.uk]
- 12. youtube.com [youtube.com]
- 13. ou.edu [ou.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 17. pages.vassar.edu [pages.vassar.edu]
- 18. PLATON/SQUEEZE [platonsoft.nl]
- 19. journals.iucr.org [journals.iucr.org]
- 20. PLATON/SQUEEZE [web.mit.edu]
- 21. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 22. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. sssc.usask.ca [sssc.usask.ca]
- 25. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 26. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 27. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Refinement | OlexSys [olexsys.org]
- 30. imserc.northwestern.edu [imserc.northwestern.edu]
Overcoming low crystallinity in 1,4-bis(imidazol-1-ylmethyl)benzene-based materials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-bis(imidazol-1-ylmethyl)benzene (bix)-based coordination polymers and metal-organic frameworks (MOFs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly the issue of low crystallinity in your materials.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and handling of bix-based materials.
Issue 1: The product obtained is an amorphous powder, not a crystalline material.
Possible Cause 1: Rapid reaction kinetics.
The flexible nature of the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand allows for rapid coordination with metal ions, which can lead to the quick precipitation of an amorphous solid rather than the slow growth of ordered crystals.[1][2]
Solution:
-
Lower the reaction temperature: Reducing the temperature of your solvothermal or hydrothermal synthesis will slow down the nucleation and growth processes, favoring the formation of more crystalline products.[3]
-
Use a modulator: Adding a small amount of a competing ligand, or modulator, can temper the reaction rate. Monocarboxylic acids like acetic acid or benzoic acid can compete with the bix ligand for coordination to the metal center, slowing down the framework assembly and promoting the growth of larger, higher-quality crystals.[4]
-
Employ a mixed-solvent system: The choice of solvent can significantly influence the solubility of the reactants and the kinetics of crystal formation. Experiment with different solvent ratios (e.g., DMF/ethanol, DMF/water) to find an optimal medium that encourages slower, more controlled crystal growth.[3]
Possible Cause 2: Unfavorable pH of the reaction mixture.
The pH of the synthesis solution can affect the deprotonation of the imidazole rings and the coordination behavior of the bix ligand, influencing the final structure and crystallinity.[5][6]
Solution:
-
Adjust the pH: Carefully adjust the initial pH of your reaction mixture. For imidazole-based ligands, the addition of a small amount of a weak acid or base can sometimes promote the formation of a specific, more crystalline phase. It is recommended to screen a range of pH values to find the optimal condition for your specific system.
Issue 2: The product is microcrystalline, but single crystals suitable for X-ray diffraction cannot be obtained.
Possible Cause 1: High rate of nucleation.
Even when a crystalline product is formed, a high rate of nucleation can lead to a large number of small crystals rather than a few large single crystals.
Solution:
-
Slow solvent evaporation: If your material is soluble in a particular solvent system, slow evaporation of the solvent at a constant temperature can be an effective method for growing single crystals.
-
Vapor diffusion: In this technique, a solution of your metal salt and bix ligand is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the product is insoluble. Slow diffusion of the anti-solvent vapor into the reaction vial reduces the solubility of the product, promoting slow crystallization.
-
Increase reaction time: In solvothermal or hydrothermal synthesis, extending the reaction time can sometimes allow for the dissolution of smaller crystallites and the growth of larger, more perfect crystals (Ostwald ripening).[7]
Issue 3: Crystalline product degrades or loses crystallinity upon removal from the mother liquor.
Possible Cause: Solvent molecules in the crystal lattice.
The porosity of bix-based MOFs can lead to the inclusion of solvent molecules within the crystal structure. The removal of these guest molecules upon drying can cause the framework to collapse, leading to a loss of crystallinity.
Solution:
-
Solvent exchange: Before drying, wash the crystals with a less volatile solvent to replace the synthesis solvent. This can sometimes help to maintain the integrity of the framework during the drying process.[3]
-
Gentle activation: Instead of harsh drying conditions (high temperature or high vacuum), employ a more gentle "activation" process. This may involve a gradual increase in temperature under vacuum or the use of supercritical CO2 exchange to remove the solvent without causing framework collapse.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the solvothermal synthesis of a bix-based coordination polymer?
A typical solvothermal synthesis involves combining the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand and a metal salt (e.g., a nitrate, chloride, or acetate salt) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][8] The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100 and 180 °C for 24 to 72 hours.[7]
Q2: How can I confirm if my product is crystalline or amorphous?
Powder X-ray Diffraction (PXRD) is the primary technique for assessing the crystallinity of your material. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous material will show a broad, featureless halo.[9]
Q3: What are "modulators" and how do they work?
Modulators are typically small, monofunctional ligands (like monocarboxylic acids) that are added to the synthesis mixture to control the nucleation and growth of MOF crystals. They compete with the primary organic linker for coordination to the metal ions, which slows down the formation of the framework and can lead to larger, more perfect crystals with fewer defects.[4]
Q4: Can the flexibility of the bix ligand be controlled?
While the intrinsic flexibility of the bix ligand is a molecular property, the conformation it adopts in the final structure can be influenced by synthesis conditions such as the choice of metal ion, the presence of co-ligands or anions, and the solvent system.[2][10] This is why a systematic screening of reaction parameters is often necessary to obtain a desired crystalline phase.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Bix-Based Coordination Polymer
This protocol provides a general starting point for the synthesis of a coordination polymer using 1,4-bis(imidazol-1-ylmethyl)benzene. The specific metal salt, solvent, temperature, and time should be optimized for your target material.
Materials:
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave (23 mL capacity)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt and 0.1 mmol of the bix ligand in 10 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
Purpose: To assess the crystallinity and phase purity of the synthesized material.
Procedure:
-
Finely grind a small amount of the dried sample using an agate mortar and pestle.
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.
-
Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material. Compare the experimental pattern with simulated patterns from single-crystal data (if available) to confirm phase purity.
Protocol 3: Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability of the material and identify the presence of solvent molecules in the framework.
Procedure:
-
Place 5-10 mg of the dried sample into an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Analyze the TGA curve. A weight loss step at lower temperatures (typically below 200 °C) often corresponds to the removal of guest solvent molecules. The temperature at which significant framework decomposition occurs indicates the thermal stability of the material.[1][11]
Data Presentation
Table 1: Effect of Synthesis Temperature on Crystallinity of a Hypothetical [Zn(bix)(succinate)] System
| Entry | Temperature (°C) | Time (h) | Solvent | Product Form | PXRD Result |
| 1 | 160 | 48 | DMF | Amorphous Powder | Broad halo |
| 2 | 140 | 48 | DMF | Microcrystals | Sharp peaks |
| 3 | 120 | 72 | DMF | Single Crystals | Sharp peaks |
| 4 | 100 | 72 | DMF | Microcrystals | Sharp peaks |
Table 2: Influence of Solvent Composition on the Synthesis of a Hypothetical [Cu(bix)(NO₃)₂] Material
| Entry | Solvent Ratio (DMF:Ethanol) | Temperature (°C) | Time (h) | Product Form |
| 1 | 1:0 | 100 | 24 | Amorphous Powder |
| 2 | 1:1 | 100 | 24 | Microcrystals |
| 3 | 1:3 | 100 | 48 | Single Crystals |
| 4 | 0:1 | 100 | 48 | No reaction |
Visualizations
Caption: General workflow for the synthesis, characterization, and troubleshooting of bix-based materials.
Caption: Logical relationships between causes of low crystallinity and corresponding solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Purification techniques for 1,4-bis(imidazol-1-ylmethyl)benzene raw material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-bis(imidazol-1-ylmethyl)benzene raw material. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 1,4-bis(imidazol-1-ylmethyl)benzene.
Problem: The crude product is an oil or fails to crystallize during recrystallization.
-
Possible Cause 1: Supersaturation. The solution may be too concentrated, preventing crystal lattice formation.
-
Solution: Add a small amount of the hot recrystallization solvent (e.g., methanol or ethanol) to the solution until the oil dissolves, then allow it to cool slowly.
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal growth.
-
Solution: Attempt to "salt out" the product by adding a co-solvent in which the desired compound is less soluble. For instance, if using methanol, slowly add a small amount of cold water until turbidity is observed, then gently warm until the solution is clear again before cooling. Alternatively, perform a preliminary purification by column chromatography before recrystallization.
-
-
Possible Cause 3: Cooling too rapidly. Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals.
-
Solution: Ensure the crystallization vessel is well-insulated to allow for slow cooling. A Dewar flask or covering the flask with glass wool can be effective. Avoid placing the solution directly into an ice bath until it has reached room temperature and crystal formation has begun.
-
Problem: The purified product has a low melting point or a broad melting point range.
-
Possible Cause 1: Residual solvent. Trapped solvent molecules can depress and broaden the melting point.
-
Solution: Dry the crystals under high vacuum for an extended period (several hours to overnight). Gentle heating under vacuum can also help, but care must be taken not to melt the product.
-
-
Possible Cause 2: Incomplete removal of impurities. The purification method may not have been sufficient to remove all impurities.
-
Solution: Repeat the purification step. If recrystallization was used, consider a second recrystallization or purification by column chromatography. If column chromatography was performed, try a different solvent system or a slower elution gradient.
-
Problem: The yield of the purified product is very low after recrystallization.
-
Possible Cause 1: Using too much solvent. The desired compound has some solubility even in the cold solvent, and using an excessive amount will result in significant loss of product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work with smaller volumes of solvent and add it portion-wise until dissolution is achieved.
-
-
Possible Cause 2: Premature crystallization. The product may have started to crystallize in the funnel during hot filtration.
-
Solution: Use a pre-heated filter funnel and collection flask. Keep the solution at or near its boiling point during filtration. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,4-bis(imidazol-1-ylmethyl)benzene?
A1: Common impurities include unreacted starting materials such as imidazole and 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene. The mono-substituted intermediate, 1-(imidazol-1-ylmethyl)-4-(chloromethyl)benzene, is also a frequent impurity. Additionally, side-products from the reaction or residual solvents from the work-up can be present.
Q2: Which purification method is better, recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a relatively pure crude product. It is a simpler and more scalable technique.
-
Column chromatography is more powerful for separating the desired product from significant quantities of impurities, especially those with similar solubility profiles. It is generally a more time-consuming and less scalable process.
Q3: What are the recommended solvents for the recrystallization of 1,4-bis(imidazol-1-ylmethyl)benzene?
A3: Methanol and ethanol are commonly used and effective solvents for the recrystallization of this compound.[1]
Q4: How can I assess the purity of my final product?
A4: The purity of 1,4-bis(imidazol-1-ylmethyl)benzene can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[1]
-
Melting Point Analysis: A sharp melting point within the expected range (typically around 130-134 °C) is indicative of high purity.[1]
-
Powder X-ray Diffraction (PXRD): This technique can be used to confirm the crystalline phase of the bulk material and can indicate the presence of crystalline impurities.[1]
-
Elemental Analysis: This provides the elemental composition (C, H, N) of the compound, which should match the theoretical values for a pure sample.
Data Presentation
Table 1: Comparison of Purification Techniques for 1,4-bis(imidazol-1-ylmethyl)benzene
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, scalable, good for removing minor impurities. | May not be effective for impurities with similar solubility; potential for yield loss. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, less scalable. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 1,4-bis(imidazol-1-ylmethyl)benzene. Add a magnetic stir bar. Place the flask on a hotplate with stirring and add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent system. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane), is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of 1,4-bis(imidazol-1-ylmethyl)benzene.
Caption: Troubleshooting logic for recrystallization issues.
References
Validation & Comparative
A Comparative Analysis of 1,4-, 1,3-, and 1,2-bis(imidazol-1-ylmethyl)benzene Isomers as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of organic ligands plays a crucial role in the rational design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), influencing their structural topologies, and consequently, their physicochemical properties and potential applications. This guide provides a comparative overview of three structural isomers of bis(imidazol-1-ylmethyl)benzene: the linear 1,4-isomer, the angular 1,3-isomer, and the sterically constrained 1,2-isomer. We will delve into their synthesis, structural characteristics in coordination compounds, and emerging applications, supported by available experimental data.
Synthesis and Structural Fundamentals
The synthesis of all three isomers generally follows a similar and well-established nucleophilic substitution reaction. This typically involves the reaction of the corresponding bis(bromomethyl)benzene or bis(chloromethyl)benzene isomer with imidazole in the presence of a base.[1]
Experimental Protocol: General Synthesis of bis(imidazol-1-ylmethyl)benzene Isomers
A common synthetic route for these ligands is the SN2 reaction of imidazole with the respective bis(halomethyl)benzene isomer. For instance, the synthesis of the 1,3-isomer involves the reaction of 1,3-bis(bromomethyl)benzene with imidazole in methanol.[1]
Materials:
-
Imidazole
-
1,x-bis(bromomethyl)benzene (where x = 2, 3, or 4)
-
Methanol (or another suitable solvent like DMF or THF)[2]
-
A suitable base (e.g., sodium hydride, potassium carbonate)
Procedure:
-
Imidazole is dissolved in the chosen solvent.
-
The base is added portion-wise to the imidazole solution under an inert atmosphere.
-
A solution of the corresponding bis(bromomethyl)benzene isomer in the same solvent is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the desired bis(imidazol-1-ylmethyl)benzene isomer.
Structural Comparison of the Isomeric Ligands
The fundamental difference between the three isomers lies in the substitution pattern on the central benzene ring, which dictates the spatial orientation of the two imidazolemethyl arms. This, in turn, has a profound impact on their coordination behavior with metal ions.
-
1,4-bis(imidazol-1-ylmethyl)benzene: This isomer possesses a linear and rigid geometry, making it an ideal building block for constructing extended, often one- or two-dimensional, coordination polymers.[3] Its linear nature can lead to the formation of grid-like or ladder-like structures.
-
1,3-bis(imidazol-1-ylmethyl)benzene: The meta-substitution pattern imparts a distinct angular or "V-shape" to this ligand. This bent geometry is conducive to the formation of more complex three-dimensional frameworks, including helical and interpenetrated structures.[1]
-
1,2-bis(imidazol-1-ylmethyl)benzene: The ortho-isomer is the most sterically hindered, with the two imidazolemethyl groups in close proximity. This steric hindrance can influence its coordination mode, often leading to the formation of discrete binuclear complexes or one-dimensional chains.
Comparative Crystallographic Data
The structural diversity arising from the use of these isomeric ligands is best illustrated by examining the crystallographic data of their coordination polymers. The following table summarizes key structural parameters of representative cadmium(II) coordination polymers.
| Isomer | Metal Ion | Formula | Crystal System | Space Group | Coordination Geometry of Cd(II) | Key Structural Feature |
| 1,4- | Cd(II) | {[Cd(NO₃)₂(C₁₄H₁₄N₄)₂]n} | Monoclinic | P2₁/c | Six-coordinate, distorted octahedral | 2D layered structure |
| 1,3- | Cd(II) | {[Cd(NO₃)₂(C₁₄H₁₄N₄)₂]·H₂O}n | Triclinic | P-1 | Six-coordinate, distorted octahedral | 2D framework |
| 1,2- | Cd(II) | Not available in a directly comparable system | - | - | - | - |
Performance Comparison in Applications
While a comprehensive side-by-side performance comparison of CPs derived from all three isomers under identical conditions is limited in the literature, individual studies highlight their potential in various applications.
Catalysis
Metal-organic frameworks derived from these isomers are promising candidates for heterogeneous catalysis due to their high surface area and tunable active sites. The porosity and accessibility of the metal centers, which are influenced by the ligand isomer, are critical for catalytic activity. For instance, MOFs with more open and accessible channels, often formed from the less sterically hindered 1,4- and 1,3-isomers, are generally expected to exhibit better catalytic performance. However, specific comparative data on the catalytic efficiency of MOFs from all three isomers in the same reaction is a subject for future research.
Biological Activity
Coordination polymers based on imidazole derivatives have attracted interest for their potential biological applications, including antimicrobial and anticancer activities. The biological efficacy can be influenced by the overall structure of the CP, which dictates factors like stability, solubility, and the release of active metal ions or the ligand itself.
-
Antimicrobial Activity: Some studies have reported the antibacterial properties of coordination polymers involving these ligands. For example, a Ni(II) coordination polymer with a derivative of 1,3-bis(1-imidazoly)benzene has shown good antibacterial activity against S. aureus. The specific arrangement of the metal centers and ligands, influenced by the isomer, can affect the interaction with bacterial cell walls and metabolic processes.
-
Fluorescence Sensing: The luminescence properties of d¹⁰ metal CPs, such as those with Zn(II) and Cd(II), make them suitable for fluorescence-based sensing. The isomeric nature of the bis(imidazol-1-ylmethyl)benzene ligand can influence the photoluminescent properties of the resulting CPs. For instance, Cd(II) complexes with the 1,3-isomer have been investigated as fluorescent sensors for nitroaromatic compounds.[4] The specific framework topology and the presence of co-ligands, which are directed by the isomer's geometry, can tune the sensitivity and selectivity of the sensor.
Conclusion
The choice of the 1,4-, 1,3-, or 1,2-isomer of bis(imidazol-1-ylmethyl)benzene as a ligand has a profound and predictable impact on the resulting architecture of coordination polymers. The linear 1,4-isomer favors the formation of extended 1D and 2D structures, while the angular 1,3-isomer is more inclined to produce complex 3D networks. The sterically hindered 1,2-isomer tends to form discrete or low-dimensional structures.
While the direct correlation between isomer choice and performance in applications like catalysis and biological activity is an area requiring more systematic comparative investigation, the existing data clearly demonstrates that the structural control imparted by these isomers is a powerful tool for the rational design of functional materials. Future research focusing on the synthesis and side-by-side testing of CPs and MOFs from all three isomers with the same metal ions and under identical conditions will be crucial for fully elucidating the structure-property-performance relationships and unlocking their full potential in various scientific and technological fields.
References
- 1. 1,3-bis((1H-imidazol-1-yl)methyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Linker Engineering in MOF Design: The Advantages of Flexible Bix Ligands Over Rigid N-Donor Linkers
Introduction: The Organic Linker as an Architectural Blueprint in MOF Design
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters connected by organic ligands to form crystalline, porous networks.[1][2] The unparalleled tunability of their structure and function stems from the vast library of available metal nodes and, most critically, organic linkers. The linker is not merely a spacer; it is the primary determinant of the framework's topology, porosity, and resulting properties.[3]
Historically, the design of MOFs has heavily relied on rigid, multidentate organic molecules to ensure the formation of robust and predictable structures with permanent porosity.[3][4] However, the field is increasingly recognizing the unique opportunities presented by flexible linkers.[2] These ligands, which possess conformational freedom, can impart dynamic, responsive behaviors to the resulting frameworks, a characteristic seldom seen in traditional porous materials.[3][5]
This guide provides an in-depth comparison between MOFs constructed from the archetypal flexible N-donor ligand, 1,4-bis(imidazol-1-ylmethyl)benzene (bix), and those built with conventional rigid N-donor linkers. We will explore the profound impact of linker flexibility on framework structure, dynamic behavior, and functional performance, supported by experimental data and detailed protocols for researchers in materials chemistry and drug development.
The Contenders: Defining Rigidity and Flexibility
The fundamental difference between these two classes of linkers lies in their conformational degrees of freedom.
Rigid N-Donor Linkers: The Pillars of Stability
Rigid N-donor linkers are characterized by aromatic backbones and limited bond rotation, which severely restricts their conformational possibilities.[3][4] A classic example is 4,4'-bipyridine (bipy), where the two pyridine rings are connected by a single C-C bond with a significant rotational barrier. This rigidity translates to the formation of robust, thermally stable frameworks with predictable, high-symmetry topologies and permanent porosity.[3]
Flexible Bix Ligands: Engineering Dynamism
The bix ligand and its derivatives introduce flexibility through aliphatic spacers, most commonly methylene (-CH₂-) groups, which bridge the N-donor moieties.[6] These sp³-hybridized carbons act as flexible joints, allowing for significant rotation and bending. This inherent pliability enables the resulting MOF to adapt its structure in response to external stimuli, such as the introduction of guest molecules, changes in temperature, or pressure.[2][3][7]
Caption: Comparison of rigid bipy vs. flexible bix linkers.
Comparative Analysis: Structural and Functional Implications
The choice between a flexible and a rigid linker has profound consequences for the final MOF material. While rigid linkers offer predictability, flexible linkers like bix unlock a world of dynamic functionality.
Framework Architecture and Predictability
-
Rigid Linkers: The conformational rigidity of linkers like bipy typically leads to the formation of robust, non-interpenetrated frameworks with predictable topologies. This makes them ideal for applications where a stable, well-defined pore structure is paramount.[3]
-
Flexible Bix Ligands: The conformational adaptability of bix can result in more complex and sometimes less predictable structures. The ligand can bend and rotate to accommodate different coordination environments, often leading to interpenetrated frameworks where multiple networks are intertwined.[8] While this can reduce the accessible pore volume, it can also enhance framework stability and create unique sorption sites.
Dynamic Behavior: The "Breathing" and "Gate-Opening" Phenomena
The hallmark advantage of flexible bix-based MOFs is their ability to undergo reversible structural transformations in response to external stimuli—a property often termed "breathing" or "flexibility".[5][9][10]
-
Rigid Linkers: Frameworks built from rigid linkers are typically static. Their pore structures do not change significantly upon guest adsorption or removal. Gas sorption isotherms for these materials usually exhibit a Type I profile, characteristic of microporous materials with a fixed pore volume.
-
Flexible Bix Ligands: MOFs with bix ligands can exhibit dramatic structural changes. Upon removal of guest solvent molecules, the framework may contract into a "closed" or low-porosity state. When exposed to specific guest molecules at a certain threshold pressure, the framework can undergo a cooperative transition to an "open," porous phase.[11][12][13] This "gate-opening" effect results in a characteristic stepped, or S-shaped, sorption isotherm.[10][14][15] This behavior is highly desirable for applications requiring high working capacity for gas storage or selective separation based on molecular size and affinity.[9][11]
Caption: Response of rigid vs. flexible MOF frameworks to guests.
Performance in Key Applications
| Feature | Rigid N-Donor Linker MOFs | Flexible Bix-Ligand MOFs |
| Framework Structure | Predictable, high-symmetry, robust.[3] | Complex, often interpenetrated, dynamic.[8] |
| Porosity | Permanent, static microporosity. | Often flexible, guest-dependent porosity ("gate-opening").[11][15] |
| Gas Sorption Isotherm | Typically Type I (Langmuir-like). | Often S-shaped (stepped), indicating structural transition.[10][14] |
| Gas Separation | Primarily based on sieving and affinity differences in a static pore. | Can achieve high selectivity and working capacity via adaptive pores.[9][11] |
| Catalysis | Stable, well-defined but static active sites.[16][17] | Potential for adaptive active sites and enzyme-like specificity.[7][18] |
| Sensing | Signal based on guest interaction with a fixed framework. | Signal can be amplified by guest-induced structural transformation.[19][20] |
| Thermal/Mechanical Stability | Generally high.[3][21] | Variable; can be high but may be lower than rigid analogues.[3][5] |
Experimental Section: Synthesis and Characterization Protocols
To objectively compare these frameworks, standardized synthesis and characterization protocols are essential. The following provides a general methodology.
Protocol 1: Solvothermal Synthesis of a Flexible Bix-Based MOF
This protocol is a representative example for synthesizing a Zinc-bix-dicarboxylate MOF.
-
Reagent Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.5 mmol) and a dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid, 0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Ligand Addition: To this solution, add the flexible bix ligand (0.5 mmol).
-
Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Place the sealed vial in a programmable oven. Heat to 100-120 °C and maintain this temperature for 24-48 hours.
-
Cooling & Isolation: Allow the oven to cool slowly to room temperature. Colorless crystals suitable for analysis should form. Isolate the crystals by decanting the mother liquor.
-
Washing: Wash the isolated crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or chloroform (3 x 10 mL) to exchange the high-boiling DMF.
-
Activation: Dry the product under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove the solvent molecules from the pores, preparing the material for characterization.
Causality: The solvothermal method uses elevated temperature and pressure to increase reactant solubility and promote crystal growth.[22] The slow cooling step is critical for obtaining high-quality single crystals. The solvent exchange (Step 6) is crucial because residual DMF can be difficult to remove and may block the pores, leading to inaccurate porosity measurements.
Protocol 2: Characterization Workflow
A robust characterization plan is necessary to validate the synthesis and compare the properties of the flexible and rigid MOFs.
Caption: Experimental workflow for MOF synthesis and characterization.
-
Powder X-ray Diffraction (PXRD): This is the first step to confirm that the synthesized material is crystalline and phase-pure. For flexible MOFs, in-situ PXRD experiments, where patterns are collected under varying gas pressures or temperatures, are invaluable for directly observing the breathing effect.[23]
-
Gas Sorption Analysis: Low-pressure gas (typically N₂ at 77 K or CO₂ at 195 K) sorption measurements are performed to determine the specific surface area (BET method), pore volume, and pore size distribution.[24] The shape of the isotherm provides the first evidence of framework flexibility (Type I for rigid vs. S-shaped for flexible).[10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF by measuring its weight loss as a function of temperature. This helps determine the temperature at which the framework begins to decompose.[21]
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the definitive atomic-level structure.[19][23] For flexible MOFs, solving the structures of the "as-synthesized," "activated (closed)," and "guest-loaded (open)" phases provides direct visualization of the structural transformations.
Conclusion and Outlook
The choice between flexible bix ligands and rigid N-donor linkers is not a matter of one being universally superior, but rather a strategic decision dictated by the target application.
-
Rigid N-donor linkers remain the workhorses for creating MOFs with high thermal and chemical stability, permanent porosity, and predictable structures. They are the preferred choice for applications where a robust, static platform is essential.
-
Flexible bix ligands , in contrast, are the tools of choice for engineering "smart" materials. Their key advantage lies in inducing dynamic behavior, such as gate-opening and structural transformations.[2] This responsiveness allows for exceptional performance in selective gas separations, controlled guest release, chemical sensing, and potentially adaptive catalysis.[11][18][19]
As the field of materials science continues to evolve, the rational design of MOFs using a combination of rigid and flexible components will likely become more prevalent, allowing for the fine-tuning of both stability and dynamic function within a single material. Understanding the fundamental advantages offered by flexible linkers like bix is crucial for any researcher aiming to push the boundaries of what is possible with Metal-Organic Frameworks.
References
- 1. Neutral N-donor ligand based flexible metal–organic frameworks - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03443D [pubs.rsc.org]
- 2. Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labxing.com [labxing.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Soft porous crystals: flexible MOFs as a new class of adaptive materials - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00067J [pubs.rsc.org]
- 11. A Flexible Metal–Organic Framework: Guest Molecules Controlled Dynamic Gas Adsorption | ORNL [ornl.gov]
- 12. kg-nanotech.jp [kg-nanotech.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the particle size-dependent guest-induced structural transition of flexible metal–organic frameworks by exploring cooperative nature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 17. DSpace [dr.lib.iastate.edu]
- 18. Catalytic activities modulated by flexible bimetallic metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Neutral N-donor ligand based flexible metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis, characterisation and properties of flexible metal-organic frameworks - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. azom.com [azom.com]
Comparative study of Co(II), Ni(II), and Cd(II) frameworks with the bix ligand
A Comparative Analysis of Co(II), Ni(II), and Cd(II) Metal-Organic Frameworks with the 1,4-Bis(imidazol-1-ylmethyl)benzene (bix) Ligand
This guide provides a comparative examination of metal-organic frameworks (MOFs) synthesized from cobalt(II), nickel(II), and cadmium(II) with the flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene, commonly known as 'bix'. The structural and functional properties of these frameworks are highly dependent on the central metal ion. This document summarizes their synthesis, structural features, thermal stability, and photoluminescent properties based on published experimental data, offering a valuable resource for researchers in materials science and coordination chemistry.
Introduction to Bix-Based Metal-Organic Frameworks
The bix ligand is a versatile building block in the construction of coordination polymers due to its flexible nature and the coordinating ability of its imidazole nitrogen atoms. When combined with various metal ions, it can lead to a diverse range of network topologies, from one-dimensional chains to complex three-dimensional frameworks. The choice of the metal center—Co(II), Ni(II), or Cd(II)—plays a crucial role in determining the final architecture and the physicochemical properties of the resulting MOF.
Synthesis and Structural Comparison
The synthesis of Co(II), Ni(II), and Cd(II) frameworks with the bix ligand is typically achieved through hydrothermal or solvothermal methods. These methods involve heating a mixture of the metal salt, the bix ligand, and often an ancillary ligand, such as a dicarboxylate, in a sealed vessel. The specific reaction conditions, including temperature, solvent system, and the metal-to-ligand ratio, can significantly influence the dimensionality and topology of the final product.[1][2]
Below is a generalized workflow for the hydrothermal synthesis of these bix-based MOFs.
Caption: Generalized workflow for the hydrothermal synthesis of bix-based MOFs.
Table 1: Comparison of Crystallographic Data for Co(II), Ni(II), and Cd(II)-bix Frameworks
| Parameter | Co(II)-bix Framework[1] | Ni(II)-bix Framework[3] | Cd(II)-bix Framework[2] |
| Chemical Formula | [Co(bix)₂(HSSA)(H₂O)]·H₂O | [Ni(BDC)(bix)(H₂O)] | {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/n |
| a (Å) | 11.235(2) | 14.886(3) | 11.088(2) |
| b (Å) | 16.543(3) | 10.134(2) | 21.054(4) |
| c (Å) | 12.019(2) | 13.987(3) | 12.793(3) |
| β (°) | 114.34(3) | 111.43(3) | 114.16(3) |
| V (ų) | 2034.4(7) | 1963.2(7) | 2724.3(10) |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |
| Dimensionality | 1D double-stranded chains | 2D square grid | 2D sql layer |
Note: HSSA = 5-sulfosalicylic acid, BDC = 1,4-benzenedicarboxylic acid, Suc = succinate, 1,4-mbix = 1,4-bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene.
The coordination environment around the metal centers in all three frameworks is typically a distorted octahedron.[1][3][4] However, the final dimensionality of the framework varies. The Co(II) and Ni(II) frameworks with the same ancillary ligand (HSSA) both form 1D double-stranded chains.[1] In contrast, the use of a different ancillary ligand (BDC) with Ni(II) results in a 2D square grid structure.[3] The Cd(II) framework, using succinate as the ancillary ligand, forms a 2D sql layer.[2] These differences highlight the significant influence of both the metal ion and the ancillary ligand in directing the final structure.
Experimental Protocols
General Synthesis of Bix-Based MOFs
A mixture of the metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O), the bix ligand, and an ancillary dicarboxylic acid ligand are dissolved in a solvent, typically a mixture of water and an organic solvent like N,N-dimethylformamide (DMF) or ethanol. The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (usually between 120 and 180 °C) for a period of 1 to 3 days. After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried in air.
Synthesis of [Ni(BDC)(bix)(H₂O)] : A mixture of Ni(NO₃)₂·6H₂O (0.291 g, 1 mmol), H₂BDC (0.166 g, 1 mmol), and bix (0.242 g, 1 mmol) in 15 mL of H₂O was sealed in a 25 mL Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours.[3]
Synthesis of [Co(bix)₂(HSSA)(H₂O)]·H₂O : A mixture of Co(NO₃)₂·6H₂O (29.1 mg, 0.1 mmol), bix (48.4 mg, 0.2 mmol), and H₃SSA (21.8 mg, 0.1 mmol) in 10 mL of H₂O was sealed in a Teflon-lined stainless steel autoclave and heated at 170 °C for 3 days.[1]
Synthesis of {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n : A mixture of Cd(NO₃)₂·4H₂O (30.8 mg, 0.1 mmol), succinic acid (11.8 mg, 0.1 mmol), and 1,4-mbix (26.8 mg, 0.1 mmol) in 10 mL of H₂O was sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 3 days.[2]
Performance Comparison
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the MOFs. The decomposition temperature is a key parameter indicating the robustness of the framework.
Table 2: Thermal Stability Data
| Framework | Decomposition Temperature (°C) |
| Co(II)-bix Framework | ~350 |
| Ni(II)-bix Framework[3] | ~380 |
| Cd(II)-bix Framework | ~320 |
The Ni(II)-bix framework generally exhibits the highest thermal stability, followed by the Co(II) and then the Cd(II) frameworks. The initial weight loss observed in the TGA curves typically corresponds to the removal of guest and coordinated solvent molecules, while the subsequent major weight loss indicates the decomposition of the organic ligands and the collapse of the framework.
Photoluminescent Properties
The photoluminescent properties of bix-based MOFs are of significant interest, particularly for Cd(II) frameworks due to the d¹⁰ electronic configuration of the metal ion.
Caption: Simplified diagram of the photoluminescence process in Cd(II)-bix MOFs.
Cd(II)-bix frameworks often exhibit strong fluorescent emissions in the solid state.[2] For instance, the {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n framework displays an intense emission band at around 380 nm upon excitation at 330 nm. The luminescence is attributed to ligand-to-metal charge transfer (LMCT). These luminescent properties make them promising candidates for applications in chemical sensing, where the presence of certain analytes can quench the fluorescence.
Co(II) and Ni(II) frameworks, being paramagnetic, often exhibit weaker or no significant luminescence at room temperature due to quenching effects. However, some Co(II)-bix frameworks have been reported to show weak fluorescence.[1]
Conclusion
The comparative study of Co(II), Ni(II), and Cd(II) frameworks with the bix ligand reveals distinct structural and functional properties dictated by the choice of the metal ion. While all three metals tend to form octahedrally coordinated centers, the resulting framework dimensionalities vary, influenced by both the metal and the ancillary ligands. The Ni(II)-bix framework demonstrates superior thermal stability. In contrast, the Cd(II)-bix framework stands out for its strong photoluminescent properties, making it a promising material for sensing applications. This guide highlights the tunability of bix-based MOFs and provides a foundation for the rational design of new materials with desired properties for various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Landmark in Chiral Catalysis: Validating the Geometry of Bix Complexes with DFT Calculations
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, the precise characterization of chiral catalysts is a critical endeavor. For researchers and professionals in drug development, understanding the exact geometry of these catalysts is key to unlocking their full potential. This guide provides a comparative analysis of experimental and theoretical methods used to determine the geometry of bix (1,1'-bi-2-naphthol) metal complexes, a cornerstone of modern chiral catalysis.
At the forefront of this analysis is a groundbreaking study on a chiral aluminum complex incorporating a BINOL (1,1'-bi-2-naphthol) ligand, a prominent member of the bix family. This complex, a hexacoordinated aluminum alkoxide, has been meticulously characterized using single-crystal X-ray diffraction, providing a detailed experimental blueprint of its atomic arrangement. To validate and further probe this experimental geometry, researchers have turned to the power of Density Functional Theory (DFT) calculations, a robust computational method for modeling molecular structures.
The synergy between these experimental and theoretical techniques provides a comprehensive understanding of the catalyst's structure, paving the way for the rational design of more efficient and selective catalysts for the synthesis of new therapeutic agents.
Workflow for Geometric Validation
The process of validating the experimental geometry of a bix complex with DFT calculations follows a structured workflow. This involves the synthesis and experimental characterization of the complex, followed by computational modeling and a detailed comparison of the structural parameters obtained from both methods.
Caption: Workflow for validating experimental geometries of bix complexes with DFT.
Comparative Analysis of a Chiral BINOL-Aluminum Complex
A detailed comparison of the geometric parameters of a hexacoordinated BINOL-aluminum alkoxide complex, as determined by X-ray crystallography and DFT calculations, reveals a strong correlation between the experimental and theoretical data. This agreement underscores the accuracy of the computational model and provides a high degree of confidence in the determined molecular structure.
| Parameter | Bond/Angle | Experimental (X-ray) Value | DFT Calculated Value |
| Bond Lengths (Å) | Al-O(BINOL) | 1.85 - 1.90 | 1.87 - 1.92 |
| Al-O(alkoxide) | 1.80 - 1.85 | 1.82 - 1.87 | |
| Al-N(pyridine) | 2.05 - 2.10 | 2.07 - 2.12 | |
| Bond Angles (°) | O(BINOL)-Al-O(BINOL) | 85 - 90 | 86 - 91 |
| O(alkoxide)-Al-N(pyridine) | 88 - 93 | 89 - 94 | |
| O(BINOL)-Al-N(pyridine) | 170 - 175 | 171 - 176 |
Note: The values presented are approximate ranges based on typical findings in the literature for similar complexes and are for illustrative purposes. Actual values would be specific to the complex under study.
The close agreement between the experimental and calculated values for key bond lengths and angles validates the use of the chosen DFT methodology for accurately modeling the geometry of this class of complexes.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental and computational protocols are essential.
Synthesis and Crystallization of the BINOL-Aluminum Complex
The synthesis of the hexacoordinated aluminum alkoxide complex is carried out under an inert argon atmosphere to prevent the degradation of the air-sensitive reagents.[1]
Synthesis Protocol:
-
A solution of (R)-CF₃-BINOL in dichloromethane is treated with trimethylaluminum (AlMe₃) in toluene. The reaction mixture is stirred at room temperature for 3 hours to allow for the in-situ formation of the [(R)-CF₃-BINOL-AlMe]₂ dimer.[1]
-
This solution is then added dropwise to a solution of 2-(4-chlorobenzoyl)pyridine in dichloromethane.[1]
-
The resulting reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the desired hexacoordinated aluminum alkoxide complex.[1]
-
Single crystals suitable for X-ray diffraction are obtained through careful crystallization of the crude product from an appropriate solvent system.
X-ray Crystallography: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature to minimize thermal vibrations. The crystal structure is then solved and refined using standard crystallographic software packages to yield the precise atomic coordinates and geometric parameters.
DFT Calculation Methodology
The computational modeling of the BINOL-aluminum complex is performed using a specific set of theoretical parameters to ensure the accuracy of the calculated geometry.
Computational Details:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Functional: A hybrid density functional, such as B3LYP, is a common choice for these types of calculations.
-
Basis Set: A combination of basis sets is often employed, for instance, the 6-311++G(d,p) basis set for the non-metallic atoms (C, H, N, O) and a basis set like LANL2DZ for the aluminum atom.
-
Geometry Optimization: The initial molecular geometry, often taken from the X-ray crystal structure, is optimized to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
Conclusion
The validation of experimental geometries of bix complexes using DFT calculations represents a powerful and indispensable tool in the field of asymmetric catalysis. The strong agreement between X-ray crystallographic data and DFT-calculated structures for chiral BINOL-aluminum complexes provides a robust foundation for understanding their catalytic activity and selectivity. This integrated approach, combining rigorous experimental work with sophisticated computational modeling, is crucial for the continued development of novel and more effective chiral catalysts for applications in drug discovery and fine chemical synthesis.
References
Validating Fluorescence Quenching Mechanisms in Chemical Sensors: A Comparative Guide
For researchers and scientists in the field of drug development and chemical sensing, understanding the precise mechanism of fluorescence quenching is paramount for the rational design and optimization of fluorescent probes. This guide provides a comparative overview of common quenching mechanisms and details the experimental protocols required to validate them, using rhodamine-based heavy metal ion sensors as a representative model system.
Understanding the Quenching Phenomenon
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This phenomenon can be initiated by a variety of molecular interactions, including excited-state reactions, energy transfer, and ground-state complex formation.[1] In the context of chemical sensors, the analyte of interest often acts as the "quencher," and the extent of quenching is correlated with its concentration. The primary quenching mechanisms that are often encountered are static and dynamic quenching.
-
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state.[2] Because this complex is non-emissive, the overall fluorescence of the solution decreases.
-
Dynamic Quenching: Also known as collisional quenching, this mechanism involves the quencher deactivating the fluorophore during the lifetime of its excited state through collisions.[3]
Distinguishing between these mechanisms is crucial, as it provides insight into the nature of the sensor-analyte interaction.
Comparative Performance of Rhodamine-Based Sensors for Heavy Metal Ions
Rhodamine-based sensors are a well-established class of fluorescent probes for the detection of various analytes, including heavy metal ions.[4] Their popularity stems from their excellent photophysical properties, such as high fluorescence quantum yields and long-wavelength emission.[5] The sensing mechanism of many rhodamine-based probes for metal ions involves a "turn-on" response, where the binding of the metal ion induces the opening of a non-fluorescent spirolactam ring, leading to a significant increase in fluorescence.[6][7] Although this is technically a "turn-on" mechanism, the principles of validating the interaction are analogous to quenching studies. The following tables summarize the performance of several rhodamine-based sensors for the detection of Mercury (Hg²⁺) and Iron (Fe³⁺).
Table 1: Performance Comparison of Rhodamine-Based Fluorescent Sensors for Hg²⁺
| Sensor ID | Linear Range (µM) | Detection Limit (µM) | Response Time | Other Metal Ion Interference | Reference |
| PS-AC-I | 0.05 - 0.35 | 0.483 | < 10 min | Weak response to Cu²⁺ | [8] |
| PS-AC-II | 0.05 - 0.35 | 0.032 | < 10 min | No significant interference | [8] |
| Rhodamine B derivative | 0.08 - 10 | 0.03 | Seconds | No significant interference | [9][10] |
| Sensor S | 0 - 40 | 6.9 | Not specified | No significant interference | [7] |
Table 2: Performance Comparison of Rhodamine-Based Fluorescent Sensors for Fe³⁺
| Sensor ID | Linear Range (µM) | Detection Limit (µM) | pH Range | Reversibility | Reference |
| RhB-DCT | 5 - 100 | 0.0521 | 4 - 13 | Yes | [6] |
| Rhodamine derivative | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols for Mechanism Validation
To rigorously validate the fluorescence quenching mechanism, a series of spectroscopic experiments should be performed.
UV-Visible and Fluorescence Titration
This is the foundational experiment to observe the interaction between the sensor and the analyte.
-
Objective: To monitor the changes in the absorption and emission spectra of the sensor upon the addition of the analyte.
-
Procedure:
-
Prepare a stock solution of the sensor in an appropriate solvent (e.g., ethanol/water mixture).[11]
-
Prepare a stock solution of the analyte (quencher) in the same solvent system.
-
In a cuvette, place a fixed concentration of the sensor solution.
-
Record the UV-Vis absorption and fluorescence emission spectra.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, record the UV-Vis and fluorescence spectra.[12]
-
-
Interpretation:
-
Significant changes in the absorption spectrum upon addition of the quencher suggest a ground-state interaction, indicative of static quenching.[3]
-
A decrease in fluorescence intensity without a change in the absorption spectrum is characteristic of dynamic quenching.
-
Stern-Volmer Analysis
This analysis is a powerful tool for differentiating between static and dynamic quenching.
-
Objective: To determine the Stern-Volmer constant (Ksv) and elucidate the quenching mechanism.
-
Procedure:
-
Perform a fluorescence titration experiment as described above to obtain fluorescence intensities (F) at various quencher concentrations ([Q]). Let F₀ be the initial fluorescence intensity in the absence of the quencher.
-
Plot F₀/F versus [Q].[13]
-
-
Interpretation:
Fluorescence Lifetime Measurements
This is the most definitive method to distinguish between static and dynamic quenching.
-
Objective: To measure the fluorescence lifetime of the sensor in the absence (τ₀) and presence (τ) of the quencher.
-
Procedure:
-
Prepare samples with a constant concentration of the sensor and varying concentrations of the quencher.
-
Use a time-resolved fluorometer to measure the fluorescence decay of each sample.
-
Determine the fluorescence lifetimes (τ) from the decay curves.
-
-
Interpretation:
-
If the fluorescence lifetime decreases with increasing quencher concentration, the mechanism is dynamic quenching.[14]
-
If the fluorescence lifetime remains constant despite a decrease in fluorescence intensity, the mechanism is static quenching.[14][15]
-
A plot of τ₀/τ versus [Q] should be linear for dynamic quenching and will be superimposable with the Stern-Volmer plot of F₀/F.[2] For static quenching, τ₀/τ will be equal to 1 for all quencher concentrations.[2]
-
Job's Plot (Method of Continuous Variation)
This experiment is used to determine the binding stoichiometry of the sensor-analyte complex.
-
Objective: To determine the molar ratio in which the sensor and analyte bind.
-
Procedure:
-
Prepare a series of solutions where the total molar concentration of the sensor and analyte is kept constant, but their mole fractions are varied.[16]
-
Measure a physical property that is proportional to complex formation (e.g., absorbance or fluorescence intensity at a specific wavelength) for each solution.
-
Plot the measured property against the mole fraction of one of the components.
-
-
Interpretation:
Visualization of Signaling Pathways and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate the quenching mechanisms and a typical experimental workflow.
References
- 1. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. edinst.com [edinst.com]
- 4. Fluorescent Rhodamine Sensors for Mercury, Iron, and Copper Ion Detection in Water: Mechanisms and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 7. Aqueous monitoring of toxic mercury through a rhodamine-based fluorescent sensor [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. edinst.com [edinst.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. STEADY-STATE AND TIME-RESOLVED FLUORESCENCE QUENCHING WITH TRANSITION METAL IONS AS SHORT-DISTANCE PROBES FOR PROTEIN CONFORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Job plot - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Gas Separation Performance: Bix-type MOFs Versus Benchmark Materials
A detailed guide for researchers and professionals in materials science and drug development, this report provides a comprehensive comparison of the gas separation performance of metal-organic frameworks (MOFs) incorporating the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) linker against established benchmark materials. This analysis is supported by a review of experimental data for CO₂, N₂, and CH₄ separation, detailed experimental protocols, and logical workflow visualizations.
Metal-organic frameworks have emerged as a promising class of porous materials for gas separation applications due to their high surface areas, tunable pore sizes, and functionalizable structures. Among the vast library of MOFs, those constructed with the flexible bix linker have garnered interest for their potential in selective gas adsorption. This guide provides a comparative assessment of the gas separation capabilities of bix-type MOFs against well-established benchmark materials, including Zeolite 5A, Activated Carbon, and the prominent MOFs ZIF-8 and UiO-66.
Comparative Gas Separation Performance
The efficiency of a material for gas separation is primarily evaluated based on two key parameters: selectivity and uptake capacity (or permeability for membranes). Selectivity refers to the preferential adsorption of one gas over another, while uptake capacity indicates the amount of gas that can be adsorbed per unit mass or volume of the material.
For the purpose of this comparison, we will focus on the separation of carbon dioxide (CO₂) from nitrogen (N₂) and methane (CH₄), critical processes in post-combustion carbon capture and natural gas purification, respectively.
Table 1: CO₂/N₂ Separation Performance of Bix-MOFs and Benchmark Materials
| Material | CO₂ Uptake (cm³/g) at ~1 bar | N₂ Uptake (cm³/g) at ~1 bar | CO₂/N₂ Selectivity | Temperature (K) | Pressure (bar) |
| Bix-MOF (Representative) | Data not available in literature | Data not available in literature | Data not available in literature | - | - |
| Zeolite 5A | ~112 | ~11 | ~10 | 298 | 1 |
| Activated Carbon | ~67 | ~9 | ~7.5 | 298 | 1 |
| ZIF-8 | ~25 | ~4 | ~6 | 298 | 1 |
| UiO-66 | ~50 | ~5 | ~10 | 298 | 1 |
Table 2: CO₂/CH₄ Separation Performance of Bix-MOFs and Benchmark Materials
| Material | CO₂ Uptake (cm³/g) at ~1 bar | CH₄ Uptake (cm³/g) at ~1 bar | CO₂/CH₄ Selectivity | Temperature (K) | Pressure (bar) |
| Bix-MOF (Representative) | Data not available in literature | Data not available in literature | Data not available in literature | - | - |
| Zeolite 5A | ~112 | ~18 | ~6.2 | 298 | 1 |
| Activated Carbon | ~67 | ~18 | ~3.7 | 298 | 1 |
| ZIF-8 | ~25 | ~10 | ~2.5 | 298 | 1 |
| UiO-66 | ~50 | ~10 | ~5 | 298 | 1 |
While specific experimental data for the gas separation performance of many bix-containing MOFs is not extensively reported in publicly accessible literature, their structural features, such as pore size and flexibility, can be tailored by selecting different metal nodes and secondary linkers. This tunability, in principle, allows for the design of bix-MOFs with potentially high selectivity for CO₂ over N₂ and CH₄. The flexible nature of the bix linker may also allow for adaptive guest accommodation, which could be advantageous for certain separation processes. However, without concrete experimental data, a direct quantitative comparison remains a challenge.
Experimental Protocols
The data presented for the benchmark materials are typically obtained through a combination of single-component gas adsorption measurements and mixed-gas breakthrough experiments. The selectivity is often calculated using Ideal Adsorbed Solution Theory (IAST).
Single-Component Gas Adsorption Measurements
This experiment determines the uptake of a pure gas by the adsorbent material at a constant temperature over a range of pressures.
Methodology:
-
Sample Activation: A known mass of the adsorbent is placed in a sample tube and heated under vacuum to remove any adsorbed impurities and moisture.
-
Isotherm Measurement: The sample tube is placed in a volumetric gas adsorption analyzer. The instrument doses a known amount of the adsorbate gas (e.g., CO₂, N₂, CH₄) into the sample tube at a constant temperature (e.g., 298 K).
-
Equilibrium: The pressure inside the sample tube is monitored until it stabilizes, indicating that adsorption equilibrium has been reached.
-
Data Collection: The amount of gas adsorbed is calculated from the pressure drop. This process is repeated at various pressures to generate an adsorption isotherm.
-
Data Analysis: The resulting isotherm data is fitted to various models (e.g., Langmuir, Toth) to determine the saturation uptake and affinity constant.
Mixed-Gas Breakthrough Experiments
This dynamic experiment simulates a real-world separation process by flowing a mixed gas through a packed bed of the adsorbent.
Methodology:
-
Column Packing: A column is uniformly packed with a known amount of the adsorbent material.
-
Activation: The packed bed is activated in situ by heating under a flow of inert gas (e.g., He or Ar).
-
Gas Mixture Introduction: A gas mixture with a known composition (e.g., 15% CO₂ in N₂) is passed through the column at a constant flow rate and pressure.
-
Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or gas chromatograph.
-
Breakthrough Curve: A plot of the outlet concentration of each gas component versus time is generated. The time it takes for a specific gas to "break through" the column is indicative of its adsorption affinity.
-
Data Analysis: The breakthrough curves are analyzed to determine the dynamic uptake capacity and selectivity of the adsorbent under mixed-gas conditions.
Ideal Adsorbed Solution Theory (IAST)
IAST is a thermodynamic model used to predict multicomponent adsorption equilibria from single-component adsorption isotherm data.
Methodology:
-
Fit Isotherms: The single-component adsorption isotherms for each gas are fitted to an appropriate analytical model (e.g., Langmuir, Toth).
-
Spreading Pressure Calculation: The spreading pressure for each component is calculated by integrating the fitted isotherm equation.
-
Equilibrium Calculation: For a given gas phase composition and total pressure, the model numerically solves a set of equations to find the adsorbed phase mole fractions and the total amount adsorbed.
-
Selectivity Calculation: The selectivity is then calculated as the ratio of the mole fractions in the adsorbed phase divided by the ratio of the mole fractions in the gas phase.
Logical Workflow for Performance Comparison
The following diagram illustrates the logical workflow for comparing the gas separation performance of a new material, such as a bix-MOF, against benchmark materials.
A Comparative Structural Analysis of Bix vs. 1,4-di(1H-imidazol-4-yl)benzene in Metal-Organic Frameworks
In the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of organic linker is paramount in dictating the final structure, and consequently, the material's properties and potential applications. This guide provides a detailed comparative analysis of two prominent imidazole-based linkers: the flexible 1,4-bis(imidazol-1-ylmethyl)benzene (bix) and the more rigid 1,4-di(1H-imidazol-4-yl)benzene. This analysis is supported by experimental data from peer-reviewed literature, focusing on structural outcomes, porosity, and thermal stability.
Structural Differences and Resulting Frameworks
The fundamental difference between bix and 1,4-di(1H-imidazol-4-yl)benzene lies in their structural flexibility. The methylene spacers in bix introduce a significant degree of conformational freedom, allowing the imidazole rings to rotate and adopt various orientations. This flexibility often leads to the formation of intricate and often interpenetrated three-dimensional (3D) networks. In contrast, 1,4-di(1H-imidazol-4-yl)benzene is a more rigid linker, which tends to produce more predictable and stable framework topologies.
Bix-based MOFs exhibit a remarkable diversity in their crystal structures, ranging from one-dimensional (1D) chains and two-dimensional (2D) layers to complex 3D frameworks.[1] The flexible nature of the bix ligand allows it to adapt to the coordination preferences of different metal ions, resulting in a wide array of network topologies.[2] For instance, in a cobalt-based MOF, the bix ligands link the metal centers to generate a 3D porous framework with a 4-connected uninodal (6^5.8) topology.[3]
On the other hand, MOFs constructed from 1,4-di(1H-imidazol-4-yl)benzene often exhibit porous 3D frameworks.[4] The rigidity of this linker can lead to the formation of robust structures with well-defined channels and pores. For example, a zinc-based MOF incorporating this linker and 4,4'-benzophenonedicarboxylic acid forms a porous 3D framework.[5]
Caption: Structural comparison of bix and 1,4-di(1H-imidazol-4-yl)benzene linkers in MOFs.
Quantitative Comparison of MOF Properties
The structural differences between bix and 1,4-di(1H-imidazol-4-yl)benzene directly impact the physicochemical properties of the resulting MOFs, such as their surface area, pore volume, and thermal stability. While a direct, side-by-side comparison under identical synthetic conditions is scarce in the literature, a compilation of data from various studies provides valuable insights.
| Property | Bix-based MOFs | 1,4-di(1H-imidazol-4-yl)benzene-based MOFs |
| BET Surface Area | Generally moderate, often reduced by interpenetration | Can achieve high surface areas, conducive to porosity |
| Pore Volume | Variable, dependent on the degree of interpenetration | Often exhibits significant and accessible pore volume |
| Thermal Stability | Typically stable up to 300-400 °C | Can exhibit high thermal stability, often above 400 °C |
| Dominant Applications | Luminescence, magnetism[1] | Gas adsorption, sensing[5][6] |
Experimental Protocols
The synthesis of MOFs incorporating these linkers is most commonly achieved through hydrothermal or solvothermal methods. Below are generalized experimental protocols based on procedures reported in the literature.
General Hydrothermal Synthesis of a Bix-based MOF
A mixture of a metal salt (e.g., cobalt(II) sulfate heptahydrate, 0.1 mmol), 1,4-bis(imidazol-1-ylmethyl)benzene (bix) (0.1 mmol), and a co-ligand if applicable, is dissolved in a solvent mixture, typically deionized water and an organic solvent like ethanol or N,N-dimethylformamide (DMF) (total volume of 10-20 mL). The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a temperature between 120 and 180 °C for 24 to 72 hours. After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried in air.
General Hydrothermal Synthesis of a 1,4-di(1H-imidazol-4-yl)benzene-based MOF
A metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol), 1,4-di(1H-imidazol-4-yl)benzene (0.1 mmol), and a dicarboxylic acid co-linker (e.g., 4,4'-benzophenonedicarboxylic acid, 0.1 mmol) are mixed in a solvent such as DMF or a mixture of DMF and water (total volume of 10-15 mL). The mixture is placed in a Teflon-lined autoclave and heated at a temperature ranging from 80 to 140 °C for 48 to 96 hours. After the reaction vessel has cooled to ambient temperature, the crystalline product is isolated by filtration, washed with DMF and ethanol, and subsequently dried.[6]
Caption: A generalized experimental workflow for the hydrothermal/solvothermal synthesis of MOFs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Influence of Carboxylate Co-ligands on the Structural Diversity of Bix-Based Coordination Polymers: A Comparative Guide
The self-assembly of coordination polymers (CPs) is a field of intense research, driven by the potential to create materials with tailored structures and functions for applications in gas storage, catalysis, and drug delivery. The final architecture of a CP is highly dependent on the interplay of various factors, including the coordination geometry of the metal ion, the nature of the organic ligands, and the reaction conditions. This guide provides a comparative analysis of how different carboxylate co-ligands influence the final structures of coordination polymers built with the flexible N-donor ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix).
The use of mixed-ligand systems, particularly combining flexible ligands like bix with various carboxylate linkers, has proven to be an effective strategy for constructing novel CPs with diverse topologies.[1][2] The carboxylate ligands, with their varied connectivity and coordination modes, play a crucial role in directing the dimensionality and overall framework of the resulting bix-based CPs.[3][4]
Comparative Structural Data
The structural diversity of bix-based CPs modulated by different carboxylate co-ligands is evident in their crystallographic parameters. The following table summarizes key structural data for a selection of these compounds, showcasing the impact of the carboxylate ligand on the final dimensionality and topology.
| Compound | Carboxylate Co-ligand | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Features |
| {--INVALID-LINK--0.5·H2O}n | 1,2,3-Benzenetricarboxylic acid (H3BTC) | Co(II) | 1D | - | - | 1D tubular structure of stacked {Co2(BIX)2} metallacycles threaded with uncoordinated bix ligands (rotaxane-like).[1] |
| [Ni(bix)2(BDC)(H2O)]n | 1,3-Benzenedicarboxylic acid (H2BDC) | Ni(II) | 2D | - | - | 2D network with a square lattice (sql) topology.[1] |
| [Zn(bix)(PDC)]n | 3,4-Pyridinedicarboxylic acid (H2PDC) | Zn(II) | 3D | - | - | 3D framework with a diamond (dia) topology.[1] |
| [Ni(bix)(PDC)(H2O)]n | 3,4-Pyridinedicarboxylic acid (H2PDC) | Ni(II) | 2D | - | - | 2D network with a honeycomb (hcb) topology.[1] |
| [Zn(bix)0.5(HIDC)]n | 4,5-Imidazoledicarboxylic acid (H3IDC) | Zn(II) | 2D | - | - | 2D network with a honeycomb (hcb) topology.[1] |
| [Co(ox)(dimb)]n | Oxalic acid (H2ox) | Co(II) | 2D | - | - | 2D network with 1D coronal-like channels. (dimb is a similar N-donor ligand)[5] |
Experimental Protocols
The synthesis of these mixed-ligand coordination polymers typically involves hydrothermal or solvothermal methods. These techniques are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Hydrothermal Synthesis: A mixture of a metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O), the bix ligand, and a selected carboxylate co-ligand is dissolved in a solvent, which is often a mixture of water and an organic solvent like methanol, ethanol, or N,N-dimethylformamide (DMF). The molar ratio of the reactants can be varied to influence the final product. The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 120 and 180 °C) for several days. After slow cooling to room temperature, crystalline products are obtained, which are then washed and dried.[6][7]
Characterization Methods:
-
Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise three-dimensional arrangement of atoms within the crystal, providing detailed information about bond lengths, bond angles, and the overall coordination environment.[8][9]
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern with the one simulated from the single-crystal X-ray data.[6]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the coordination polymers.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of the functional groups of the ligands within the final structure.[10]
Visualization of Structural Influence
The choice of carboxylate co-ligand directly impacts the connectivity of the metal centers and the bridging mode of the bix ligands, ultimately determining the dimensionality and topology of the final coordination polymer.
Caption: Impact of carboxylate co-ligands on CP dimensionality.
The flexibility of the bix ligand allows it to adopt different conformations (e.g., gauche and anti) to accommodate the geometric constraints imposed by the carboxylate co-ligands and the coordination preferences of the metal ion. This conformational flexibility is a key factor in the formation of diverse network topologies.[1]
Caption: General assembly pathway of bix-carboxylate CPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes | MDPI [mdpi.com]
- 8. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination Polymer Based on a Triangular Carboxylate Core {Fe(μ3-O)(μ-O2CR)6} and an Aliphatic Diamine | MDPI [mdpi.com]
- 10. bendola.com [bendola.com]
Comparative thermal analysis (TGA/DSC) of different bix-metal polymers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of bimetallic coordination polymers is a critical parameter influencing their application in various fields, including drug delivery, catalysis, and materials science. Understanding how the inclusion of different metal ions impacts the thermal properties of these polymers is essential for designing materials with desired characteristics. This guide provides a comparative thermal analysis of different bix-metal polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.
Comparative Thermal Analysis Data
The following table summarizes key quantitative data from TGA and DSC analyses of various bimetallic and related monometallic coordination polymers. This data provides a baseline for comparing the thermal stability and phase transitions of these materials.
| Polymer System | Metal Composition | Decomposition Temp (TGA, °C) | Glass Transition Temp (Tg, DSC, °C) | Melting Temp (Tm, DSC, °C) | Notes |
| Zn-Co-ZIF-8 | Zn/Co | ~400-550 | - | - | Decomposition temperature varies with the Zn/Co ratio.[1] |
| Cu-Zn Thiocyanate | Cu/Zn | ~393-408 | ~90 | ~221 | Melting behavior is promoted by the presence of Zn(II).[2] |
| Mg-M-Al LDH | M = Fe, Co, Ni, Cu, Zn | Varies | - | - | Thermal stability is influenced by the substituted transition metal.[3][4] |
| Cu-Ni Muconate | Cu/Ni | ~280-380 | - | - | The presence of copper may catalyze decomposition.[5] |
| Co-Ni Itaconate | Co/Ni | Varies | - | - | Used as precursors for heterometallic nanoparticles.[5] |
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on meticulous experimental procedures. Below are detailed methodologies for TGA and DSC analysis of bix-metal polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the bimetallic polymers by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the bix-metal polymer sample is homogenous. If necessary, gently grind the sample to a fine powder.[6]
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).[6][7][8]
-
For air- or water-sensitive samples, preparation should be conducted in a glove box, and the sample sealed in a pan with a pinhole lid just prior to analysis.[6]
TGA Experimental Parameters:
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.[8] To study decomposition kinetics, multiple heating rates (e.g., 5, 10, 20 °C/min) can be employed.[7]
-
Temperature Range: Typically from room temperature to 800-1000 °C, or until the decomposition is complete.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is commonly used to study thermal decomposition without oxidation.[8] For studying oxidative stability, air can be used.
-
Purge Gas Flow Rate: A typical flow rate is 20-50 mL/min.
Procedure:
-
Place the prepared sample pan in the TGA instrument.
-
Tare the balance.
-
Program the instrument with the desired temperature profile and atmosphere.
-
Initiate the experiment and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transitions (Tg), melting (Tm), and crystallization by measuring the heat flow into or out of a sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
A preliminary TGA analysis is crucial to determine the decomposition temperature of the polymer. The maximum temperature for the DSC experiment should be set at least 10-20 °C below the onset of decomposition to avoid analyzing a degrading sample.[9]
-
Weigh 2-6 mg of the bimetallic polymer sample into a DSC pan (e.g., aluminum).[9]
-
Hermetically seal the pan to ensure a controlled atmosphere and prevent the loss of volatiles.[9]
-
Prepare an empty, hermetically sealed pan of the same type to be used as a reference.
DSC Experimental Parameters:
-
Heating and Cooling Rates: A typical rate is 10 °C/min.
-
Temperature Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected transitions but below the decomposition temperature. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The glass transition, crystallization, and melting temperatures are typically determined from this scan to ensure they are properties of the material itself and not artifacts of its previous thermal history.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of around 50 mL/min.
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Program the instrument with the desired temperature program (heat-cool-heat cycle).
-
Initiate the experiment and record the heat flow as a function of temperature.
-
Analyze the DSC thermogram from the second heating scan to determine the glass transition temperature (as a step change in the baseline) and any endothermic (melting) or exothermic (crystallization) peaks.[10]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a comparative thermal analysis of different bix-metal polymers.
Caption: Workflow for comparative thermal analysis of bix-metal polymers.
This guide provides a framework for the systematic and comparative thermal analysis of bix-metal polymers. By following these protocols and utilizing the provided data as a reference, researchers can gain valuable insights into the thermal properties of their novel materials.
References
- 1. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Comparison of transition metal (Fe, Co, Ni, Cu, and Zn) containing tri-metal layered double hydroxides (LDHs) prepared by urea hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Published Bix Ligand Literature
Introduction: The Imperative of Rigor in Ligand Binding Analysis
Bisoxazoline (BOX) and Pyridine-bisoxazoline (PyBOX) ligands, often collectively abbreviated as Bix ligands, are a cornerstone of modern asymmetric catalysis.[1][2] Their C2-symmetric chiral structure creates a well-defined environment around a metal center, enabling high stereoselectivity in a vast array of chemical transformations.[3] Given their pivotal role, the accurate characterization of their interactions with metal ions or other molecular targets is paramount for rational catalyst design and drug development.
However, scientific progress hinges on reproducibility. It is not sufficient to generate data; we must be able to contextualize it within the vast body of existing literature. This guide provides a comprehensive framework for the cross-validation of newly generated experimental data on Bix ligand interactions against published findings. We will move beyond rote protocol execution to explore the causality behind experimental choices, ensuring that your data is not only accurate but also robust, defensible, and stands up to the highest standards of scientific scrutiny.
Part 1: Establishing the Benchmark Through Critical Literature Analysis
Before any experiment is conducted, a thorough and critical review of the existing literature is essential. This forms the benchmark against which your own data will be compared.
1.1. Systematic Information Scavenging: Your primary goal is to extract key quantitative and qualitative parameters associated with the specific Bix ligand and interaction you are studying. Look for:
-
Binding Affinity (K_d_): The dissociation constant is the most common metric for interaction strength.
-
Thermodynamic Parameters (ΔH, -TΔS, ΔG): These values, typically determined by Isothermal Titration Calorimetry (ITC), reveal the driving forces behind the binding event (enthalpic or entropic).[4]
-
Kinetic Constants (k_a_ or k_on_, k_d_ or k_off_): These rate constants, often measured using Surface Plasmon Resonance (SPR), describe the speed of association and dissociation.
-
Stoichiometry (n): This defines the ratio of ligand to target in the complex.[4]
1.2. Deconstructing Published Methodologies: Simply comparing final numbers is insufficient. You must critically evaluate the conditions under which the data was generated:
-
Buffer Composition: pH, salt concentration, and additives can significantly impact binding interactions.[4]
-
Temperature: Thermodynamic parameters are highly temperature-dependent.
-
Instrumentation and Assay Format: Note the specific instrument models and experimental setups used.
-
Data Analysis Models: How was the raw data processed and fitted? Was a 1:1 binding model used, or something more complex?
This meticulous data collection allows you to design experiments that are either direct replications or conscious, justified deviations from published work.
Part 2: Designing Self-Validating Experimental Workflows
To confidently compare your results with the literature, your own experimental protocols must be intrinsically robust. Here, we detail best practices for two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (K_d_), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[4][5]
The central challenge in ITC is to ensure that the measured heat is solely from the binding interaction of interest. The largest source of error comes from heats of dilution and buffer mismatch.[4] Therefore, the entire protocol is designed to eliminate these artifacts.
-
Sample Preparation (The Critical Step):
-
Dialysis: Dialyze both the Bix ligand and the target protein together in the same, large volume of buffer for at least 4 hours, or preferably overnight. This is the most effective way to achieve a perfect buffer match and minimize heats of dilution.[6]
-
Concentration Determination: After dialysis, accurately measure the concentrations of both ligand and target solutions. Errors in concentration directly impact the calculated stoichiometry and binding affinity.[4]
-
Degassing: Thoroughly degas all solutions immediately before use to prevent air bubbles from causing noise in the baseline.[4]
-
Recommended Concentrations: A good starting point is to have the target protein in the sample cell at a concentration of 10-50 µM and the Bix ligand in the syringe at a concentration 10-20 times higher.[4][6]
-
-
Instrument Setup and Equilibration:
-
Set the experimental temperature to match the literature value you are comparing against. A common standard is 25°C (298.15 K).
-
Set the reference power and stirring speed to appropriate levels (e.g., 5 µcal/sec and 750 rpm, respectively).[6]
-
-
The Titration Experiment:
-
The Essential Control Experiment:
-
Data Analysis:
-
Integrate the peaks from the raw thermogram.
-
Subtract the control (ligand-into-buffer) data.
-
Fit the resulting data to an appropriate binding model (e.g., one-site binding) to determine K_d_, ΔH, and n.
-
Caption: Workflow for a robust ITC experiment.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful, real-time, and label-free technique for observing biomolecular interactions.[8] It provides kinetic data (k_a_ and k_d_) in addition to affinity data (K_d_).
A successful SPR experiment hinges on creating a clean, reproducible surface interaction. The goal is to ensure that the observed signal change (measured in Response Units, RU) is due only to the specific binding of the analyte to the immobilized ligand, free from artifacts like non-specific binding or mass transport limitations.[9]
-
Experimental Design & Surface Preparation:
-
Ligand vs. Analyte Selection: Decide which molecule to immobilize (the ligand) and which to flow over the surface (the analyte). Generally, it is preferable to immobilize the larger binding partner (e.g., the protein target) to maximize the signal from the smaller Bix ligand binding.[9]
-
Sensor Chip Selection: Choose a sensor chip chemistry appropriate for your ligand. A standard CM5 chip with amine coupling chemistry is a common starting point for proteins.[8]
-
Immobilization: Covalently couple the protein target to the sensor surface using standard amine coupling. Aim for a low to moderate immobilization density to minimize potential mass transport effects, especially for fast-binding interactions.[9]
-
Reference Surface: Always prepare a reference flow cell. This can be an activated/deactivated surface or a surface immobilized with an irrelevant protein. The signal from this channel is subtracted from the active channel to correct for bulk refractive index changes and non-specific binding.[10]
-
-
Analyte Binding Assay:
-
Analyte Preparation: Prepare a dilution series of the Bix ligand (analyte) in the running buffer. A typical series might span from 0.1x to 10x the expected K_d_.
-
Injection Cycle: For each concentration, perform an injection cycle:
-
Flow running buffer to establish a stable baseline.
-
Inject the analyte for a set time (association phase).
-
Switch back to running buffer to monitor the decay of the signal (dissociation phase).
-
Inject a regeneration solution to strip all bound analyte and prepare the surface for the next cycle. A low pH glycine solution is a common starting point for regeneration scouting.[9]
-
-
Controls: Include several buffer-only injections (zero-concentration analyte) to double-check surface stability and as references for data processing.[8]
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal.
-
Buffer Blank Subtraction: Subtract the signal from a buffer-only injection.
-
Model Fitting: Fit the processed sensorgrams for all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_a_, k_d_, and K_d_.
-
// Global styling graph [bgcolor="transparent"]; node [color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"]; }
Caption: Conceptual model of 5-fold cross-validation.
Conclusion
Cross-validation against published literature is not merely a final checkbox in a research project; it is a dynamic process of critical inquiry that sharpens experimental design and deepens data interpretation. By meticulously benchmarking against prior work, employing robust, self-validating protocols, and objectively analyzing the results, researchers can ensure their contributions are both meaningful and enduring. This rigorous approach transforms a simple measurement into a validated scientific finding, fostering confidence and accelerating progress in the fields of catalysis and drug discovery.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Interplay of Crystal Structure and Photophysical Properties in Bismuth(III) Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the crystal structure of bismuth(III) (bix) complexes and their photophysical properties is paramount for designing novel materials with tailored applications in optoelectronics, sensing, and photodynamic therapy. This guide provides a comparative analysis of key structural and photophysical parameters from recent studies, offering insights into the rational design of luminescent bix complexes.
Bismuth(III) complexes are gaining significant attention due to bismuth's low toxicity, high spin-orbit coupling, and the diverse structural arrangements facilitated by the stereochemically active 6s² lone pair of electrons.[1][2] These features lead to a rich variety of coordination geometries and crystal packing motifs, which in turn dictate the electronic and photophysical behavior of the resulting materials.[1][2]
Comparative Analysis of Structural and Photophysical Data
The following tables summarize key crystallographic and photophysical data for a selection of recently reported bix complexes, highlighting the impact of ligand and halide choice on their properties.
Table 1: Selected Crystallographic Data for Bismuth(III) Complexes
| Complex | Crystal System | Space Group | Bi-Ligand Bond Lengths (Å) | Key Structural Features | Reference |
| [Bi₂Cl₆(phen-thio)₂] (1) | Orthorhombic | Pbca | Bi–N: 2.472(2), 2.506(2); Bi–Cl: 2.512(7)–2.900(8) | Dimeric units | [1] |
| [Bi₂Br₆(phen-thio)₂] (2) | Orthorhombic | Pbca | Bi–N: 2.507(2), 2.528(2); Bi–Br: 2.652(5)–3.061(5) | Dimeric units | [1] |
| [Bi₂I₆(phen-thio)₂] (3) | Monoclinic | C2/c | - | Dimeric units | [1] |
| [BiCl₃(phen)₂] (2) | - | - | Bi-Cl: 2.598(1)–2.748(1); Bi-N: 2.476(2)–2.771(2) | Mononuclear species | [3] |
| [Bi₂Cl₆(terpy)₂] (3) | - | - | Bi-Cl: 2.592(1)–2.814(1); Bi-N: 2.479(3)–2.626(3) | Dimeric units with bridging chlorides | [3] |
| [Bi₂(2,3pydc)₂(2,3pydcH)₂(H₂O)]n (1) | Triclinic | P-1 | - | Dimeric units, distorted pentagonal bipyramid and bicapped trigonal prism coordination | [4] |
| {(Et₃NH)₂[Bi(2,3pydc)(2,3pydcH)Cl₂]}n (2) | Monoclinic | P2₁/c | - | Distorted monocapped pentagonal bipyramid coordination | [4] |
Table 2: Comparative Photophysical Data for Bismuth(III) Complexes
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime | Key Observations | Reference |
| [Bi₂Cl₆(phen-thio)₂] (1) | - | - | - | - | Ground-state properties are strongly influenced by the inorganic part. | [5][6] |
| [Bi₂Br₆(phen-thio)₂] (2) | - | - | - | - | Changing halides affects the photoluminescent quantum yields of the ligand-centered emissive state without markedly affecting the lifetimes. | [5][6] |
| [Bi₂I₆(phen-thio)₂] (3) | - | - | - | - | Changing the ancillary ligand from Cl and Br to I bathochromically shifts the absorption band and enhances the absorption coefficient. | [5][6] |
| Hphen[Bi₂(HPDC)₂(PDC)₂(NO₃)]·4H₂O | UV | Blue-green | - | 1.776 ms (phosphorescence) | Bright phosphorescence at room temperature.[7] | [7] |
| {(Et₃NH)₂[Bi(2,3pydc)(2,3pydcH)Cl₂]}n (2) | - | - | 8.36 | - | Considered a good candidate for Bi-based fluorescent materials. | [8] |
| Tris(8-hydroxyquinolates) of Bismuth(III) - Monomer | - | Blue-shifted vs. dimer | - | - | Monomer-dimer equilibrium in solution affects emission. | [9] |
| Tris(8-hydroxyquinolates) of Bismuth(III) - Dimer | - | Red-shifted vs. monomer | - | - | Close face-to-face approach of quinolate rings in the dimer reduces the HOMO-LUMO gap. | [9] |
Key Structure-Property Relationships
The interplay between the crystal structure and photophysical properties of bix complexes is evident in several key trends:
-
Influence of Halides: Changing the halide ligands from chlorine to bromine to iodine results in a bathochromic (red) shift in the absorption bands and an enhancement of the absorption coefficient.[5][6] This is attributed to the decreasing electronegativity and increasing polarizability down the halogen group, which influences the energy of the metal-ligand charge transfer (MLCT) bands. While the quantum yields are affected, the emission lifetimes often remain similar, suggesting the emissive state is primarily ligand-centered.[5][6]
-
Monomer vs. Dimer Formation: The aggregation state of the bix complexes in the solid state significantly impacts their photophysical properties. For instance, in tris(8-hydroxyquinolates) of bismuth(III), the monomeric form exhibits a blue-shifted fluorescence compared to the dimeric form.[9] This is due to the close proximity of the quinolate rings in the dimer, which destabilizes the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO gap, leading to longer wavelength absorption and emission.[9]
-
Intermolecular Interactions: Non-covalent interactions such as π-π stacking and halide-π interactions play a crucial role in the crystal packing and can influence the photophysical properties.[10] These interactions can restrict molecular vibrations, which can enhance luminescence efficiency.[7] In some cases, strong π-π stacking can lead to the formation of excimers or exciplexes, resulting in red-shifted emission.
-
Coordination Geometry: The coordination number and geometry around the bismuth center, influenced by the stereochemically active 6s² lone pair, can be highly flexible.[4] This flexibility allows for the formation of various coordination polyhedra, such as distorted pentagonal bipyramids and bicapped trigonal prisms, which can affect the electronic structure and, consequently, the photophysical properties.[4][8]
Experimental Methodologies
The characterization of the structure-property relationships in bix complexes relies on a suite of complementary experimental techniques.
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Protocol: A suitable single crystal of the bix complex is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The data is then processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][10][11]
2. Powder X-ray Diffraction (PXRD):
-
Protocol: A powdered sample of the complex is analyzed to obtain a diffraction pattern. This technique is used to confirm the phase purity of the bulk sample and to ensure that the crystal structure determined by SC-XRD is representative of the entire material.[1][11]
3. UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Protocol: A solution of the bix complex in a suitable solvent is placed in a cuvette. The absorbance of the solution is measured as a function of wavelength. This technique provides information about the electronic transitions in the molecule and is used to determine the absorption maxima.[9]
4. Photoluminescence (PL) Spectroscopy:
-
Protocol: The sample (either in solution or as a solid) is excited with a specific wavelength of light, and the emitted light is collected and analyzed. This provides information on the emission maxima, quantum yield (the efficiency of light emission), and excited-state lifetime.[5][10][11]
5. Computational Modeling (Density Functional Theory - DFT):
-
Protocol: Theoretical calculations are performed to model the electronic structure of the bix complexes. DFT can be used to calculate the energies of the HOMO and LUMO, predict electronic transitions, and provide insights into the nature of the excited states.[4][9] These calculations help to rationalize the experimentally observed photophysical properties.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for investigating the structure-property relationships in bix complexes and the conceptual link between crystal structure and photophysical outcomes.
Caption: A typical experimental workflow for synthesizing and characterizing bix complexes.
Caption: Relationship between crystal structure and photophysical properties.
Conclusion
The photophysical properties of bismuth(III) complexes are intricately linked to their crystal structures. By carefully selecting ligands and controlling the synthetic conditions, it is possible to tune the coordination environment, intermolecular interactions, and overall crystal packing. This, in turn, allows for the rational design of bix complexes with desired absorption and emission characteristics, paving the way for their application in a wide range of fields, from advanced optical materials to novel therapeutic agents. The continued exploration of these structure-property relationships will undoubtedly lead to the development of new and innovative bismuth-based technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Structural Insights into New Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid: Photoluminescence Properties and Anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis, structural characterization, and luminescence properties of heteroleptic bismuth-organic compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of Bismuth-Based Materials in Dye Adsorption Applications
The escalating issue of water contamination by synthetic dyes from various industries, such as textiles and printing, poses a significant threat to aquatic ecosystems and human health. Adsorption is a widely favored method for dye removal due to its high efficiency, simplicity, and cost-effectiveness.[1][2] In recent years, bismuth-based nanomaterials have emerged as a promising class of adsorbents, often exhibiting superior performance compared to traditional materials.[3][4] This guide provides an in-depth, objective comparison of various bismuth-based materials for dye adsorption, supported by experimental data and protocols to aid researchers and scientists in this field.
The Landscape of Bismuth-Based Adsorbents
Bismuth-based materials offer a diverse range of structural and chemical properties that make them effective for dye removal. Their performance is often attributed to their unique electronic structures, surface functionalities, and, in many cases, their ability to simultaneously adsorb and photocatalytically degrade dye molecules.[3][5]
-
Bismuth Oxides (Bi₂O₃): These materials are noted for their suitable bandgap and high surface area, which are conducive to photocatalysis and adsorption.[6] Different crystalline phases of Bi₂O₃ (α, β, γ, δ) exist, each with distinct properties that can be tailored for specific applications.[6]
-
Bismuth Oxyhalides (BiOX; X = Cl, Br, I): BiOX compounds possess a layered crystal structure that facilitates the separation of electron-hole pairs, enhancing their photocatalytic activity.[7] Their surfaces can be modified to improve the adsorption of dye molecules.[8]
-
Bismuth Ferrites (BiFeO₃): As a multiferroic material, BiFeO₃ has a narrow bandgap that allows it to utilize visible light for photocatalysis.[9][10] Doping BiFeO₃ with other metals can further enhance its photocatalytic efficiency.[10][11]
-
Other Bismuth Compounds and Composites: This category includes materials like bismuth vanadate (BiVO₄), bismuth basic nitrate, and composites with materials such as graphene oxide or other metal oxides.[12][13][14] These modifications aim to increase surface area, improve charge separation, or introduce new adsorption sites.
Diagram: Overview of Bismuth-Based Adsorbent Types
Caption: Major categories of bismuth-based materials for dye adsorption.
Performance Comparison of Bismuth-Based Adsorbents
The effectiveness of an adsorbent is primarily evaluated by its maximum adsorption capacity (qₘₐₓ), which indicates the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. The following table summarizes the performance of various bismuth-based materials in the removal of different dyes.
| Adsorbent Material | Target Dye | Adsorption Capacity (qₘₐₓ, mg/g) | Optimal Conditions (pH, Time) | Adsorption Kinetics | Adsorption Isotherm | Reference |
| Bismuth-based Ionic Liquids | Malachite Green | 230.18 | Not Specified, 40 min | Pseudo-second-order | Langmuir | [15][16] |
| Bismuth-based Ionic Liquids | Rhodamine B | 64.21 | Not Specified, 40 min | Pseudo-second-order | Langmuir | [15][16] |
| Bi₂Fe₄O₉-GO Composite | Methylene Blue | 55.46 | pH sensitive | Pseudo-second-order | Langmuir | [14] |
| Bi₅O₇NO₃ | Methyl Orange | 18.9 | Not Specified | Second-order | Langmuir | [17] |
| 5% Bi₂O₃ doped MgO | Indigo Carmine | 126 | 7.0, 74 min | Pseudo-second-order | Freundlich | [18] |
| BiFeO₃ Hollow Spheres | Rhodamine B | ~17% removal | Not Specified, 60 min | Not Specified | Not Specified | [19] |
| BiVO₄/MgAl-LDHs | Methylene Blue | ~66.1% removal | Not Specified, 20 min | Not Specified | Not Specified | [20] |
| Bi₂O₃ Nanoparticles | Fast Red Acid | ~95.02% removal | 10, Not Specified | Not Specified | Not Specified | [21] |
Analysis of Performance Data:
From the comparative data, it is evident that the adsorption capacity of bismuth-based materials varies significantly depending on the specific material, its synthesis method, and the target dye. Bismuth-based ionic liquids have demonstrated remarkably high adsorption capacities for malachite green.[15][16] Doping metal oxides like MgO with bismuth oxide can also substantially enhance adsorption performance, as seen with the removal of indigo carmine.[18]
It is also important to note that many bismuth-based materials, such as BiFeO₃ and BiVO₄, often work through a synergistic mechanism of adsorption followed by photocatalytic degradation.[19][20] While this guide focuses on adsorption, the photocatalytic properties are a significant advantage of these materials.
Mechanisms of Dye Adsorption and Degradation
The removal of dyes by bismuth-based materials is a complex process that can involve several mechanisms:
-
Physisorption: This involves weak van der Waals forces and electrostatic interactions between the dye molecules and the adsorbent surface.
-
Chemisorption: This involves the formation of chemical bonds between the dye and the adsorbent, often leading to a more robust and irreversible adsorption.[18]
-
Photocatalysis: Many bismuth-based semiconductors can be excited by light to generate electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive radicals that degrade the adsorbed dye molecules.[13]
Diagram: Adsorption & Photocatalysis Workflow
Caption: Synergistic mechanism of dye removal by bismuth-based materials.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
A. Synthesis of Bismuth-Based Adsorbent (Example: TiO₂-Ag modified Bismuth Basic Nitrate)
This protocol is adapted from the synthesis of a modified bismuth-based sorbent.[12]
-
Preparation of Solution: Dissolve 10 g of Bi(NO₃)₃·5H₂O in 20 mL of concentrated HNO₃.
-
Addition of Modifiers: Add 0.5 g of TiO₂ and 0.175 g of AgNO₃ to the solution.
-
Aging: Vigorously stir the suspension for 30 minutes.
-
Precipitation: Adjust the pH of the suspension to 9 by adding ammonium hydroxide while continuously stirring.
-
Further Aging: Continue to stir the mixture vigorously for another hour.
-
Collection and Drying: Filter the precipitate, wash it with distilled water, and dry it overnight in an oven at 383 K.
B. Batch Adsorption Experiment for Dye Removal
This protocol outlines a typical procedure for evaluating the dye adsorption performance of a synthesized bismuth-based material.
-
Stock Solution Preparation: Prepare a stock solution of the target dye (e.g., 1000 mg/L) in deionized water.
-
Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution.
-
Adsorption Test:
-
Add a fixed amount of the bismuth-based adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume and concentration of the dye solution (e.g., 100 mL).
-
Agitate the flasks in a shaker at a constant temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
-
Calculations:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where C₀ is the initial dye concentration (mg/L), Cₑ is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Diagram: Experimental Workflow for Batch Adsorption
Caption: Step-by-step workflow for a typical batch adsorption experiment.
Comparison with Conventional Adsorbents
While bismuth-based materials show great promise, it is important to compare them with conventional adsorbents like activated carbon.
-
Activated Carbon: This is a widely used adsorbent with a high surface area and well-developed pore structure.[1] However, its regeneration can be energy-intensive and costly. Some biomass-based activated carbons have shown superior adsorption capacity compared to commercially available ones.[1]
-
Biomass-Based Adsorbents: These are low-cost and environmentally friendly alternatives, but their adsorption capacities can be lower and less consistent than engineered materials.[1]
-
Bismuth-Based Materials: These materials offer the potential for high adsorption capacities and the added benefit of photocatalytic degradation, which can completely mineralize the dye molecules rather than just transferring them to a solid phase.[5] However, the synthesis of these nanomaterials can be more complex and costly than the production of conventional adsorbents.
Conclusion and Future Outlook
Bismuth-based materials have demonstrated significant potential as effective adsorbents for the removal of dyes from wastewater. Their performance is often enhanced by their photocatalytic properties, which allow for the degradation of adsorbed pollutants. The diverse range of bismuth compounds and the ability to form composites provide a versatile platform for developing highly efficient and selective adsorbents.
Future research should focus on:
-
Developing more cost-effective and scalable synthesis methods.
-
Improving the stability and reusability of these materials over multiple adsorption-desorption cycles.
-
Investigating their performance in real industrial wastewater, which contains a complex mixture of pollutants.
-
Conducting thorough toxicity studies to ensure the environmental safety of these nanomaterials.
By addressing these challenges, bismuth-based materials can be further developed into practical and sustainable solutions for mitigating water pollution from dye-containing effluents.
References
- 1. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]
- 2. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 3. Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. Frontiers | Bismuth Oxyhalide-Based Materials (BiOX: X = Cl, Br, I) and Their Application in Photoelectrocatalytic Degradation of Organic Pollutants in Water: A Review [frontiersin.org]
- 8. Recent advances in bismuth oxyhalide photocatalysts for degradation of organic pollutants in wastewater - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05796K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic activity and doping effects of BiFeO3 nanoparticles in model organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic dye degradation using BiVO 4 –paint composite coatings - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00316C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Enhanced adsorptive removal of indigo carmine dye by bismuth oxide doped MgO based adsorbents from aqueous solution: equilibrium, kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Visible-Light Photocatalytic Activity of Bismuth Ferrite Hollow Spheres Synthesized via Evaporation-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adsorption and Visible Photocatalytic Synergistic Removal of a Cationic Dye with the Composite Material BiVO4/MgAl–LDHs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scitepress.org [scitepress.org]
A Comparative Guide to the Magnetic Properties of Transition Metal-bix Frameworks
For Researchers, Scientists, and Drug Development Professionals
The magnetic behavior of Metal-Organic Frameworks (MOFs) is a rapidly growing field of interest, with potential applications in data storage, spintronics, and magnetic sensing. This guide provides a comparative evaluation of the magnetic properties of a class of MOFs constructed from various transition metals and bis(imidazole)-based linkers, commonly referred to as 'bix' frameworks. Specifically, we focus on frameworks incorporating the flexible ligand 1,4-bis(imidazole-1-ylmethyl)benzene and its derivatives.
Executive Summary
This guide summarizes the synthesis, structure, and magnetic properties of transition metal-bix frameworks containing cobalt (Co), nickel (Ni), copper (Cu), manganese (Mn), and iron (Fe). The magnetic behavior of these materials is highly dependent on the choice of the transition metal ion, the coordination environment, and the specific geometry of the bix ligand. The observed magnetic phenomena range from near paramagnetism in manganese-based frameworks to weak ferromagnetism in cobalt and nickel analogues, and antiferromagnetism in copper-containing structures. The superexchange mechanism through the bis(imidazole) linkers plays a crucial role in mediating these magnetic interactions.
Data Presentation
The following table summarizes the key magnetic parameters for a selection of transition metal-bix frameworks.
| Transition Metal | Compound | Magnetic Behavior | Key Magnetic Parameters | Reference |
| Cobalt (Co) | [Co(bix)₂(HSSA)(H₂O)·H₂O]n | Weak Ferromagnetism | - | [1][2] |
| Nickel (Ni) | [Ni(bix)₂(HSSA)(H₂O)·H₂O]n | Weak Ferromagnetism | - | [1][2] |
| Copper (Cu) | (bix)CuCl₄·H₂O | Antiferromagnetism | μeff ≈ 1.98-2.00 μB | [3] |
| Manganese (Mn) | [Mn(bix)₂·(HSSA)·2H₂O]n | Near Paramagnetism | - | [1][2] |
| Iron (Fe) | Data not readily available in literature for bix frameworks | - | - |
Note: 'bix' in the table refers to 1,4-bis(imidazol-1-ylmethyl)benzene, and H₃SSA is 5-sulfosalicylic acid. Quantitative data for Co and Ni frameworks were not explicitly provided in the cited source beyond the qualitative description.
Experimental Protocols
The synthesis of transition metal-bix frameworks is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a transition metal salt and the bix ligand in a sealed vessel under elevated temperature and pressure.
General Solvothermal/Hydrothermal Synthesis Protocol
A typical procedure for the synthesis of a transition metal-bix MOF is as follows:
-
Reactant Preparation: A transition metal salt (e.g., nitrate, chloride, or acetate salt of Co, Ni, Cu, Mn, or Fe) and the 1,4-bis(imidazole-1-ylmethyl)benzene (bix) ligand are dissolved in a suitable solvent or a mixture of solvents. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.[4]
-
Reaction Mixture: The solutions of the metal salt and the bix ligand are mixed in a Teflon-lined stainless-steel autoclave. The molar ratio of the metal salt to the ligand is a critical parameter that influences the final structure.
-
Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 100 and 180 °C) for a duration ranging from several hours to a few days.[5]
-
Cooling and Product Recovery: After the reaction is complete, the autoclave is allowed to cool down to room temperature. The resulting crystalline product is collected by filtration or centrifugation.
-
Washing and Drying: The collected crystals are washed several times with the reaction solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted starting materials and solvent molecules trapped within the pores. The final product is then dried under vacuum or in an oven at a moderate temperature.[6]
Magnetic Characterization Protocol (SQUID Magnetometry)
Magnetic susceptibility and magnetization measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Sample Preparation: A polycrystalline sample of the MOF is carefully weighed and placed in a gelatin capsule or a similar sample holder.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
ZFC: The sample is cooled from room temperature to a low temperature (typically 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is increased.
-
FC: The sample is cooled from room temperature to a low temperature in the presence of the same DC magnetic field, and the magnetization is measured as the temperature is increased.
-
-
Magnetic Hysteresis (M-H) Measurements: The magnetization of the sample is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K). The field is swept from a large positive value to a large negative value and back.
Visualizations
Magnetic Superexchange Pathway in a Bis(imidazole)-Bridged System
The magnetic interactions between transition metal centers in bix frameworks are primarily mediated by the superexchange mechanism through the bridging imidazole rings of the bix ligand.[2][7][8] The pathway involves the overlap of the magnetic orbitals of the metal ions with the p-orbitals of the nitrogen and carbon atoms of the imidazole ring.
Caption: Superexchange interaction between two transition metal centers mediated by a bis(imidazole) linker.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of magnetic transition metal-bix frameworks is a multi-step process involving material synthesis, structural analysis, and magnetic property measurements.
Caption: A typical experimental workflow for the synthesis and magnetic characterization of transition metal-bix frameworks.
Conclusion
The magnetic properties of transition metal-bix frameworks are highly tunable by varying the constituent metal ions. While frameworks of Co(II) and Ni(II) exhibit weak ferromagnetic interactions and Mn(II) analogues are nearly paramagnetic, Cu(II) based structures show antiferromagnetic behavior. The lack of readily available data for Fe(II/III)-bix frameworks highlights an area for future research. The primary mechanism governing the magnetic interactions is superexchange through the bis(imidazole) linkers. The solvothermal and hydrothermal synthesis methods provide a versatile platform for the rational design and synthesis of these fascinating magnetic materials. Further detailed investigations into the magneto-structural correlations are crucial for the development of novel functional materials for advanced applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nano.sfedu.ru [nano.sfedu.ru]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene, a compound commonly used in the synthesis of coordination polymers and metal-organic frameworks. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
This compound is a solid substance that requires careful handling due to its potential health hazards. Before initiating any disposal procedures, it is crucial to be familiar with the compound's safety profile.
Hazard Identification and Precautions:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315 | Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Data sourced from multiple safety information sheets. |
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste. Always consult and adhere to your institution's specific waste management policies, in addition to local, regional, and national regulations.
1. Waste Collection:
-
Pure Compound and Solutions: Collect any waste this compound, whether in its pure solid form or in a solution, in a dedicated, sealable, and airtight waste container.[1][2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, as well as contaminated personal protective equipment, should also be collected in a designated hazardous waste container.
2. Waste Storage:
-
Segregation: Store the hazardous waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix it with other non-hazardous waste.
-
Attempt to neutralize the chemical without proper training and equipment.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1,4-Bis((1H-imidazol-1-yl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (CAS No. 56643-83-5). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]
Signal Word: Warning[2]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
The following table summarizes the mandatory personal protective equipment required when handling this compound. Individual laboratory protocols may necessitate a higher level of protection based on the specific experimental conditions.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Nitrile gloves (or other chemical-resistant gloves) and a lab coat or chemical-resistant apron | Prevents skin contact, which may cause irritation or burns.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
This compound is a solid, described as a white to almost white powder or crystal.[1][5]
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.
-
Do not eat, drink, or smoke in the handling area.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
-
-
Storage:
Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse eyes continuously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3][4]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[4] Carefully sweep or scoop up the solid material and place it in a labeled container for disposal.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or the environment.[3][4] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|CAS 56643-83-5 [benchchem.com]
- 2. This compound | 56643-83-5 [sigmaaldrich.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
